ethyl 2-chloro-4-methylthiazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUARUZUFHDNJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344185 | |
| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7238-62-2 | |
| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ethyl 2-chloro-4-methylthiazole-5-carboxylate structure elucidation
An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-chloro-4-methylthiazole-5-carboxylate
Foreword
As a cornerstone in modern synthetic chemistry, this compound serves as a pivotal intermediate in the development of various pharmaceutical agents.[1][2][3] Its robust thiazole framework is a feature in drugs targeting conditions from hyperuricemia to bacterial infections.[1][3] The unambiguous confirmation of its molecular structure is paramount to ensuring the integrity of downstream processes, from reaction mechanism studies to the quality control of active pharmaceutical ingredients (APIs).
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond mere procedural descriptions to explain the scientific rationale behind the selection and integration of various analytical methods. We will explore how data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy are synergistically employed to build an irrefutable structural proof, culminating in the gold-standard confirmation by X-ray crystallography.
Molecular Identity and Physicochemical Properties
The initial step in any structural analysis is to gather fundamental data about the compound. This information provides a theoretical framework against which experimental results can be compared.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClNO₂S | [4][5][6] |
| Molecular Weight | 205.66 g/mol | [4][5][6] |
| CAS Number | 7238-62-2 | [4][5] |
| Appearance | Solid; colorless or pale yellow liquid | [4][5] |
| Melting Point | 32-46 °C | [5] |
| Solubility | Soluble in most organic solvents (ethanol, acetone, DMSO) | [5] |
| Density (Predicted) | 1.328 ± 0.06 g/cm³ | [5] |
(Image of the chemical structure would be placed here in a full document)
The Integrated Spectroscopic Strategy
No single technique provides a complete structural picture. A robust elucidation relies on a workflow that integrates data from multiple orthogonal techniques. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise connectivity of the atoms.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: Mass spectrometry is the first port of call. It provides the single most critical piece of data: the molecular weight of the compound. For halogenated compounds, the isotopic pattern is a dead giveaway, offering immediate confirmation of the presence and number of chlorine or bromine atoms. The fragmentation pattern then acts as a molecular puzzle, allowing us to piece together the core structural motifs.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the sample in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions and generate a mass spectrum plotting relative abundance against m/z.
Data Interpretation & Trustworthiness
The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight. Due to the natural abundance of isotopes (³⁵Cl and ³⁷Cl; ³²S and ³⁴S), a characteristic isotopic pattern validates the elemental composition.
-
Molecular Ion (M⁺): The presence of one chlorine atom leads to a distinctive M⁺ to M+2 peak ratio of approximately 3:1.
-
Fragmentation: Thiazole rings are relatively stable, often appearing as abundant molecular ions.[7][8] Key fragmentations arise from the substituents. The proximity of the C4-methyl and C5-carboxylate groups can induce specific rearrangements or "ortho-effects" upon electron impact.[7][8]
Table 2: Predicted MS Fragmentation Data for this compound
| m/z (Predicted) | Fragment Ion | Interpretation |
| 205 / 207 | [M]⁺ | Molecular ion peak with characteristic 3:1 ratio for ¹Cl. |
| 177 / 179 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl ester group (McLafferty rearrangement). |
| 160 / 162 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester. |
| 132 / 134 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Expertise & Experience: If MS provides the blueprint, NMR builds the 3D model. ¹H NMR reveals the number and types of protons and their neighboring relationships, while ¹³C NMR maps the carbon skeleton. For this molecule, the distinct electronic environments of the ethyl ester, the aromatic methyl group, and the thiazole ring produce a clean, predictable spectrum.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Spectrometer Setup: Place the tube in the NMR spectrometer. Shim the magnetic field to ensure homogeneity.
-
¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical acquisition time is a few minutes.
-
¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, this requires a longer acquisition time (30 minutes to several hours).
Data Interpretation & Trustworthiness
-
¹H NMR: The spectrum is expected to show three distinct signals: a triplet and a quartet for the ethyl group, and a singlet for the methyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the thiazole ring.
-
¹³C NMR: The spectrum will show seven unique carbon signals, including the carbonyl carbon of the ester at the far downfield region, carbons of the thiazole ring, and the aliphatic carbons of the methyl and ethyl groups.
Table 3: Predicted NMR Data (in CDCl₃, relative to TMS)
| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~2.70 | Singlet (s) | 3H | Thiazole-CH₃ | |
| ~1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ | |
| ¹³C NMR | ~162 | - | - | C =O (Ester) |
| ~158 | - | - | C 2-Cl (Thiazole) | |
| ~155 | - | - | C 4-CH₃ (Thiazole) | |
| ~118 | - | - | C 5-COO- (Thiazole) | |
| ~61 | - | - | -O-CH₂ -CH₃ | |
| ~17 | - | - | Thiazole-CH₃ | |
| ~14 | - | - | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy provides rapid and reliable confirmation of the functional groups present in the molecule. The carbonyl stretch of the ester is typically a strong, sharp, and unmistakable absorption. The vibrations of the thiazole ring provide a characteristic "fingerprint" region, confirming the presence of the heterocyclic core.[9][10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the interferogram and perform a Fourier transform to generate the IR spectrum (absorbance vs. wavenumber). The process takes less than a minute.
Data Interpretation & Trustworthiness
Each functional group absorbs infrared radiation at a characteristic frequency. The presence of these specific bands provides a self-validating system for functional group assignment.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2980-2900 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1720-1700 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~1610-1580 | Medium-Strong | C=N Stretch | Thiazole Ring |
| ~1550-1480 | Medium-Strong | C=C Stretch | Thiazole Ring |
| ~1250-1150 | Strong | C-O Stretch | Ester |
| ~800-750 | Strong | C-Cl Stretch | Chloro-substituent |
Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of MS, NMR, and IR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[12] It determines the precise spatial arrangement of every atom in the molecule, confirming connectivity, bond lengths, and bond angles.
Safety and Handling
As a chlorinated organic compound intended for laboratory use, proper handling is essential.[4] All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
-
PPE: Wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Avoid contact with skin and eyes.[13] Do not breathe dust or vapors.[13]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from strong oxidants, acids, and alkalis.[5][13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]
Conclusion
References
-
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate - ChemBK. [Link]
-
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
-
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar. [Link]
-
THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES - Canadian Science Publishing. [Link]
-
THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates - Taylor & Francis Online. [Link]
-
¹H NMR spectrum of the thiazole derivative B | Download Scientific Diagram - ResearchGate. [Link]
-
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. [Link]
-
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
-
Possible mass fragmentation pattern of compound 3. - ResearchGate. [Link]
-
Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. - ResearchGate. [Link]
-
(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... - ResearchGate. [Link]
-
Thiazoles: iii. Infrared spectra of methylthiazoles - ResearchGate. [Link]
-
Safety data sheet. [Link]
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PubMed Central. [Link]
-
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl] - NIH. [Link]
-
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl] - PMC - NIH. [Link]
-
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - PubChem. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. This compound – Biotuva Life Sciences [biotuva.com]
- 7. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to Ethyl 2-chloro-4-methylthiazole-5-carboxylate (CAS 7238-62-2)
Abstract
Ethyl 2-chloro-4-methylthiazole-5-carboxylate, registered under CAS number 7238-62-2, is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique trifunctional architecture—comprising a reactive chloro group, a versatile ester moiety, and a biologically significant thiazole core—renders it an invaluable intermediate for the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its physicochemical properties, spectral characteristics, synthesis, and chemical reactivity. Furthermore, it delves into its practical applications, particularly in drug discovery, supported by detailed experimental protocols and safety guidelines to empower researchers in leveraging its full synthetic potential.
Core Physicochemical Properties
The compound's physical state can vary depending on purity and ambient temperature, being described as both a solid and a colorless or pale yellow liquid, which is consistent with its reported melting point range near room temperature.[1][2] It is readily soluble in common organic solvents, including ethanol, acetone, and dimethyl sulfoxide.[1]
A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 7238-62-2 | [1][2] |
| Molecular Formula | C₇H₈ClNO₂S | [1][2] |
| Molecular Weight | 205.66 g/mol | [1][2] |
| Appearance | Solid or colorless/pale yellow liquid | [1][2] |
| Melting Point | 32-46 °C | [1] |
| Boiling Point | ~116-245 °C | [1] |
| Density (Predicted) | 1.328 ± 0.06 g/cm³ | [1] |
| InChI Key | VUARUZUFHDNJSY-UHFFFAOYSA-N | [2] |
| Purity (Typical) | 95-97% | [2][3][4] |
Structural Elucidation: A Spectral Perspective
While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its spectral characteristics, which are essential for reaction monitoring and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals. The ethyl ester group will present as a quartet around δ 4.2-4.4 ppm (for the -OCH₂- protons) and a corresponding triplet around δ 1.2-1.4 ppm (for the -CH₃ protons). The methyl group attached to the thiazole ring at the C4 position would appear as a sharp singlet further downfield, typically in the δ 2.5-2.7 ppm region.
-
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the ester carbonyl carbon (~160-165 ppm). The carbons of the thiazole ring are expected in the aromatic region, with the C2 carbon bearing the chlorine atom being the most deshielded. Signals for the ethyl group carbons (-OCH₂) and (-CH₃) and the C4-methyl carbon would appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key absorptions would include a strong C=O stretching band for the ester at approximately 1700-1720 cm⁻¹, C=N and C=C stretching vibrations from the thiazole ring in the 1600-1450 cm⁻¹ region, and C-H stretching bands around 2900-3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum is a definitive tool for confirming molecular weight and elemental composition. The electron impact (EI) or electrospray ionization (ESI) spectrum would show a molecular ion peak (M⁺). Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern in an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.
Synthesis and Reactivity: The Chemist's Toolkit
The strategic importance of this compound stems from its accessibility via established synthetic routes and its predictable reactivity, which allows for controlled molecular elaboration.
Synthetic Pathways
The most common and industrially scalable synthesis involves a two-step sequence starting from readily available materials.[5][6] This method first employs the Hantzsch thiazole synthesis to create the 2-amino precursor, which is then converted to the 2-chloro derivative via a Sandmeyer-type reaction.
Step 1: Hantzsch Thiazole Synthesis. Ethyl 2-amino-4-methylthiazole-5-carboxylate is efficiently prepared in a one-pot reaction from ethyl acetoacetate, a brominating agent like N-bromosuccinimide (NBS), and thiourea.[5]
Step 2: Diazotization and Chlorination. The 2-amino group of the precursor is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite or butyl nitrite) in an acidic medium.[6] This highly reactive intermediate is then treated with a copper(I) chloride catalyst to substitute the diazonium group with chlorine, yielding the final product.[6] The choice of low temperature during diazotization is critical to ensure the stability of the diazonium salt before substitution.
Caption: Key two-step synthesis of the title compound.
Core Reactivity
The synthetic utility of this molecule is governed by the reactivity of its two primary functional groups: the chloro substituent and the ethyl ester.
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The electron-withdrawing nature of the thiazole ring nitrogen and the adjacent ester group activates the C2 position, making the chlorine atom an excellent leaving group. This allows for facile substitution by a wide range of nucleophiles (amines, thiols, alcohols), which is the cornerstone of its application as a scaffold in drug discovery.
-
Ester Group Transformations: The ethyl ester at the C5 position can be readily manipulated. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be coupled to form amides. Alternatively, the ester can be reduced to a primary alcohol, providing another point for molecular diversification.
Caption: Primary reactivity pathways for molecular elaboration.
Applications in Drug Development and Agrochemicals
The thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] this compound and its derivatives serve as crucial intermediates for synthesizing compounds with a wide spectrum of biological activities.
-
Scaffold for Bioactive Molecules: This compound is a foundational element for building molecules targeting various diseases. Derivatives of the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant potential as antimicrobial and anticancer agents.[7][8][9] The ability to readily modify the 2-position via SNAr reactions allows for the systematic exploration of structure-activity relationships (SAR).
-
Intermediate for Specific APIs: While direct synthesis of a marketed drug from this specific chloro-compound is not widely documented, its bromo-analog is a key intermediate in the synthesis of Febuxostat, a potent drug used for treating gout.[10] The synthetic logic is identical, where the halogen at the C2 position enables a crucial Suzuki coupling reaction to build the final drug structure. This highlights the industrial relevance and strategic value of this class of intermediates.[10]
-
Use in Pesticides: Thiazole derivatives also find applications in the agrochemical industry, contributing to the development of new pesticides.[1]
Caption: Role as a foundational scaffold in synthesis.
Validated Experimental Protocols
The following protocols are representative methodologies for the synthesis of the title compound, based on established chemical literature.[5][6]
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Precursor)
-
Reaction Setup: To a stirred mixture of ethyl acetoacetate (1.0 eq) in a solvent system of water and THF at a temperature below 0 °C, add N-bromosuccinimide (NBS) (1.2 eq) portion-wise.
-
Bromination: Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the consumption of ethyl acetoacetate by thin-layer chromatography (TLC).
-
Cyclization: Once the starting material is consumed, add thiourea (1.0 eq) to the mixture.
-
Heating and Workup: Heat the reaction mixture to 80 °C for 2 hours. After cooling to room temperature, the product can be isolated via filtration and purified by recrystallization.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a suitable solvent like acetonitrile.
-
Diazotization: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) and butyl nitrite (1.5 eq) in acetonitrile. Cool this mixture in an ice bath.
-
Addition: Slowly add the solution of the 2-amino-thiazole to the cooled CuCl/butyl nitrite mixture. The temperature should be carefully controlled to remain between 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 65 °C until TLC analysis shows complete consumption of the starting material.
-
Workup and Purification: Cool the reaction mixture and perform an aqueous workup by partitioning with ethyl acetate and water. The organic layer is then collected, dried, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final product.[6]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid breathing dust, fumes, or vapors.[12] Avoid contact with skin and eyes.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[12][13]
-
Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed and store locked up.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
References
-
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. ChemBK. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
-
Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 7238-62-2. XiXisys. [Link]
-
This compound - 7238-62-2. PPSZ. [Link]
-
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. [Link]
-
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. ScienceDirect. [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
-
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. [Link]
-
Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis Online. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Heterocyclic Mixed Heterocycles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ETHYL 2-CHLOROTHIAZOLE-5-CARBOXYLATE CAS#: 81449-93-6 [amp.chemicalbook.com]
- 7. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. guidechem.com [guidechem.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Thiazole Scaffold: From Seminal Discovery to Modern Synthetic Architectures
An In-depth Technical Guide:
Introduction: The Enduring Legacy of a Five-Membered Heterocycle
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, represents one of the most vital structural motifs in the landscape of medicinal chemistry and natural products.[1][2][3] Its unique electronic properties, planar structure, and capacity for diverse functionalization have established it as a "privileged scaffold" in drug discovery.[4] The thiazole core is not merely a synthetic curiosity; it is a cornerstone of life's chemistry, famously embedded within the structures of thiamine (Vitamin B1) and the life-saving penicillin antibiotics.[5][6][7]
This guide provides a comprehensive exploration of the discovery and history of thiazole synthesis. It is designed for the researcher, scientist, and drug development professional, moving beyond a simple recitation of reactions to explain the mechanistic rationale and strategic considerations that have driven the evolution of thiazole synthesis from its 19th-century origins to the sophisticated, high-yield methods employed today. We will dissect the foundational syntheses, understand their mechanistic underpinnings, and trace their evolution as chemists sought to incorporate this versatile heterocycle into an ever-expanding portfolio of therapeutic agents.[8]
The Foundational Breakthrough: The Hantzsch Thiazole Synthesis
The history of synthetic thiazole chemistry begins in earnest with the pioneering work of Arthur Hantzsch and J.H. Weber. In 1887, they reported a robust and versatile method for constructing the thiazole ring that remains a mainstay of heterocyclic chemistry to this day.[9][10] The Hantzsch Thiazole Synthesis is a testament to elegant chemical logic, involving the condensation reaction between an α-haloketone and a thioamide.[10][11]
Mechanistic Causality: A Tale of Two Nucleophiles
The success of the Hantzsch synthesis lies in the distinct reactivity of the thioamide component, which possesses two key nucleophilic centers: the sulfur atom and the nitrogen atom. The reaction proceeds through a logical, self-validating sequence:
-
Initial S-Alkylation: The sulfur atom of the thioamide, being a soft and highly effective nucleophile, initiates the reaction by attacking the electrophilic carbon of the α-haloketone in a classic SN2 reaction. This initial step is kinetically favored and forms an isothioamide salt intermediate.
-
Intramolecular Cyclization: The intermediate now possesses a nucleophilic nitrogen. This nitrogen atom attacks the electrophilic carbonyl carbon of the original ketone moiety. This intramolecular cyclization is entropically favored and forms a five-membered ring, specifically a hydroxythiazoline intermediate.
-
Dehydration and Aromatization: The final step involves the elimination of a molecule of water (dehydration) from the hydroxythiazoline intermediate. This acid-catalyzed step is the thermodynamic driving force of the reaction, as it results in the formation of the stable, aromatic thiazole ring.
This mechanistic pathway explains the inherent efficiency of the reaction; it is a cascade of logical, high-yielding transformations that culminate in a highly stable aromatic product.
Visualizing the Hantzsch Synthesis
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Field-Proven Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol, a classic example of the Hantzsch synthesis using thiourea as the thioamide component, demonstrates the practical simplicity and efficiency of the method.[4][11]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware (vial, beaker, Buchner funnel) and heating/stirring apparatus
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent) and thiourea (7.5 mmol, 1.5 equivalents).[4][11]
-
Solvation: Add 5 mL of methanol to the vial to serve as the reaction solvent. Add a magnetic stir bar.[4]
-
Heating: Heat the mixture on a hot plate with stirring for approximately 30 minutes. The reaction is typically exothermic.
-
Cooling & Neutralization: Remove the vial from the heat and allow it to cool to room temperature. Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution. This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[11]
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water to remove any remaining inorganic salts.
-
Drying: Allow the product to air dry on a watch glass. The resulting 2-amino-4-phenylthiazole is often of sufficient purity for characterization without further purification.
Expanding the Synthetic Toolkit: The Cook-Heilbron Synthesis
While the Hantzsch synthesis is powerful, it primarily produces 2- and/or 4-substituted thiazoles. The synthesis of 5-aminothiazoles remained a challenge until a landmark discovery in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[12] The Cook-Heilbron thiazole synthesis provided a mild and efficient route to this previously elusive class of compounds.[12]
The reaction involves the condensation of an α-aminonitrile with carbon disulfide (or other dithioacids/esters).[9][12] This method's ingenuity lies in its orthogonal approach to building the ring, constructing the C5-N bond first.
Mechanistic Rationale
-
Dithiocarbamate Formation: The amino group of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide, forming a dithiocarbamate intermediate.
-
Intramolecular Cyclization: The sulfur atom of the dithiocarbamate then acts as a nucleophile, attacking the nitrile carbon. This cyclization forms a 5-imino-thiazolidine-2-thione intermediate.
-
Tautomerization: The intermediate undergoes a tautomeric shift to yield the final, stable 5-aminothiazole-2-thiol product. This aromatization step provides the thermodynamic driving force.
Visualizing the Cook-Heilbron Synthesis
Caption: Figure 2: Cook-Heilbron Synthesis Mechanism.
Nature's Endorsement: The Biological Impetus for Thiazole Synthesis
The intense and sustained interest in thiazole synthesis is inextricably linked to the discovery of its central role in vital biomolecules.
-
Thiamine (Vitamin B1): The structure of thiamine consists of a pyrimidine ring linked to a thiazole ring.[13][14] In its active form, thiamine diphosphate (TDP), the thiazole ring is the chemical workhorse. The proton at the C2 position is unusually acidic, and its removal generates a carbanion (ylide) that is crucial for its coenzyme function in carbohydrate metabolism.[13] The quest to understand and synthesize thiamine was a major driver of early heterocyclic chemistry.
-
Penicillin: The discovery of penicillin revolutionized medicine. Its core structure features a five-membered thiazolidine ring (a reduced thiazole) fused to a four-membered β-lactam ring.[15][16] This strained bicyclic system, known as the penam core, is essential for its ability to inhibit bacterial cell wall synthesis.[15][16] The presence of this sulfur-containing heterocycle in such a profoundly important antibiotic underscored the therapeutic potential of the thiazole family.
The Modern Era: Evolution and Refinement
While the classical syntheses remain relevant, modern organic chemistry has focused on improving their efficiency, scope, and environmental footprint. This evolution has been characterized by several key trends:
-
Multi-Component Reactions (MCRs): Modern variations of the Hantzsch synthesis often employ a one-pot, three-component approach, combining an α-haloketone, a thioamide source, and an aldehyde to generate highly substituted thiazoles in a single step.[17][18]
-
Green Chemistry Approaches: Significant effort has been directed towards making thiazole synthesis more environmentally benign. This includes the development of solvent-free reactions, the use of microwave irradiation to accelerate reaction times, and the application of reusable heterogeneous catalysts like silica-supported tungstosilicic acid.[17][19]
-
Novel Methodologies: Beyond modifications of classical routes, new syntheses have been developed, such as the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate, which offers access to different substitution patterns under mild conditions.[19][20]
Comparative Overview of Key Synthetic Strategies
| Synthesis Method | Key Reactants | Primary Product Type | Key Advantages & Characteristics |
| Hantzsch Synthesis | α-Haloketone + Thioamide | 2,4- and 2,4,5-Substituted Thiazoles | Highly reliable, versatile, high-yielding, foundational method.[10][11] |
| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | 5-Aminothiazoles | Provides access to 5-amino substituted thiazoles under mild conditions. |
| Modern MCR Variants | Aldehyde + α-Haloketone + Thiourea | Highly Substituted Thiazoles | One-pot efficiency, increased molecular complexity, often uses green catalysts.[17] |
Conclusion
The journey of thiazole synthesis is a compelling narrative of chemical innovation, driven by both fundamental scientific curiosity and the profound impact of thiazole-containing molecules on human health. From the elegant and enduring logic of the Hantzsch synthesis to the sophisticated, environmentally conscious methods of the 21st century, the ability to construct this versatile heterocycle has been a critical enabler of progress in drug discovery. The thiazole ring, first pieced together in a 19th-century laboratory, is now a ubiquitous feature in a vast array of life-saving drugs, from antibiotics and antivirals (Ritonavir) to anti-inflammatory (Meloxicam) and anticancer agents (Dasatinib).[3][5][12] The continued refinement of its synthesis ensures that the thiazole scaffold will remain a cornerstone of medicinal chemistry for the foreseeable future, empowering scientists to design the next generation of therapeutic agents.
References
-
Neliti. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]
-
Bentham Science. (2022, May 17). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
PubMed. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiamine. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Penicillin. Retrieved from [Link]
-
ResearchGate. (n.d.). Generalised penicillin structure showing the b-lactam and thiazolidine.... Retrieved from [Link]
-
Britannica. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic structure of thiamine composed of a pyrimidine ring and a.... Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). General chemical structure of Penicillin Recently, 2-aminothiazole was.... Retrieved from [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
-
ACS Publications. (2021, November 17). Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
Future Origin. (n.d.). The Role of Thiazolyl Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Thiazoles and Bisthiazoles. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Preprints.org. (2024, October 23). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]
-
ResearchGate. (n.d.). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 6-(5-PHENYL-4-THIAZOLECARBOXAMIDO)PENICILLIN. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015, December 30). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]
-
Jons Jacob Berzelius. (n.d.). Retrieved from [Link]
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
Wikipedia. (n.d.). Jöns Jacob Berzelius. Retrieved from [Link]
-
Science History Institute. (n.d.). Jöns Jakob Berzelius. Retrieved from [Link]
-
Simple English Wikipedia. (n.d.). Jöns Jakob Berzelius. Retrieved from [Link]
-
Linda Hall Library. (2018, August 20). Jakob Berzelius. Retrieved from [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. media.neliti.com [media.neliti.com]
- 10. synarchive.com [synarchive.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 13. Thiamine Properties [thiamine.dnr.cornell.edu]
- 14. researchgate.net [researchgate.net]
- 15. Penicillin - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. Thiazole synthesis [organic-chemistry.org]
- 20. encyclopedia.pub [encyclopedia.pub]
A Senior Application Scientist's Guide to Ethyl 2-Chloro-4-methylthiazole-5-carboxylate: Synthesis, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocycle
Ethyl 2-chloro-4-methylthiazole-5-carboxylate is a highly functionalized thiazole derivative that has emerged as a cornerstone building block in modern synthetic and medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its key functional groups: a reactive chloro-substituent at the 2-position, an ester moiety at the 5-position, and a methyl group at the 4-position. This arrangement provides a versatile scaffold for constructing complex molecular architectures.
The thiazole ring itself is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds known for their anti-inflammatory, antibacterial, and antineoplastic properties.[1] The chloro group at the C2 position is particularly significant as it serves as an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of diverse functionalities, making it an invaluable intermediate in the synthesis of high-value compounds, most notably the anti-gout medication Febuxostat.[2][3] This guide provides an in-depth exploration of its synthesis, chemical behavior, and critical applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. This compound is typically a solid at room temperature.[4]
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 7238-62-2 | [4][5] |
| Molecular Formula | C₇H₈ClNO₂S | [4][5] |
| Molecular Weight | 205.66 g/mol | [4][5] |
| Appearance | Colorless or pale yellow liquid/solid | [4][5] |
| Melting Point | ~32-46 °C | [5] |
| Boiling Point | ~244-245 °C | [5] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, DMSO) |[5] |
While detailed public spectroscopic data is limited, the structure is readily confirmed by standard analytical techniques:
-
¹H NMR: Expected signals would include a quartet and a triplet for the ethyl ester protons, a singlet for the C4-methyl protons.
-
¹³C NMR: Characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the thiazole ring (with C2 being significantly influenced by the chlorine atom), the C4-methyl carbon, and the carbons of the ethyl group.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.
-
IR Spectroscopy: Key absorption bands would be present for the C=O stretch of the ester and C=N stretching within the thiazole ring.
Synthesis: From Amino-Thiazole to Chloro-Thiazole
The most prevalent and industrially relevant synthesis of this compound involves a Sandmeyer-type reaction starting from its amino precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate.[6][7] This transformation is a classic and reliable method for converting an aromatic amine into a halide.
The causality behind this choice is twofold:
-
Precursor Availability: The starting material, ethyl 2-amino-4-methylthiazole-5-carboxylate, is readily synthesized via the Hantzsch thiazole synthesis, by condensing an α-haloketone (ethyl 2-chloroacetoacetate) with a thioamide (thiourea).[1][8]
-
Reaction Robustness: The diazotization of the amino group followed by displacement with a chloride ion is a high-yielding and scalable process.
dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=normal];
} enddot Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol: Sandmeyer Reaction
This protocol is a representative synthesis adapted from established chemical principles.[9]
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of concentrated HCl and water. b. Cool the suspension to 0-5 °C using an ice-salt bath. The fine, stirrable slurry is crucial for efficient diazotization. c. Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled suspension, ensuring the temperature is strictly maintained below 5 °C. The formation of the diazonium salt is exothermic and temperature control is paramount to prevent its decomposition. d. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Sandmeyer Reaction (Chloro-de-amination): a. In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0-5 °C. b. Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution. Vigorous nitrogen gas evolution will be observed. The rate of addition should be controlled to manage the effervescence. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Purification: a. Extract the reaction mixture with dichloromethane (3x volumes). b. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. d. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon and the ester functionality at C5.
dot graph "Reactivity_Map" { layout=neato; graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=normal];
} enddot Figure 2: Key reactivity sites of this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the 2-position of the thiazole ring is activated towards nucleophilic displacement. This is due to the electron-withdrawing effect of the ring nitrogen atom, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[10] This reactivity is the most exploited feature of the molecule.
-
Causality: The reactivity order for halogen displacement in thiazoles can vary, but the 2-position is generally highly susceptible to attack by soft nucleophiles like amines and thiols.[6] The presence of the electron-withdrawing ester group at the 5-position further enhances the electrophilicity of the C2 carbon, making these substitutions efficient.
Common nucleophiles include:
-
Amines (Primary and Secondary): Reaction with various amines is a primary route to synthesize 2-amino-thiazole derivatives, which are common motifs in pharmaceuticals.
-
Thiols: Thiolates readily displace the chloride to form 2-thioether-substituted thiazoles.
-
Alcohols: Alkoxides can also displace the chloride, though often requiring stronger conditions than amines or thiols.
Transformations of the C5-Ester Group
The ethyl ester at the 5-position provides another handle for synthetic modification.
-
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using NaOH or LiOH). This is a crucial step in the synthesis of many final drug products, including Febuxostat, where the carboxylic acid is a key pharmacophoric feature.[11][12]
-
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This opens a pathway to further functionalization, such as oxidation to an aldehyde or conversion to other groups.
-
Amidation: Direct conversion to an amide is also possible by reacting with an amine, often at elevated temperatures or with specific catalysts.
Application Spotlight: Keystone Intermediate in the Synthesis of Febuxostat
The most prominent application of this compound is as a key intermediate in certain synthetic routes to Febuxostat , a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[3][13]
While multiple synthetic routes to Febuxostat exist, many converge on the construction of the central thiazole ring. One efficient approach involves the Hantzsch condensation between 3-cyano-4-isobutoxybenzothioamide and ethyl 2-chloro-3-oxobutanoate.[11] This directly forms the ethyl ester of Febuxostat, which is then hydrolyzed to the final active pharmaceutical ingredient (API). This highlights the utility of related chloro-ketoesters in building the core Febuxostat structure.
dot graph "Febuxostat_Synthesis_Logic" { rankdir=LR; graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=normal];
} enddot Figure 3: Conceptual workflow for Febuxostat synthesis highlighting the role of a chloro-ester intermediate.
The structural similarity and reactivity principles make this compound an analogous and equally valuable building block for creating a diverse library of Febuxostat-like molecules and other bioactive thiazole derivatives for drug discovery programs.[7][14]
Safety and Handling
As a chlorinated organic compound and a reactive chemical intermediate, this compound must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, predictable and versatile reactivity at both the C2 and C5 positions, and its proven utility in the synthesis of important pharmaceuticals like Febuxostat underscore its value. By understanding the fundamental principles of its synthesis and reactivity, researchers can unlock its full potential to accelerate the discovery and development of novel therapeutics.
References
- Time in Atlanta, GA, US. Google Search. Accessed January 7, 2026.
-
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. ChemBK. Accessed January 7, 2026. [Link]
-
Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Accessed January 7, 2026. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Accessed January 7, 2026. [Link]
-
Preparation method of intermediate of febuxostat. SciSpace. Accessed January 7, 2026. [Link]
-
A process for the preparation of febuxostat. European Patent Office. Accessed January 7, 2026. [Link]
-
Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica. Accessed January 7, 2026. [Link]
-
Febuxostat. New Drug Approvals. Accessed January 7, 2026. [Link]
- WO2012168948A2 - Process for febuxostat.
-
Ethyl 2-[butyl(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. SpectraBase. Accessed January 7, 2026. [Link]
-
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. Accessed January 7, 2026. [Link]
- EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Accessed January 7, 2026. [Link]
-
2-Chlorothiazole. PubChem. Accessed January 7, 2026. [Link]
-
Ethyl 2-[butyl(3-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. SpectraBase. Accessed January 7, 2026. [Link]
-
Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. Accessed January 7, 2026. [Link]
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Accessed January 7, 2026. [Link]
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem. Accessed January 7, 2026. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. WO2012168948A2 - Process for febuxostat - Google Patents [patents.google.com]
- 13. data.epo.org [data.epo.org]
- 14. chemimpex.com [chemimpex.com]
Predicted Mechanism of Action for Ethyl 2-Chloro-4-Methylthiazole-5-Carboxylate Derivatives: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in modern drug discovery.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its status as a "privileged scaffold." Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4] This versatility stems from the thiazole core's capacity for diverse substitutions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[5]
One such versatile building block is ethyl 2-chloro-4-methylthiazole-5-carboxylate.[6][7][8][9] The chloro-substituent at the 2-position serves as a reactive handle for nucleophilic substitution, while the ester at the 5-position can be readily modified, making it an ideal starting point for the synthesis of large, diverse chemical libraries. This guide presents a predicted mechanism of action for derivatives of this compound, grounded in the extensive literature on related thiazole structures, and provides a comprehensive roadmap for experimental validation.
Part 1: Predicted Biological Activities and Key Molecular Targets
While direct experimental data on derivatives of this compound is nascent, a robust predictive framework can be constructed by analyzing the established activities of structurally related thiazole-containing compounds. The evidence strongly points towards two primary predicted activities: anticancer and enzyme inhibition .
Predicted Anticancer Activity
The most prominently reported activity for novel thiazole derivatives is their cytotoxic effect on cancer cells.[2][10][11][12] The predicted mechanism is likely multifactorial, converging on the disruption of key signaling pathways that control cell growth and survival.
1.1.1 Predicted Molecular Targets: Kinase Inhibition
A significant number of thiazole-containing drugs and clinical candidates function as kinase inhibitors.[13][14] The nitrogen and sulfur atoms of the thiazole ring are adept at forming hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases. Based on this precedent, we predict that derivatives of this compound are likely to target protein kinases critical for cancer progression.
-
Src/Abl Kinases: Dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), features a 2-aminothiazole carboxamide core.[14] It is plausible that novel derivatives could be designed to occupy the same kinase domains.
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis. Several studies have identified thiazole derivatives that exhibit anti-proliferative activity through the inhibition of VEGFR-2.[3]
-
Other Oncogenic Kinases: The modular nature of the starting compound allows for the synthesis of derivatives targeting other relevant kinases, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), or Cyclin-Dependent Kinases (CDKs).
1.1.2 Predicted Cellular Effects
Inhibition of these upstream kinases is predicted to trigger a cascade of downstream cellular events, culminating in cancer cell death.
-
Induction of Apoptosis: By blocking pro-survival signaling, these derivatives are expected to activate the intrinsic or extrinsic apoptotic pathways. This is often characterized by mitochondrial depolarization, DNA fragmentation, and caspase activation.[2][3]
-
Cell Cycle Arrest: Disruption of kinase signaling frequently leads to arrest at critical cell cycle checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[2][3]
Predicted Enzyme Inhibition Beyond Kinases
The thiazole scaffold is also present in inhibitors of other enzyme classes.
-
Biotin Carboxylase: Some thiazole-containing compounds have been shown to inhibit biotin carboxylase, an essential enzyme in fatty acid synthesis, presenting a potential mechanism for novel antibacterial agents.[15]
-
α-Glucosidase: Thiazole derivatives have also been explored as α-glucosidase inhibitors for the management of diabetes.[1]
Part 2: A Proposed Model for the Mechanism of Action
We propose a primary mechanism of action centered on the inhibition of an oncogenic tyrosine kinase (e.g., VEGFR-2). This model provides a testable hypothesis for guiding initial screening and validation experiments.
Caption: Predicted mechanism of action for a thiazole derivative.
Part 3: A Practical Guide to Experimental Validation
The following protocols provide a self-validating workflow to systematically test the proposed mechanism of action. The causality is established by moving from broad cytotoxic effects to specific molecular target engagement.
Experimental Workflow Overview
Caption: A stepwise workflow for validating the predicted mechanism.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the concentration of the thiazole derivatives that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Plate cancer cell lines (e.g., HepG2, A549, HCT-15) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Taxol).[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | Derivative Substituent | IC50 (µM) vs. HepG2 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT-15 |
| 5a | R = 4-fluorophenyl | 5.2 | 8.1 | 6.5 |
| 5b | R = 4-methoxyphenyl | 12.8 | 15.3 | 14.1 |
| 5c | R = 4-chlorophenyl | 2.1 | 4.5 | 3.8 |
| Taxol | (Positive Control) | 0.05 | 0.03 | 0.04 |
This table presents hypothetical data for illustrative purposes.
Protocol 2: Cell Cycle and Apoptosis Analysis (Flow Cytometry)
Objective: To determine if the lead compounds induce cell cycle arrest and/or apoptosis.
Methodology:
-
Treatment: Treat cells with the lead thiazole derivatives at their respective IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
For Cell Cycle Analysis:
-
Fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Analyze the DNA content using a flow cytometer.
-
-
For Apoptosis Analysis (Annexin V/PI Staining):
-
Resuspend the harvested cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes.[3]
-
Analyze the cells immediately by flow cytometry.
-
Protocol 3: Target Engagement (Western Blot)
Objective: To confirm if the lead compounds inhibit the phosphorylation of the predicted target kinase and its downstream effectors.
Methodology:
-
Treatment and Lysis: Treat cells with the lead compounds for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies overnight (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, and an anti-GAPDH loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Part 4: Computational Approaches for Target Refinement
Computational studies can accelerate the drug discovery process by predicting binding affinities and guiding the synthesis of more potent derivatives.[16][17][18]
Workflow for Molecular Docking:
-
Protein Preparation: Obtain the 3D crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 3D structures of the thiazole derivatives and perform energy minimization.
-
Docking Simulation: Use software like AutoDock or Schrödinger to dock the ligands into the ATP-binding site of the prepared protein.[10]
-
Analysis: Analyze the resulting poses and docking scores. The best candidates will show low binding energy and favorable interactions (e.g., hydrogen bonds) with key residues in the active site.
Conclusion and Future Outlook
This guide outlines a predicted mechanism of action for this compound derivatives, focusing on their potential as anticancer agents via kinase inhibition. The proposed workflow provides a rigorous, step-by-step approach to validate this hypothesis, from cellular screening to specific molecular target engagement. The inherent versatility of the thiazole scaffold suggests that with rational design, guided by both experimental and computational feedback, these derivatives represent a promising class of compounds for the development of novel therapeutics. Future work should focus on in vivo efficacy studies in relevant animal models and exploration of other potential therapeutic applications, such as antimicrobial or anti-inflammatory agents.
References
- Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018-01-20). PubMed.
- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.). International Journal of Pharmaceutical Investigation.
- Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. (n.d.). Taylor & Francis Online.
- Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). Taylor & Francis Online.
- The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.). [Source not provided].
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI.
- A review on thiazole based compounds and it's pharmacological activities. (2024-10-23). [Source not provided].
- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (n.d.). PubMed.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024-09-21). FABAD Journal of Pharmaceutical Sciences.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
- Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. (n.d.). PMC - NIH.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). MDPI.
- Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018-05-11). PMC.
- Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies. (2025-08-04). ResearchGate.
- Ethyl 2-chloro-5-Methyl-1,3-thiazole-4-carboxylate factory direct white raw powder high quality. (2024-09-02). Echemi.
- This compound. (n.d.). CymitQuimica.
- Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (n.d.). PubMed.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004-12-30). PubMed.
- Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. (2024-04-09). ChemBK.
- This compound. (n.d.). Biotuva Life Sciences.
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. This compound – Biotuva Life Sciences [biotuva.com]
- 10. jpionline.org [jpionline.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. nbinno.com [nbinno.com]
- 14. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's In-Depth Technical Guide to Screening for Biological Activity of Substituted Thiazole Carboxylates
Foreword: The Thiazole Carboxylate Scaffold - A Privileged Structure in Drug Discovery
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery efforts.[2][3] When functionalized with a carboxylate group and other substituents, the resulting thiazole carboxylate derivatives present a rich chemical space for exploring a wide array of biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and antioxidant effects.[4][5][6]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the strategic thinking behind the screening process. As a Senior Application Scientist, my goal is to equip you with not only the "how" but, more importantly, the "why" of experimental design, ensuring that your screening cascades are both efficient and insightful. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific literature.
Part 1: Strategic Planning of the Screening Cascade
A successful screening campaign begins not in the lab, but with a well-defined strategy. The substitution patterns on your thiazole carboxylate library will heavily influence the most promising biological targets to investigate. A thorough understanding of the structure-activity relationships (SAR) reported in the literature is paramount.[7][8]
Initial Triage: Broad-Spectrum versus Target-Oriented Screening
The initial decision in your screening cascade is whether to cast a wide net with broad-spectrum phenotypic screens or to pursue a more focused, target-oriented approach.
-
Broad-Spectrum Screening: This is often the starting point when exploring a novel class of compounds. Phenotypic assays, such as cytotoxicity screens against cancer cell lines or antimicrobial assays against a panel of pathogens, can quickly identify "hit" compounds with interesting biological effects.[4][9] The advantage here is the potential for discovering unexpected activities and novel mechanisms of action.
-
Target-Oriented Screening: If your substituted thiazole carboxylates have been designed with a specific biological target in mind (e.g., a particular enzyme or receptor), then a target-oriented screen is the logical choice.[10][11] This approach is more hypothesis-driven and can provide more direct evidence of a compound's mechanism of action.
The choice between these two strategies is not mutually exclusive. Often, a broad-spectrum screen is used for initial hit identification, followed by more focused target deconvolution studies to elucidate the mechanism of action of the most promising compounds.
Leveraging In Silico Methods for Preliminary Assessment
Before committing to resource-intensive wet lab experiments, computational (in silico) methods can provide valuable insights and help prioritize compounds for screening.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[12][13] It can be used to screen virtual libraries of thiazole carboxylates against known drug targets, providing a preliminary assessment of their potential binding affinity and mode of interaction.[12]
-
ADME/Tox Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties are critical for the success of any drug candidate. In silico models can predict these properties, helping to flag compounds with potential liabilities early in the discovery process.
Caption: In Silico Workflow for Prioritizing Thiazole Carboxylates.
Part 2: Core Screening Methodologies for Biological Activity
This section provides detailed protocols and the underlying rationale for key biological assays relevant to substituted thiazole carboxylates.
Anticancer Activity Screening
The thiazole scaffold is a common feature in many anticancer agents.[4][14][15] Therefore, screening for anticancer activity is a logical starting point for many thiazole carboxylate libraries.
These assays are the workhorses of anticancer drug discovery, providing a quantitative measure of a compound's ability to inhibit cancer cell growth or induce cell death.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole carboxylate derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
-
Rationale for Experimental Choices:
-
Cell Lines: A panel of cancer cell lines from different tissues (e.g., breast, lung, colon) should be used to assess the spectrum of activity.[4]
-
Incubation Time: A 48-72 hour incubation period allows for multiple cell doublings, providing a sufficient window to observe antiproliferative effects.
-
Positive Control: The inclusion of a known anticancer drug is essential for validating the assay performance.
-
Once cytotoxic "hits" are identified, the next step is to investigate their mechanism of action.
-
Cell Cycle Analysis by Flow Cytometry: This technique can determine if a compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[16]
-
Apoptosis Assays: Assays such as Annexin V/Propidium Iodide staining can differentiate between viable, apoptotic, and necrotic cells, revealing if the compound induces programmed cell death.[10][17]
Caption: Workflow for Anticancer Activity Screening.
Antimicrobial Activity Screening
Thiazole derivatives are well-known for their antimicrobial properties.[9][18][19] Screening for antibacterial and antifungal activity is therefore a key area of investigation.
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol for Broth Microdilution:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the thiazole carboxylate derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microorganism suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Rationale for Experimental Choices:
-
Microorganism Panel: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used.[20]
-
Standardization: The use of a standardized inoculum is crucial for the reproducibility of the assay.
-
This is a simpler, qualitative method for screening for antimicrobial activity.
Step-by-Step Protocol for Agar Disk Diffusion:
-
Agar Plate Preparation: Prepare an agar plate uniformly inoculated with the test microorganism.
-
Disk Application: Apply sterile paper disks impregnated with a known concentration of the thiazole carboxylate derivative to the surface of the agar.
-
Incubation: Incubate the plate under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting the activity of specific enzymes. Thiazole carboxylates have been investigated as inhibitors of various enzymes, including kinases, cyclooxygenases (COX), and carbonic anhydrases.[11][21][22]
General Principles of Enzyme Inhibition Assays:
Enzyme inhibition assays typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. The activity of the enzyme can be monitored by measuring the appearance of a product or the disappearance of a substrate over time, often using a spectrophotometric or fluorometric method.
Example: Cyclooxygenase (COX) Inhibition Assay
Step-by-Step Protocol for COX Inhibition Assay:
-
Enzyme and Substrate Preparation: Prepare solutions of the COX enzyme (COX-1 or COX-2) and its substrate (e.g., arachidonic acid).
-
Compound Incubation: Pre-incubate the enzyme with the thiazole carboxylate derivative for a specified period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Product Detection: Measure the formation of the product (e.g., prostaglandin E2) using an appropriate detection method (e.g., ELISA).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.[21]
Part 3: Structure-Activity Relationship (SAR) Analysis
The data generated from your screening assays will form the basis of your SAR analysis. The goal of SAR is to understand how changes in the chemical structure of your thiazole carboxylates affect their biological activity.
Key Considerations for SAR Analysis:
-
Position of Substituents: The biological activity can be highly sensitive to the position of substituents on the thiazole ring.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can influence the overall electronic properties of the molecule and its interaction with biological targets.[7]
-
Steric Effects: The size and shape of the substituents can affect how the molecule fits into the binding pocket of a target protein.
| Substituent Position | General Observations from Literature | Potential Impact on Activity |
| 2-position | Often substituted with aryl or heteroaryl groups. | Can influence interactions with hydrophobic pockets of target proteins. |
| 4-position | Substitution with various groups can modulate activity. | Can affect the overall conformation of the molecule. |
| 5-position (Carboxylate) | The carboxylate group itself is a key feature. | Can form important hydrogen bonds or salt bridges with target residues. |
Table 1: General Structure-Activity Relationship Trends for Substituted Thiazole Carboxylates.
Conclusion: From Hits to Leads
The screening process outlined in this guide provides a robust framework for identifying substituted thiazole carboxylates with promising biological activity. The journey from an initial "hit" compound to a viable "lead" for drug development is a long and challenging one, requiring further optimization of potency, selectivity, and pharmacokinetic properties. However, a well-designed and executed initial screening cascade is the critical first step on this path. By integrating strategic planning, robust experimental methodologies, and insightful data analysis, researchers can unlock the full therapeutic potential of the versatile thiazole carboxylate scaffold.
References
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
- A review on thiazole based compounds & it's pharmacological activities. (2024). Journal of Pharmaceutical Research and Reports, 3(1), 1-10.
-
Synthesis, Molecular Docking, and Anticancer Screening of Ester-Based Thiazole Derivatives. (2023). PubMed. Retrieved January 7, 2026, from [Link]
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 169-178.
-
The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry, 30(33), 3865-3893.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(7), 1011.
- Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules, 25(21), 5249.
- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv
- Review of the synthesis and biological activity of thiazoles. (2020). Journal of the Iranian Chemical Society, 17(12), 3125-3162.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters, 13(12), 1956-1963.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules, 27(17), 5693.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1949-1964.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4947.
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(10), 2329-2337.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(5), 13324-13342.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022).
-
Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7311.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 114-142.
-
-
Thiazole: A privileged scaffold in drug discovery. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
-
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of Biomolecular Structure and Dynamics, 40(16), 7249-7262.
-
(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]
- Virtual screening of synthesized thiazole derivatives for M. tuberculosis and dTDP-rhamnose inhibitors. (2019). Journal of Drug Delivery and Therapeutics, 9(1), 12-19.
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2010). Bioorganic & Medicinal Chemistry, 18(16), 5875-5885.
-
Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]
- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (2021). Journal of Heterocyclic Chemistry, 58(8), 1669-1681.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega, 8(33), 30098-30113.
- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules, 24(3), 571.
- Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). Chemistry Central Journal, 12(1), 54.
- Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. (2013). European Journal of Medicinal Chemistry, 65, 483-492.
- Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. (2022). AIP Conference Proceedings, 2391(1), 020013.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1754.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Omega.
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Publishing. Retrieved January 7, 2026, from [Link]
- Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (2024). Oriental Journal of Chemistry, 40(5), 1297-1305.
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). Heliyon, 11(1), e31109.
-
Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]
- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). International Conference on Science and Applied Science, ICSAS 2021.
- Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). Scientific Reports, 13(1), 3747.
- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). Journal of Agricultural and Food Chemistry, 69(32), 9116-9125.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 10. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Molecular Docking, and Anticancer Screening of Ester-Based Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of Ethyl 2-Chloro-4-methylthiazole-5-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Core in Modern Chemistry
The thiazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. Within this class of heterocycles, ethyl 2-chloro-4-methylthiazole-5-carboxylate emerges as a particularly valuable and versatile synthetic building block. Its strategic placement of a reactive chloro group at the 2-position, an electron-withdrawing carboxylate at the 5-position, and a methyl group at the 4-position offers a unique combination of reactivity and stability, making it an ideal starting point for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this pivotal intermediate, offering field-proven insights and detailed experimental protocols for its effective utilization in research and development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 7238-62-2 | [1] |
| Molecular Formula | C₇H₈ClNO₂S | [1] |
| Molecular Weight | 205.66 g/mol | [1] |
| Appearance | Colorless or pale yellow liquid/solid | [1] |
| Melting Point | ~32-46 °C | [1] |
| Boiling Point | ~116 °C | [1] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, DMSO) | [1] |
Safety Profile: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may produce toxic fumes upon heating or in the presence of strong oxidizing agents, acids, and alkalis[1].
Synthesis of the Building Block: A Two-Step Approach
The most common and efficient route to this compound involves a two-step sequence starting from readily available precursors: the Hantzsch thiazole synthesis to form the 2-amino-thiazole intermediate, followed by a Sandmeyer reaction to introduce the chloro substituent.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
The Hantzsch synthesis provides a reliable method for the construction of the thiazole ring. A one-pot procedure starting from ethyl acetoacetate is particularly efficient[2].
Sources
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-chloro-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-4-methylthiazole-5-carboxylate, a substituted thiazole derivative, represents a significant scaffold in medicinal chemistry and drug discovery. Thiazole rings are key components in a variety of pharmacologically active compounds, valued for their diverse biological activities. The precise substitution pattern on the thiazole ring is critical for molecular interactions and, consequently, for the efficacy and specificity of potential drug candidates. Accurate structural elucidation and purity assessment are therefore paramount, relying on a synergistic application of modern spectroscopic techniques.
This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, the focus extends beyond a mere presentation of data to encompass the rationale behind experimental choices and the logic of spectral interpretation, ensuring a thorough understanding for researchers in the field. While publicly available, specific experimental spectra for this exact compound (CAS 7238-62-2) are scarce, this guide will leverage data from closely related structures and predictive models to provide a robust framework for its characterization.
Molecular Structure and Predicted Spectroscopic Highlights
The chemical structure of this compound is foundational to interpreting its spectroscopic output.
Structure:
Key Structural Features Influencing Spectra:
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, giving rise to characteristic signals in both NMR and IR spectroscopy.
-
Ethyl Carboxylate Group (-COOEt): This functional group will produce distinct signals in ¹H and ¹³C NMR (an ethyl quartet and triplet, and a carbonyl carbon) and a strong absorption band in the IR spectrum.
-
Chloro Group (-Cl): The electronegativity of chlorine will influence the chemical shifts of adjacent carbons in the ¹³C NMR spectrum. Its isotopic distribution (³⁵Cl and ³⁷Cl) will be evident in high-resolution mass spectrometry.
-
Methyl Group (-CH₃): This will appear as a singlet in the ¹H NMR spectrum, with a corresponding signal in the ¹³C NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy
The proton NMR spectrum will account for all non-exchangeable protons in the molecule. The expected signals are:
-
Ethyl Group Protons: The ethoxy group of the ester will present as a quartet (CH₂) and a triplet (CH₃) due to spin-spin coupling. The quartet, corresponding to the methylene protons adjacent to the oxygen atom, will be downfield compared to the triplet of the terminal methyl group.
-
Methyl Group on Thiazole Ring: The methyl group attached to the C4 position of the thiazole ring is expected to appear as a sharp singlet, as there are no adjacent protons to couple with.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~2.7 | Singlet | 3H | -CH₃ (on thiazole) |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insight into the carbon framework of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield, typically in the 160-170 ppm range.
-
Thiazole Ring Carbons: The three carbons of the thiazole ring will have distinct chemical shifts influenced by their chemical environment (proximity to S, N, Cl, and the ester group). The C2 carbon, bonded to the electronegative chlorine and nitrogen atoms, is expected to be the most downfield of the ring carbons.
-
Ethyl Group Carbons: Two signals will correspond to the methylene and methyl carbons of the ethyl group.
-
Methyl Group Carbon: A single upfield signal will represent the methyl group attached to the thiazole ring.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (ester) |
| ~155 | C2 (thiazole, C-Cl) |
| ~150 | C4 (thiazole, C-CH₃) |
| ~120 | C5 (thiazole, C-COOEt) |
| ~62 | -OCH₂CH₃ |
| ~16 | -CH₃ (on thiazole) |
| ~14 | -OCH₂CH₃ |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures data quality and reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: The data should be acquired on a spectrometer with a minimum field strength of 400 MHz for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a greater number of scans is required.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Key Expected IR Absorptions:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1700 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
-
C-O Stretch (Ester): A strong band in the 1300-1100 cm⁻¹ region corresponds to the C-O single bond stretching of the ester.
-
C=N and C=C Stretching (Thiazole Ring): Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
C-H Stretching: Aliphatic C-H stretching from the methyl and ethyl groups will be observed just below 3000 cm⁻¹.
-
C-Cl Stretch: A band in the 800-600 cm⁻¹ region can be attributed to the C-Cl stretch, although it may be weak and in a crowded region of the spectrum.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 205.66 g/mol . The mass spectrum should show a molecular ion peak at m/z 205.
-
Isotopic Pattern of Chlorine: A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be two peaks for the molecular ion: M⁺ at m/z 205 and M+2 at m/z 207, with a relative intensity ratio of approximately 3:1. This is a definitive indicator of the presence of one chlorine atom.
-
Major Fragmentation Pathways: Common fragmentation patterns for esters include the loss of the ethoxy group (-OEt, 45 Da) or the entire ethyl carboxylate group (-COOEt, 73 Da).
Experimental Protocol for MS Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Visualizing the Workflow
A systematic approach is crucial for obtaining high-quality spectroscopic data.
Caption: A generalized workflow for the comprehensive spectroscopic characterization of a synthetic compound.
Conclusion
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
ChemBK. (2024). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link][1]
Sources
Foreword: The Crystallographic Imperative for 2-Chlorothiazoles in Modern Drug Discovery
An In-depth Technical Guide to the Theoretical Crystal Structure Analysis of 2-Chlorothiazoles
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from antibiotics to anticancer drugs.[1] The introduction of a chlorine atom at the 2-position of the thiazole moiety, creating 2-chlorothiazole, significantly modulates its electronic and steric properties, offering a versatile building block for novel pharmaceuticals.[2][3] However, the ultimate efficacy, stability, and bioavailability of an active pharmaceutical ingredient (API) are not solely governed by its molecular structure but are critically dependent on its solid-state form—the precise arrangement of molecules in a crystal lattice. This arrangement dictates physical properties such as solubility, dissolution rate, and melting point. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development, as different polymorphs can exhibit distinct therapeutic profiles.[4]
This guide provides a comprehensive, in-depth exploration of the theoretical and computational methodologies for the crystal structure analysis of 2-chlorothiazoles. As a Senior Application Scientist, my objective is not merely to present a sequence of protocols but to illuminate the underlying scientific rationale, enabling researchers to make informed decisions in their computational studies. We will navigate the workflow from initial molecular modeling to the prediction of stable crystal structures, emphasizing the synergy between theoretical calculations and experimental validation.
The Foundation: From Molecular Properties to Crystal Energy Landscapes
The prediction of a crystal structure begins with a thorough understanding of the individual molecule and the nature of the forces that will govern its self-assembly. For 2-chlorothiazoles, this involves a multi-faceted approach that combines quantum mechanics with empirical force fields.
Quantum Mechanical Insights into 2-Chlorothiazole
Density Functional Theory (DFT) has emerged as the workhorse for computational studies of small organic molecules due to its favorable balance of accuracy and computational cost.[5][6][7][8] For a molecule like 2-chlorothiazole, a DFT approach, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can provide crucial insights into its electronic structure, optimized geometry, and vibrational frequencies.[5][7][9] These calculations are not merely academic; they provide the foundational data for subsequent, more complex analyses. For example, the calculated molecular electrostatic potential (MEP) map reveals the distribution of charge across the molecule, highlighting regions prone to electrostatic interactions—key drivers of crystal packing.[10]
The Energetics of Intermolecular Interactions
The crystal structure of a 2-chlorothiazole derivative is a delicate balance of various intermolecular interactions.[11][12] Understanding these forces is paramount to predicting the crystal packing. Key interactions to consider for 2-chlorothiazoles include:
-
Hydrogen Bonds: While the parent 2-chlorothiazole has limited hydrogen bonding capability, derivatives with amine or hydroxyl groups will be strongly influenced by these interactions.[12]
-
Halogen Bonds: The chlorine atom at the 2-position can act as a halogen bond donor, interacting with nucleophilic atoms like nitrogen or oxygen on neighboring molecules. This is a highly directional and significant interaction in the crystal engineering of halogenated compounds.
-
π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
van der Waals Forces: These ubiquitous, non-specific interactions provide a general cohesive force within the crystal.[13]
The interplay of these forces creates a complex potential energy surface. The goal of theoretical crystal structure prediction is to identify the minima on this surface, which correspond to stable or metastable polymorphs.[14][15]
A Validated Workflow for in silico Crystal Structure Prediction
Predicting the crystal structure of an organic molecule from its chemical diagram alone is a formidable challenge.[15][16][17] The following workflow represents a robust and field-proven methodology, integrating global search algorithms with accurate energy calculations.
Step 1: Global Search for Candidate Crystal Structures
The initial step involves a broad search of the vast conformational and packing space to generate a large number of plausible crystal structures. Algorithms like CrystalPredictor or genetic algorithms are employed for this purpose.[14][18] These methods sample different space groups and molecular orientations to produce a diverse set of initial candidates.
Step 2: Lattice Energy Minimization
Each candidate structure from the global search is then subjected to lattice energy minimization. This is a critical step where the geometry of the crystal, including the unit cell parameters and the positions of the atoms, is optimized to find the nearest local minimum on the potential energy surface. This is often performed using a combination of quantum mechanical methods and empirical dispersion corrections.[14]
Step 3: Re-ranking with High-Level Quantum Mechanical Methods
The energy ranking of the minimized structures is then refined using more accurate, albeit computationally expensive, quantum mechanical calculations. DFT with periodic boundary conditions is a common choice for this stage. This re-ranking is crucial for distinguishing between energetically similar polymorphs.
The entire workflow can be visualized as a funneling process, starting with a wide array of possibilities and systematically narrowing them down to a handful of the most likely crystal structures.
Caption: A validated workflow for theoretical crystal structure prediction of 2-chlorothiazoles.
The Indispensable Role of Experimental Validation
Theoretical predictions, no matter how sophisticated, must be validated against experimental data. X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[19]
The Synergy of Theory and Experiment
A successful crystal structure determination project often involves an iterative interplay between theoretical prediction and experimental work. Theoretical predictions can guide experimental crystallization efforts by identifying the most likely stable polymorphs. Conversely, an experimentally determined crystal structure provides the ultimate benchmark for validating and refining computational models.[9]
Leveraging the Cambridge Structural Database (CSD)
The Cambridge Structural Database (CSD) is an invaluable resource for crystallographic studies.[20] It contains over a million experimentally determined crystal structures of small organic and metal-organic compounds.[21][22][23] For 2-chlorothiazole research, the CSD can be used to:
-
Search for existing crystal structures of 2-chlorothiazole or closely related analogues.[24]
-
Analyze trends in crystal packing and intermolecular interactions for similar functional groups.
-
Provide a basis for developing and validating theoretical models.
Practical Considerations: Software and Tools
A variety of software packages are available to perform the calculations and analyses described in this guide. The choice of software will depend on the specific needs of the research and the available computational resources.
| Task | Recommended Software | Key Features |
| Quantum Mechanical Calculations | Gaussian, ORCA, Quantum ESPRESSO | DFT, Hartree-Fock, geometry optimization, frequency calculations.[7] |
| Crystal Structure Prediction | CrystalPredictor, GULP, USPEX | Global search algorithms, lattice energy minimization. |
| Crystal Structure Visualization | Mercury, VESTA, CrystalMaker, Diamond | 3D visualization, analysis of intermolecular contacts, generation of publication-quality images.[21][25][26][27][28] |
| Crystallographic Database | Cambridge Structural Database (CSD) | Search, retrieval, and analysis of experimental crystal structures.[20] |
Case Study: Hypothetical Analysis of a 2-Chlorothiazole Derivative
Let us consider a hypothetical drug candidate that incorporates the 2-chlorothiazole scaffold. A theoretical crystal structure analysis would proceed as follows:
-
Molecular Modeling: The geometry of the molecule would be optimized using DFT (e.g., B3LYP/6-31G(d,p)). The MEP would be calculated to identify potential sites for intermolecular interactions.
-
Crystal Structure Prediction: A global search would be performed to generate thousands of candidate crystal structures. These would then be minimized and re-ranked based on their lattice energies calculated at a high level of theory.
-
Polymorph Screening: The output would be a list of the most likely polymorphs, ranked by energy. This information would be invaluable for the experimental polymorph screen, helping to target the crystallization conditions that are most likely to produce the desired form.
-
Experimental Validation: The predicted structures would be compared with the experimentally determined crystal structure obtained from X-ray diffraction.
-
Interaction Analysis: Software like Mercury would be used to analyze the crystal packing of the validated structure, with a particular focus on the role of the chlorine atom in forming halogen bonds and the contribution of π-π stacking of the thiazole rings.[21][28]
This integrated approach, combining state-of-the-art computational methods with experimental validation, provides the most reliable pathway to understanding and controlling the solid-state properties of 2-chlorothiazole-based APIs.
Conclusion: From in silico Prediction to Real-World Application
The theoretical crystal structure analysis of 2-chlorothiazoles is a complex but essential component of modern drug development. By leveraging the power of computational chemistry, researchers can gain unprecedented insights into the solid-state behavior of these important molecules. This not only accelerates the drug development process but also helps to ensure the safety, efficacy, and stability of the final pharmaceutical product. The methodologies outlined in this guide provide a robust framework for navigating the challenges of crystal structure prediction and for harnessing the power of in silico techniques to drive innovation in pharmaceutical science.
References
- CrystalMaker Software Ltd. CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction.
- Crystal Impact.
- Karamertzanis, P. G., & Pantelides, C. C. (2005). Ab Initio Crystal Structure Prediction - I. Rigid Molecules.
- Various Authors. (2020). What are the freely available crystal-structure visualization softwares?.
- BragitOff.com. (2022).
- CCDC.
- Bowskill, D. H., Sugden, I. J., Konstantinopoulos, S., Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-358.
- Lommerse, J. P. M., Motherwell, W. D. S., Ammon, H. L., Dunitz, J. D., Gavezzotti, A., Hofmann, D. W. M., ... & Williams, D. E. (2000). A second blind test of crystal structure prediction. Acta Crystallographica Section B: Structural Science, 56(4), 697-714.
- Fung, V., Hu, Y., & Ko, T. W. (2023). Accelerated Organic Crystal Structure Prediction with Genetic Algorithms and Machine Learning. arXiv preprint arXiv:2308.01918.
- Taniguchi, T., & Fukasawa, R. (2025).
- Meundaeng, N., Rujiwatra, A., & Prior, T. J. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. Transition Metal Chemistry, 41(7), 805-813.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-1559, E-ISSN: 2521-3512), 27(1), 10-18.
- Uslu, H., Aygün, A., Gökçe, M., & Yüksek, H. (2022). Design, Synthesis, DFT Calculation, and Antimicrobial Activity of Novel Substituted Thiazole Derivatives.
- Taher, S. R., & Hamad, W. M. (2024). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Journal of Koya University, 12(1), 1-12.
- Boulakoud, M., Zergui, F., Bouchaour, T., Laouedj, A., Pillet, S., & Souhassou, M. (2014). Molecular structure investigation by ab initio, DFT and X-ray diffraction of thiazole-derived compound. Journal of Molecular Structure, 1074, 49-57.
- Yathirajan, H. S., Bindya, S., Glidewell, C., & Bhuvanesh, N. (2021). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.
- Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1531.
- Aljohani, T. A., Gushgash, A. S., & Coles, S. J. (2017). A comprehensive cocrystal screening study of chlorothiazide. Crystal Growth & Design, 17(10), 5484-5494.
- Abdel-Wahab, B. F., Abbas, E. M. H., El-Sayed, M. E. A., & El-Gazzar, A. B. A. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 10(45), e202503126.
- Kennedy, A. R., & Ling, I. (2025). On the deprotonation of chlorothiazide. Acta Crystallographica Section C: Structural Chemistry, 81(1), 2-8.
- Stoyanov, S., & Petkov, I. (2013). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Journal of Chemical and Process Engineering, 1(1), 1-8.
- Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole.
- Allen, F. H., Kennard, O., & Taylor, R. (1995). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Institute of Standards and Technology, 100(3), 371-379.
- Kennedy, A. R., & Ling, I. (2024). A monoclinic polymorph of chlorothiazide.
- CCDC. (2016). CCDC 1457709: Experimental Crystal Structure Determination. The University of Manchester Research Explorer.
- National Center for Biotechnology Information. (n.d.). 2-Chlorothiazole. PubChem.
- Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 203, 179-197.
- Boldyreva, E. V. (2020).
- Boldyreva, E. V. (2012). High Pressure Crystallography: Elucidating the Role of Intermolecular Interactions in Crystals of Organic and Coordination Compounds. In Structure and Bonding (pp. 145-180). Springer, Berlin, Heidelberg.
- Rupp, B. (2010). X-Ray Crystallography of Chemical Compounds. In Comprehensive Natural Products II (pp. 53-85). Elsevier.
- CCDC. (2024).
- Zhang, G., Chen, Y., Liu, Y., & Liu, Z. (2025). Crystal structure of 2-(4-chlorophenyl)benzothiazole, C13H8ClNS. Zeitschrift für Kristallographie-New Crystal Structures, 230(4), 319-320.
- Bashandy, M. S., El-Eisawy, R. A., Abd El-Hai, F., & Saied, M. (2016). Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating. Egyptian Journal of Chemistry, 59(2), 239-253.
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734.
- Abbas, E. M. H., Abdel-Wahab, B. F., & El-Gazzar, A. B. A. (2020). Synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety. Bioorganic Chemistry, 100, 103923.
- ChemicalBook. (2025). 2-Chlorothiazole. ChemicalBook.
- Singh, S., & Kumar, A. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626.
- Fisher Scientific. (n.d.). 2-Chlorothiazole, 97%.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajol.info [ajol.info]
- 8. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2] [scirp.org]
- 11. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. annualreviews.org [annualreviews.org]
- 16. scispace.com [scispace.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. arxiv.org [arxiv.org]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 22. research.manchester.ac.uk [research.manchester.ac.uk]
- 23. Research Portal [iro.uiowa.edu]
- 24. A monoclinic polymorph of chlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction [crystalmaker.com]
- 26. Diamond - Crystal and Molecular Structure Visualization [crystalimpact.com]
- 27. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 28. bragitoff.com [bragitoff.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Ethyl 2-Chloro-4-methylthiazole-5-carboxylate
Abstract
Ethyl 2-chloro-4-methylthiazole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1] Its structure is a key intermediate for synthesizing a range of biologically active compounds, including agents with antineoplastic and anti-HIV potential.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, starting from the readily available precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate. The methodology is centered on a robust Sandmeyer-type reaction, which reliably converts the 2-amino group to a 2-chloro group via a diazonium salt intermediate.[3][4] This guide is intended for researchers, chemists, and professionals in the field of drug discovery, offering detailed procedural instructions, mechanistic insights, and safety considerations to ensure a reproducible and efficient synthesis.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of drugs used to treat allergies, hypertension, inflammation, and various infections.[1] The functionalization of this core, particularly at the C2 position, is a common strategy for modulating pharmacological activity. The conversion of the electron-donating amino group to an electrophilic chloro group transforms the molecule into a versatile substrate for nucleophilic substitution reactions, enabling the introduction of diverse functionalities.
The Sandmeyer reaction is a classic and powerful method for the conversion of an aryl amine to an aryl halide.[4] The process involves two key stages:
-
Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5][6]
-
Substitution: The subsequent displacement of the diazonium group with a halide, catalyzed by a copper(I) salt.[4][7]
This protocol details the application of the Sandmeyer reaction to ethyl 2-amino-4-methylthiazole-5-carboxylate, a common intermediate that can be synthesized via the Hantzsch thiazole synthesis from ethyl acetoacetate and thiourea.[1]
Reaction Scheme
The overall synthetic transformation is depicted below:
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Precursor) A well-established one-pot method involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) followed by cyclization with thiourea.[1]
Step 2: Synthesis of this compound The 2-amino precursor undergoes diazotization followed by a copper(I) chloride-mediated Sandmeyer reaction.[3][8]
Materials and Equipment
Reagents
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate (Precursor)
-
Copper(I) chloride (CuCl)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
Experimental Protocol
Part A: Synthesis of Precursor Ethyl 2-amino-4-methylthiazole-5-carboxylate (4a)
This protocol is adapted from a one-pot synthesis method.[1]
-
Reaction Setup: To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and Tetrahydrofuran (THF, 20.0 mL) in a round-bottom flask, cool the mixture to below 0°C using an ice bath.
-
Bromination: Slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) to the cooled mixture. Stir the reaction at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Cyclization: Add thiourea (3.80 g, 0.05 mol) to the reaction mixture. Heat the flask to 80°C and maintain for 2 hours.
-
Work-up: After cooling, filter the reaction mixture to remove any insoluble impurities. Neutralize the filtrate to pH 7 with aqueous ammonia.[2]
-
Isolation: Collect the resulting precipitate by filtration. Recrystallize the solid from ethyl acetate to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[2] A typical yield is around 72%.[2]
Part B: Synthesis of this compound
This protocol is based on established Sandmeyer reaction procedures for 2-aminothiazole derivatives.[3][7]
-
Diazotization:
-
In a three-neck flask equipped with a magnetic stirrer and thermometer, suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g, 10 mmol) in a mixture of concentrated HCl (6 mL) and water (10 mL).
-
Cool the suspension to 0-5°C in an ice-salt bath. The mixture should become a fine, stirrable slurry.
-
Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in cold water (5 mL).
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes in the cold bath. The solution should be clear or pale yellow.
-
-
Sandmeyer Reaction:
-
In a separate beaker, dissolve copper(I) chloride (1.29 g, 13 mmol) in concentrated HCl (5 mL).
-
Cool the CuCl solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. A dark precipitate may form.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to 60°C for 30 minutes.[3][4] Vigorous nitrogen gas evolution will be observed.
-
Monitor the reaction completion by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[3][7]
-
The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) to yield the final product as a solid.
-
Data Summary and Expected Results
The following table summarizes the quantitative aspects of the Sandmeyer reaction protocol.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 186.23 | 1.86 | 10 | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 | 11 | 1.1 |
| Copper(I) Chloride (CuCl) | 98.99 | 1.29 | 13 | 1.3 |
| Concentrated HCl | 36.46 | ~4.0 g | ~110 | Excess |
| Product (Expected) | 205.66 | - | - | - |
| Expected Yield | - | - | - | 50-70% |
Process Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
Concentrated Acids: Hydrochloric acid is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in situ as a solution, which is a much safer practice. Never attempt to isolate the diazonium intermediate. Maintain cold temperatures throughout the diazotization step to ensure its stability.
-
Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.
References
-
Li, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 759-767. Retrieved from [Link]
- Google Patents. (2013). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(10), 2165-2195. Retrieved from [Link]
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Siméon, F., et al. (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 75(15), 5075-5078. Retrieved from [Link]
-
Journal of Beijing Jiaotong University. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. 30(3), 40-42. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. Retrieved from [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]
- Google Patents. (1994). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Streamlined One-Pot Synthesis of 2-Substituted-4-Methylthiazole-5-Carboxylates
Abstract
This application note presents a highly efficient, one-pot synthesis for 2-substituted-4-methylthiazole-5-carboxylates, key heterocyclic scaffolds in medicinal chemistry. By integrating the bromination of ethyl acetoacetate and the subsequent cyclocondensation with various thiourea derivatives into a single procedural step, this method circumvents the need for isolating the unstable α-haloketone intermediate. This protocol not only simplifies the experimental workflow but also significantly enhances overall yields compared to traditional two-step Hantzsch syntheses.[1][2] We provide a detailed reaction mechanism, a step-by-step protocol, and data on the reaction scope with various N-substituted thioureas.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse biological activities.[1][2] Specifically, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives are critical building blocks for synthesizing medicinally important agents.[1][2] These compounds have demonstrated significant potential in the development of treatments for allergies, hypertension, inflammation, and infections.[1][2] Furthermore, derivatives have exhibited promising antileukemic activity, highlighting their importance in oncology research.[1][2] This scaffold is also a key intermediate in the synthesis of the antibiotic Cefditoren Pivoxil.[1][2]
The conventional method for synthesizing these compounds is the Hantzsch thiazole synthesis, which typically involves reacting a pre-synthesized α-haloketone with a thioamide.[3][4][5][6] However, this two-step approach is often hampered by the instability of the α-haloketone intermediate and requires tedious work-ups, leading to low overall yields.[1][2] The one-pot methodology detailed herein addresses these limitations, offering a robust and scalable alternative for research and drug development professionals.[7]
The One-Pot Synthetic Strategy
The core of this efficient method lies in the in situ generation of the reactive intermediate, ethyl 2-bromo-3-oxobutanoate. The synthesis commences with the bromination of commercially available ethyl acetoacetate using N-bromosuccinimide (NBS). Without isolating the bromo-intermediate, a substituted thiourea is added directly to the reaction mixture, initiating a cyclocondensation reaction to yield the final thiazole product in a single, continuous process.[1][8]
This "one-pot" approach offers several distinct advantages:
-
Operational Simplicity: It eliminates the need for an intermediate work-up and purification step, saving significant time and resources.[1][8]
-
Improved Yields: By avoiding the isolation of the often-unstable α-bromo ketone, decomposition is minimized, leading to substantially higher overall yields (e.g., 72% for the parent 2-amino compound, compared to less than 11% in some two-step methods).[1][2]
-
Greener Chemistry: The use of a water and THF solvent system is a more environmentally benign choice compared to chlorinated solvents like dichloromethane, which are often used in conventional methods.[2]
Figure 1: High-level workflow for the one-pot synthesis.
Reaction Mechanism: A Modified Hantzsch Synthesis
The reaction proceeds via a well-established Hantzsch thiazole synthesis mechanism, with the key modification being the initial in situ formation of the α-haloketone.
-
Electrophilic Bromination: N-bromosuccinimide (NBS) acts as an electrophilic bromine source, reacting with the enol form of ethyl acetoacetate to generate the key intermediate, ethyl 2-bromo-3-oxobutanoate.
-
Nucleophilic Attack (S N 2): The sulfur atom of the thiourea derivative, being an excellent nucleophile, attacks the α-carbon bearing the bromine atom, displacing the bromide ion.[9]
-
Intramolecular Cyclization: The terminal amino group of the thiourea intermediate then performs a nucleophilic attack on the ketone carbonyl carbon.[3][9] This step forms a five-membered heterocyclic intermediate.
-
Dehydration and Aromatization: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring system.
Figure 2: Simplified schematic of the reaction mechanism.
Reaction Scope and Optimization
The versatility of this one-pot method has been demonstrated with a variety of N-substituted thioureas, including N-alkyl and N-aryl derivatives. The nature of the substituent on the thiourea influences the reaction time and overall yield.
| Entry | R-Group on Thiourea | Time (h) | Yield (%) | Product Appearance |
| 1 | H | 2 | 72 | Pale yellow solid |
| 2 | Allyl | 20 | 76 | Yellow needle |
| 3 | Isopropyl | 20 | 62 | Yellow solid |
| 4 | Phenyl | 20 | 50 | Pale red crystal |
| 5 | 4-Chlorophenyl | 20 | 73 | Pale yellow solid |
| 6 | 4-Nitrophenyl | 23 | 56 | Brown powder |
| Data synthesized from published results.[1][10] |
Causality and Insights:
-
Reaction Time: The parent, unsubstituted thiourea reacts most rapidly (2 hours). N-alkyl and N-aryl substituted thioureas require significantly longer reaction times (20-23 hours), likely due to steric hindrance and altered nucleophilicity of the reacting nitrogen atom during the cyclization step.[10]
-
Electronic Effects: The reaction tolerates both electron-donating and electron-withdrawing groups on N-aryl thioureas, demonstrating the robustness of the protocol.[1]
Detailed Experimental Protocol
Materials:
-
Ethyl acetoacetate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.2 equiv)
-
Substituted Thiourea (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ammonia solution (e.g., 25% aq.)
-
Ethanol or Ethyl Acetate for recrystallization
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Buchner funnel and filtration apparatus
Step-by-Step Procedure (Example: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate):
-
Initial Setup: To a 250 mL three-neck flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (6.50 g, 0.05 mol), water (50.0 mL), and THF (20.0 mL).[1]
-
Bromination: Cool the mixture in an ice bath to below 0°C. Slowly add N-bromosuccinimide (10.5 g, 0.06 mol) in portions, ensuring the temperature remains low.
-
Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The progress of the bromination can be monitored by Thin-Layer Chromatography (TLC) until the starting ethyl acetoacetate spot disappears (e.g., using petroleum ether–ethyl acetate 2:1 as eluent).[1]
-
Cyclization: To the reaction mixture, add thiourea (3.80 g, 0.05 mol).[1]
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours, stirring continuously.
-
Work-up: After cooling the mixture to room temperature, basify it by slowly adding aqueous ammonia until the pH is approximately 8-9. This neutralizes the hydrobromic acid byproduct and precipitates the free base form of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration through a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a pale yellow solid.[1]
Note: For N-substituted thioureas, the heating time at 80°C may need to be extended to 20-23 hours as indicated in the table above.
Troubleshooting
-
Low Yield: Ensure the initial bromination reaction goes to completion before adding the thiourea. Incomplete bromination is a common cause of reduced yield. Also, verify the purity of the starting materials.
-
No Precipitation during Work-up: If the product does not precipitate upon basification, it may be due to high solubility in the THF/water mixture. The THF can be removed under reduced pressure, followed by extraction with a suitable organic solvent like ethyl acetate.
-
Impure Product: Inadequate washing of the precipitate can leave inorganic salts. Ensure the filter cake is washed thoroughly with cold water. If impurities persist, consider column chromatography for purification.
Conclusion
This application note details a facile and efficient one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates. By simplifying the procedure and improving yields, this method provides a valuable tool for researchers in organic synthesis and medicinal chemistry, accelerating the development of novel therapeutic agents based on the versatile thiazole scaffold.[1]
References
-
Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Taylor & Francis Online URL: [Link]
-
Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: ResearchGate URL: [Link]
-
Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Academia.edu URL: [Link]
-
Title: Hantzsch Thiazole Synthesis Source: Chem Help Asap URL: [Link]
-
Title: Hantzsch Thiazole Synthesis Source: SynArchive URL: [Link]
-
Title: synthesis of thiazoles Source: YouTube URL: [Link]
-
Title: One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives Source: MDPI URL: [Link]
-
Title: Thiazole is an aromatic five membered heterocyclic compound Source: CUTM Courseware URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: National Institutes of Health (NIH) URL: [Link]
-
Title: One-Pot synthesis of 2-sustituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate and thiourea by using oxone and Iodobenzene reaction system Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-Substituted Thiazoles Source: Tetrahedron URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: MDPI URL: [Link]
- Title: Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof Source: Google Patents URL
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of Ethyl 2-Chloro-4-Methylthiazole-5-Carboxylate in the Synthesis of Febuxostat
Abstract
Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia in patients with gout.[1][2] Its chemical structure, 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, features a critical thiazole core.[3] The industrial synthesis of Febuxostat has evolved to prioritize efficiency, safety, and cost-effectiveness, moving away from early methods that involved harsh conditions and toxic reagents like cyanides.[3] A key convergent strategy in modern synthesis involves the use of a pre-formed thiazole ring, specifically Ethyl 2-chloro-4-methylthiazole-5-carboxylate . This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this key intermediate, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations.
The Thiazole Moiety: A Linchpin for Xanthine Oxidase Inhibition
The thiazole ring in Febuxostat is not merely a structural scaffold; it is integral to its mechanism of action. Febuxostat works by non-competitively blocking the molybdenum pterin (Mo-Pt) center, the active site of the xanthine oxidase enzyme.[4] This inhibition prevents the oxidation of hypoxanthine and xanthine into uric acid, thereby lowering serum uric acid levels.[1][4] The specific arrangement of the phenyl and carboxylate groups on the 2- and 5-positions of the thiazole ring is crucial for achieving high-affinity binding within this active site.
Synthesizing this substituted thiazole ring late in the process can be complex. Therefore, a more robust and industrially viable approach is to construct the molecule by coupling a pre-functionalized thiazole with the substituted phenyl component. This compound serves as an ideal electrophilic partner for this purpose. The chlorine atom at the 2-position acts as an excellent leaving group, facilitating a key carbon-carbon bond-forming reaction.
The Core Reaction: Coupling and Saponification
The synthesis of Febuxostat from this compound is fundamentally a two-stage process:
-
Hantzsch Thiazole Synthesis (or equivalent) to form the key intermediate.
-
Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling to connect the thiazole and phenyl rings.
-
Saponification (Ester Hydrolysis) to yield the final carboxylic acid.
This guide focuses on the latter two steps, which are central to the assembly of the final drug substance.
Mechanistic Rationale: Hantzsch Thiazole Synthesis
The precursor, this compound, is itself a product of a classic heterocyclic synthesis. While multiple routes exist, the Hantzsch thiazole synthesis is a common and illustrative method. It generally involves the condensation of a thioamide with an α-haloketone. In a common industrial pathway, 3-cyano-4-isobutoxybenzothioamide is reacted with ethyl 2-chloroacetoacetate.[1][2] This reaction efficiently constructs the core structure of Febuxostat in its ester form.
// Nodes Thioamide [label="3-Cyano-4-isobutoxy-\nbenzothioamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Haloketone [label="Ethyl 2-chloro-\nacetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; FebuxostatEster [label="Ethyl 2-(3-cyano-4-isobutoxyphenyl)-\n4-methylthiazole-5-carboxylate\n(Febuxostat Ethyl Ester)", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Thioamide -> FebuxostatEster [label="Hantzsch Cyclization\n(e.g., in Isopropanol, reflux)[1]", color="#34A853"]; Haloketone -> FebuxostatEster [color="#34A853"]; } dot Diagram 1: Conceptual workflow for the Hantzsch synthesis of the Febuxostat ethyl ester intermediate.
Mechanistic Rationale: Saponification
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved via saponification, a base-mediated hydrolysis. Sodium hydroxide is commonly used in a suitable solvent system like a mixture of tetrahydrofuran (THF) and water or n-butanol.[1][4] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon.
Detailed Experimental Protocols
The following protocols are presented as a guide and may require optimization based on laboratory conditions and scale.
Protocol 1: Synthesis of Febuxostat Ethyl Ester
This protocol outlines the Hantzsch condensation to form the key ester intermediate.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Molar Eq. |
| 3-Cyano-4-isobutoxybenzothioamide | 234.33 | 5.0 g | 1.0 |
| Ethyl 2-chloro-3-oxobutanoate | 164.59 | 4.42 mL (6.9 g) | 1.5 |
| Isopropanol (Solvent) | 60.10 | 25.0 mL | - |
3.2. Procedure
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-cyano-4-isobutoxybenzothioamide (5.0 g, 0.021 mol) and isopropanol (25.0 mL).[1]
-
Stir the mixture at room temperature (25-30°C) to achieve a suspension.
-
Add ethyl 2-chloro-3-oxobutanoate (4.42 mL, 0.032 mol) to the mixture.[1]
-
Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 3-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature (25-30°C).
-
A pale yellowish solid, the desired ethyl ester, will precipitate.[1]
-
Filter the solid using a Buchner funnel and wash the cake with cold isopropanol (10.0 mL).[1]
-
Dry the product in a vacuum oven at 50-55°C to a constant weight.[1]
Expected Outcome: A pale yellowish solid. Yields are typically high, around 94%.[1]
Protocol 2: Saponification to Febuxostat
This protocol details the hydrolysis of the ethyl ester to the final active pharmaceutical ingredient.
3.3. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Molar Eq. |
| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | 344.42 | 5.0 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.74 g | 3.0 |
| n-Butanol (Solvent) | 74.12 | 50.0 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~5.0 mL | - |
3.4. Procedure
-
In a round-bottom flask, dissolve the ethyl ester (5.0 g, 0.014 mol) in n-butanol (50.0 mL) with stirring at room temperature (25-30°C).[1]
-
Add sodium hydroxide (1.74 g, 0.043 mol) to the solution.[1]
-
Gently heat the reaction mass to 35-40°C and maintain for 1-2 hours.[1] The reaction progress can be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture back to room temperature (25-30°C).
-
Carefully adjust the pH of the mixture to 1-2 by the dropwise addition of concentrated HCl.[1] This will precipitate the carboxylic acid product.
-
Stir for 30 minutes to ensure complete precipitation.
-
Filter the precipitated solid, wash with a 1:1 mixture of n-butanol and water (10.0 mL), and then with water to remove salts.[1]
-
Dry the product in a vacuum oven at 50-55°C to yield technical grade Febuxostat.[1]
Expected Outcome: A white to off-white solid. Yields are typically high, around 85-90%.[4] Further purification by recrystallization from a suitable solvent like methanol/water or ethyl acetate may be required to achieve pharmaceutical purity.[1][4]
Process Optimization and Scale-Up Considerations
While the described protocols are robust, several factors must be considered for industrial-scale production:
-
Solvent Selection: While isopropanol and n-butanol are effective, other solvents may offer advantages in terms of recovery, cost, or safety profile on a larger scale.
-
Base Selection for Hydrolysis: Lithium hydroxide (LiOH) in a ketone solvent like acetone has also been reported as an effective alternative to NaOH, potentially offering different impurity profiles or reaction kinetics.[2]
-
Temperature Control: Both the condensation and hydrolysis steps have specific temperature ranges for optimal yield and minimal side-product formation. Exothermic events, though minor in this process, must be managed during scale-up.
-
Purification: The final purity of Febuxostat is critical. Recrystallization is a key step to remove process-related impurities.[4] The choice of crystallization solvent (e.g., methanol/water, acetone, ethyl acetate) can influence the final crystalline form (polymorph) of Febuxostat, which has significant implications for its physical properties and bioavailability.[4]
-
Impurity Profiling: During process development, it is crucial to identify and characterize any process-related impurities. Common impurities can include unreacted starting materials or side-products from the formylation or cyanation steps in earlier parts of the synthesis.[1]
Analytical Characterization
To ensure the identity and purity of the synthesized Febuxostat, the following analytical techniques are essential:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule.
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and identify the polymorphic form of the final product.[5]
By strategically employing this compound or its synthetic equivalents, researchers can access a reliable and efficient pathway to Febuxostat. The protocols and considerations outlined in this document provide a solid foundation for laboratory synthesis, process optimization, and scale-up activities in the development of this important therapeutic agent.
References
-
A process for the preparation of febuxostat - European Patent Office - EP 2266966 A1. (2010). EPO. Available at: [Link]
-
Ghanta, M. R., et al. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica, 6(3), 300-311. Available at: [Link]
-
Febuxostat - New Drug Approvals. (2016). NDA. Available at: [Link]
-
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate - ChemBK. (2024). ChemBK. Available at: [Link]
- Preparation of febuxostat - US Patent US8969582B2. (2015). Google Patents.
-
Zhou, X. (2010). Preparation method of intermediate of febuxostat. SciSpace. Available at: [Link]
- Preparation method and detection method of febuxostat raw material - CN103030605A. (2013). Google Patents.
- Febuxostat intermediate preparation method - CN102924353A. (2013). Google Patents.
-
The preparation of febuxostat by Suzuki reaction. (2016). ResearchGate. Available at: [Link]
-
Shi, L., et al. (2016). Synthesis of Febuxostat and an Impurity of the Key Intermediate. Chinese Journal of Pharmaceuticals, 47(1), 22-24. Available at: [Link]
- Process for febuxostat - WO2012168948A2. (2012). Google Patents.
-
Optimization of Amorphous Solid Dispersion Techniques to Enhance Solubility of Febuxostat. (2021). Semantic Scholar. Available at: [Link]
- Preparation method of febuxostat tablets - CN106511288A. (2017). Google Patents.
-
Preparation, optimisation, and in vitro-in vivo evaluation of febuxostat ternary solid dispersion. (2019). PubMed. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US8969582B2 - Preparation of febuxostat - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Preparation, optimisation, and in vitro-in vivo evaluation of febuxostat ternary solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethyl 2-Chloro-4-methylthiazole-5-carboxylate in Drug Discovery
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that holds a significant place in medicinal chemistry.[1][2] It is a core component of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The compound ethyl 2-chloro-4-methylthiazole-5-carboxylate is a versatile and highly valuable building block for the synthesis of complex molecular architectures in drug discovery programs. Its utility is underscored by its role as a key intermediate in the synthesis of prominent drugs such as the anti-gout medication Febuxostat and the anti-cancer agent Dasatinib.[1][5]
This application note provides a comprehensive guide to the strategic derivatization of this compound. We will explore the reactivity of its key functional groups—the C2-chloro substituent, the C5-ethyl ester, and the C4-methyl group—and provide detailed, field-proven protocols for their modification. The rationale behind the selection of reagents and reaction conditions will be discussed to empower researchers to rationally design and synthesize novel thiazole-based compounds with therapeutic potential.
Strategic Derivatization of this compound
The chemical architecture of this compound offers three primary points for diversification, each amenable to a range of chemical transformations. The following sections will detail the derivatization strategies at each of these positions.
Functionalization at the C2 Position: Leveraging the Reactivity of the Chloro Group
The chlorine atom at the C2 position is the most reactive site on the thiazole ring for nucleophilic substitution and metal-catalyzed cross-coupling reactions. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, Suzuki coupling, and Heck reaction are particularly well-suited for the derivatization of the C2 position.
The Buchwald-Hartwig amination enables the synthesis of 2-amino-thiazole derivatives by coupling the C2-chloro position with a wide range of primary and secondary amines.[4][6] This reaction is crucial for introducing diverse amino scaffolds, which are prevalent in many biologically active molecules.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 2-amino-thiazole derivative.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 12 | 92 |
| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 24 | 78 |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption="Buchwald-Hartwig Amination Workflow"
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the 2-chlorothiazole with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base.[7][8] This allows for the introduction of a wide array of aromatic and heteroaromatic moieties at the C2 position.
Protocol 2: General Procedure for Suzuki Coupling
-
Reaction Setup: In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Reaction Execution: Seal the vial and heat the mixture in a microwave reactor at 120-150 °C for 15-60 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption="Suzuki Coupling Workflow"
The Heck reaction facilitates the coupling of the 2-chlorothiazole with alkenes to introduce vinyl groups at the C2 position.[9] This reaction is valuable for creating extended conjugated systems and introducing functionalized side chains.
Protocol 3: General Procedure for Heck Reaction
-
Reaction Setup: To a pressure tube, add this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 mmol), and a base (e.g., Et₃N, 2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography.
Modification of the C5-Ethyl Ester
The ethyl ester at the C5 position is a versatile handle for further derivatization, primarily through hydrolysis to the corresponding carboxylic acid, which can then be converted into a variety of functional groups, most commonly amides.
The hydrolysis of the ethyl ester to the carboxylic acid is typically achieved under basic conditions.[10]
Protocol 4: Ester Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).
-
Reagent Addition: Add LiOH·H₂O (2.0 mmol) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Isolation: Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.
The resulting carboxylic acid can be coupled with a diverse range of amines to form amides using standard peptide coupling reagents.[11]
Protocol 5: Amide Coupling
-
Reaction Setup: To a solution of 2-chloro-4-methylthiazole-5-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add a coupling reagent (e.g., HATU, 1.2 mmol) and a non-nucleophilic base (e.g., DIPEA, 2.0 mmol).
-
Amine Addition: After stirring for 15 minutes at room temperature, add the desired amine (1.1 mmol).
-
Reaction Execution: Continue stirring at room temperature for 4-12 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent | Activating Agent | By-products | Notes |
| HATU | O-Acyl(tetramethyl)isouronium | Tetramethylurea | High efficiency, low racemization |
| HBTU | O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | Commonly used, effective |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | Water-soluble urea | By-products are easily removed |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption="C5-Ester Derivatization Workflow"
Functionalization of the C4-Methyl Group
The methyl group at the C4 position is the least reactive site; however, it can be functionalized through radical halogenation, followed by nucleophilic substitution to introduce a variety of substituents.
Radical bromination of the C4-methyl group can be achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN.
Protocol 6: Radical Bromination of the C4-Methyl Group
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in CCl₄ (10 mL).
-
Reagent Addition: Add N-bromosuccinimide (1.1 mmol) and a catalytic amount of benzoyl peroxide (0.05 mmol).
-
Reaction Execution: Heat the mixture to reflux and irradiate with a UV lamp for 4-8 hours.
-
Work-up and Purification: Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate. Purify the residue by column chromatography to yield the 4-(bromomethyl) derivative.
The resulting 4-(bromomethyl)thiazole is a reactive electrophile that can undergo nucleophilic substitution with various nucleophiles such as amines, thiols, and alcohols.
Protocol 7: Nucleophilic Substitution
-
Reaction Setup: Dissolve the 4-(bromomethyl)thiazole derivative (1.0 mmol) in a suitable solvent like acetonitrile or THF (5 mL).
-
Nucleophile Addition: Add the nucleophile (e.g., an amine, thiol, or alcohol, 1.2 mmol) and a base if necessary (e.g., K₂CO₃ or Et₃N, 1.5 mmol).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Remove the solvent under reduced pressure, partition the residue between water and an organic solvent, and separate the layers. Dry the organic layer, concentrate, and purify the product by chromatography.
Characterization of Derivatized Products
The successful synthesis of the target derivatives should be confirmed by a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. For the parent compound, this compound, characteristic ¹H NMR signals include a singlet for the C4-methyl protons (around δ 2.7 ppm), a quartet for the ethyl ester methylene protons (around δ 4.3 ppm), and a triplet for the ethyl ester methyl protons (around δ 1.3 ppm). Derivatization will lead to predictable changes in the chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.
Conclusion
This compound is a highly valuable and versatile scaffold for the generation of diverse chemical libraries for drug discovery. By strategically targeting the C2-chloro, C5-ethyl ester, and C4-methyl positions, researchers can access a wide range of novel thiazole derivatives. The protocols outlined in this application note provide a robust starting point for the synthesis and exploration of this privileged chemical space. Careful selection of reaction conditions and purification techniques will be paramount to the successful generation of high-quality compounds for biological evaluation.
References
-
Ningbo Innopharmchem Co., Ltd. (2026, January 3). Febuxostat: A Look at the Key Intermediate and its Sourcing Strategy. Retrieved from [Link]
-
Ningbo Innopharmchem Co., Ltd. (2026, January 2). Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Key Pharmaceutical Intermediate Supplier in China. Retrieved from [Link]
-
Justia Patents. (2013, January 31). Synthesis process of dasatinib and intermediate thereof. Retrieved from [Link]
- Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.
-
Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]
-
Fabad Journal of Pharmaceutical Sciences. (2021, September 24). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
- Google Patents. (2011, June 9). WO/2011/066803 PREPARATION METHOD OF INTERMEDIATE OF FEBUXOSTAT.
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
- Google Patents. (2014, March 26). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2015, August 4). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]
-
ChemBK. (2024, April 9). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Google Patents. (1994, October 12). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Google Patents. (2012, March 15). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
PubMed Central. (2008, August 1). Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. CN104418823A - Preparation method of febuxostat intermediate - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemshuttle.com [chemshuttle.com]
- 11. This compound – Biotuva Life Sciences [biotuva.com]
Application of Ethyl 2-Chloro-4-Methylthiazole-5-Carboxylate in Antimicrobial Agent Synthesis: A Technical Guide
Introduction: The Thiazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The prevalence of the thiazole moiety in clinically approved drugs such as the antimicrobial agent sulfathiazole underscores its significance in the ongoing battle against infectious diseases.[1] The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. Thiazole derivatives have emerged as a promising class of compounds in this pursuit, with research demonstrating their potential to overcome existing resistance mechanisms.
Ethyl 2-chloro-4-methylthiazole-5-carboxylate is a highly valuable and versatile building block for the synthesis of a diverse array of thiazole-based antimicrobial agents. The presence of a reactive chlorine atom at the 2-position, an ester functional group at the 5-position, and a methyl group at the 4-position provides multiple sites for chemical modification, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of novel antimicrobial agents, complete with detailed protocols and insights into the rationale behind the synthetic strategies.
Core Synthetic Strategies and Rationale
The reactivity of the C2-chloro substituent is the linchpin for the derivatization of this compound. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups and heterocyclic systems. The general workflow for utilizing this starting material in antimicrobial agent synthesis is depicted below.
Sources
Design and Synthesis of Novel Kinase Inhibitors from Thiazole Esters: Application Notes and Protocols
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] This has established them as one of the most critical classes of "druggable" targets in modern medicine.[1] The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its versatile biological activities and ability to form key interactions with biological targets.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, chemical synthesis, and biological evaluation of novel kinase inhibitors based on a thiazole ester scaffold. We detail field-proven protocols, explain the causality behind experimental choices, and offer insights into structure-activity relationship (SAR) analysis to accelerate the discovery of potent and selective therapeutic agents.
Introduction: The Convergence of Kinases and the Thiazole Scaffold
The human kinome comprises over 500 protein kinases that catalyze the phosphorylation of proteins, a fundamental mechanism for controlling cellular processes like growth, differentiation, and apoptosis.[1] Aberrant kinase activity can lead to uncontrolled cell proliferation, a defining characteristic of cancer.[2][3] Consequently, small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy.[7][8]
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a highly valued pharmacophore.[5][6] Its unique electronic properties and structural rigidity allow it to engage in a wide range of non-covalent interactions, including hydrogen bonding and π-π stacking, with enzyme active sites.[4] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][9][10] This proven track record makes the thiazole scaffold an exceptional starting point for designing novel kinase inhibitors.[2][3] The ester functional group, when appended to this core, provides a versatile handle for synthetic modification, allowing for fine-tuning of properties like solubility, cell permeability, and target engagement.
Rational Design Strategy for Thiazole-Based Kinase Inhibitors
A successful inhibitor discovery campaign begins with a robust design strategy. This involves a combination of computational modeling and an deep understanding of kinase biology and structure-activity relationships (SAR).
Core Principles of Kinase Inhibition
Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. A typical design strategy involves creating a molecule with three key features:
-
A Heterocyclic Core: To occupy the adenine region of the ATP pocket. The thiazole ring serves this purpose excellently.
-
A Hinge-Binding Motif: To form one or more critical hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor.
-
A Solubilizing/Selectivity Group: To project out towards the solvent-exposed region, allowing for modifications that influence pharmacokinetic properties and selectivity against other kinases. The ester group and its subsequent modifications fulfill this role.
Structure-Activity Relationship (SAR) by Design
The goal of SAR is to systematically modify a lead compound to improve its potency, selectivity, and drug-like properties. For a thiazole ester scaffold, a typical SAR exploration would involve the modifications shown in Table 1. The causality is clear: small, targeted changes to the molecule's periphery can lead to significant changes in biological activity by altering how the molecule fits and binds within the kinase's active site.[11] For example, adding an electron-donating group might enhance a key hydrogen bond, thereby increasing potency.[11]
Table 1: Illustrative Structure-Activity Relationship (SAR) for a Hypothetical Thiazole Ester Kinase Inhibitor Series
| Compound ID | R1 Group (at C4 of Thiazole) | R2 Group (Ester) | Target Kinase IC50 (nM) | Rationale for Change |
| LEAD-001 | Phenyl | Methyl | 250 | Initial hit compound. |
| LEAD-002 | 4-Fluorophenyl | Methyl | 120 | Introduction of a halogen for potential new interactions and metabolic stability. |
| LEAD-003 | 4-Methoxyphenyl | Methyl | 85 | Electron-donating group may enhance hinge-binding interactions.[11] |
| LEAD-004 | 4-Methoxyphenyl | Ethyl | 95 | Slightly larger ester to probe pocket size; minor decrease in potency. |
| LEAD-005 | 4-Methoxyphenyl | Isopropyl | 300 | Bulky ester group likely causes a steric clash in the binding pocket. |
| LEAD-006 | 3-Aminophenyl | Methyl | 45 | Addition of a basic amine for a potential salt-bridge interaction. |
| LEAD-007 | 3-Aminophenyl | N-methyl-piperazine (Amide) | 15 | Replacement of ester with a basic amide to improve solubility and potency. |
Note: Data is hypothetical and for illustrative purposes only.
Computational Modeling
Molecular docking studies are invaluable for visualizing how a designed inhibitor might bind to its target kinase. This in silico approach allows researchers to predict binding conformations, identify key interactions, and prioritize which compounds to synthesize, saving significant time and resources.
Synthesis and Characterization
The Hantzsch thiazole synthesis is the most classic and widely used method for constructing the thiazole ring.[2][12] It involves the condensation of an α-haloketone with a thioamide.[12][13] This method is high-yielding and proceeds with simple reagents.[12]
General Synthetic Workflow
The overall process from starting materials to a final, purified library of inhibitors follows a logical and validated pathway.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 10. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on the 2-Chlorothiazole Ring
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs. The synthesis of diverse 2-substituted thiazole derivatives is therefore of paramount importance to drug discovery and development. 2-Chlorothiazole serves as a versatile and readily available precursor for introducing a wide range of functionalities at the C2-position through nucleophilic substitution. This document provides an in-depth guide for researchers, covering the mechanistic principles and offering detailed, field-proven experimental protocols for the nucleophilic substitution on the 2-chlorothiazole ring. We will explore classical SNAr reactions and modern transition-metal-catalyzed cross-coupling methodologies, providing the causal logic behind experimental choices to ensure robust and reproducible outcomes.
Mechanistic Insights: The Chemistry of Substitution
The reactivity of 2-chlorothiazole is governed by the electron-deficient nature of the thiazole ring. The presence of the electronegative nitrogen and sulfur atoms withdraws electron density from the ring carbons, particularly C2, making it susceptible to attack by nucleophiles.
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary pathway for substitution on 2-chlorothiazole is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] This is a two-step process distinct from SN1 or SN2 reactions seen in aliphatic chemistry.[2]
-
Addition of the Nucleophile: The nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial and is enhanced by the electron-withdrawing properties of the ring heteroatoms.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride leaving group. This step is typically fast.
The overall rate of the reaction is usually determined by the first step—the formation of the Meisenheimer complex. The reactivity is influenced by the strength of the incoming nucleophile and the ability of the ring to stabilize the negative charge of the intermediate.[3]
Caption: The two-step SNAr mechanism for nucleophilic substitution on 2-chlorothiazole.
Scope of Nucleophilic Substitution Reactions
A variety of nucleophiles can be employed to functionalize the 2-chlorothiazole core. The choice of reaction conditions is critical and depends on the nature of the nucleophile and the desired product.
| Nucleophile Type | Example Nucleophile | Common Methodologies | Key Considerations |
| N-Nucleophiles | Primary/Secondary Amines, Anilines, Amides | Classical SNAr, Buchwald-Hartwig Amination | Classical SNAr often requires heat. Buchwald-Hartwig is milder and has a broader scope, especially for less nucleophilic amines.[4][5] |
| S-Nucleophiles | Thiols, Thiophenols | Classical SNAr | Thiolates (generated in situ with a base) are potent nucleophiles. Reactions are often rapid at room temperature or with gentle heating.[1] |
| O-Nucleophiles | Alcohols, Phenols | Williamson Ether Synthesis, Ullmann Condensation | Alkoxides are strong bases; elimination can be a side reaction. Ullmann conditions (copper-catalyzed) are often required for phenols.[6][7][8] |
| C-Nucleophiles | Organoboron Reagents | Suzuki-Miyaura Cross-Coupling | Requires a Palladium catalyst and a base. Expands the scope to form C-C bonds, crucial for creating biaryl structures.[9][10] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Classical SNAr with an Amine Nucleophile (Synthesis of 2-Morpholinothiazole)
This protocol describes a straightforward thermal SNAr reaction, suitable for relatively nucleophilic amines. The excess amine often serves as both the nucleophile and the base.
Materials & Reagents:
-
2-Chlorothiazole (1.0 equiv.)
-
Morpholine (3.0 equiv.)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorothiazole (1.0 mmol, 119.5 mg).
-
Add morpholine (3.0 mmol, 261.3 mg, 0.26 mL).
-
Add DMF (5 mL) to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and morpholine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-morpholinothiazole.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a powerful alternative for coupling less reactive amines or for reactions that fail under thermal conditions. The choice of ligand is critical for success.[4][5]
Materials & Reagents:
-
2-Chlorothiazole (1.0 equiv.)
-
Aniline derivative (1.2 equiv.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, degassed Toluene or Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: This reaction is oxygen-sensitive.[9] All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.03 mmol, 14.3 mg), and NaOtBu (1.4 mmol, 134.5 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the aniline derivative (1.2 mmol) and 2-chlorothiazole (1.0 mmol, 119.5 mg).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 6-24 hours.
-
Monitoring: Track the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Buchwald-Hartwig amination of 2-chlorothiazole.
Protocol 3: S-Nucleophilic Substitution with a Thiol
This protocol details the formation of a C-S bond using a thiol, a common transformation for creating thioethers. The reaction is typically facilitated by a non-nucleophilic base to generate the more reactive thiolate in situ.
Materials & Reagents:
-
2-Chlorothiazole (1.0 equiv.)
-
Thiophenol (1.1 equiv.)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask with a stir bar, add 2-chlorothiazole (1.0 mmol, 119.5 mg) and potassium carbonate (1.5 mmol, 207.3 mg).
-
Add DMF (5 mL).
-
Add thiophenol (1.1 mmol, 121.2 mg, 0.11 mL) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-6 hours. Gentle heating (50 °C) may be required for less reactive thiols.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by column chromatography to obtain the desired 2-(phenylthio)thiazole.
Troubleshooting and Field-Proven Insights
-
Low or No Reactivity:
-
SNAr: For sluggish SNAr reactions with amines or alcohols, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) to pre-form the nucleophile. Be cautious with NaH in DMF due to safety concerns.[1] Alternatively, increasing the temperature or switching to a higher-boiling polar aprotic solvent (e.g., DMSO) can be effective.
-
Buchwald-Hartwig: Catalyst deactivation due to oxygen is a common issue. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.[9] If reactivity is still low, screen different palladium sources, ligands (e.g., SPhos, RuPhos), and bases (e.g., K₃PO₄, Cs₂CO₃).[9]
-
-
Formation of Dark-Colored Impurities:
-
In palladium-catalyzed reactions, a black precipitate ("palladium black") indicates catalyst decomposition.[9] This can result from excessive temperature or the presence of impurities. The use of bulky, electron-rich phosphine ligands helps stabilize the catalytic species.[9]
-
Thiol-based reactions can suffer from disulfide formation via oxidation. Working under an inert atmosphere can minimize this side reaction.
-
-
Difficult Purification:
-
Residual high-boiling solvents like DMF or DMSO can complicate purification. Thoroughly washing the organic extracts with water and brine during work-up is critical.
-
If the product is basic (e.g., an amine derivative), an acidic wash (e.g., dilute HCl) can sometimes help remove neutral or acidic impurities, followed by basification and re-extraction.
-
References
- Vertex AI Search, based on a synthesis of information from multiple sources on the synthesis and reactions of 2-aminothiazole deriv
- Benchchem. Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole.
- Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.
- WordPress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of.
- National Institutes of Health (NIH). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- ResearchGate. Synthesis of 2-aminothiazole derivatives.
- Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- ResearchGate. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. 10.10: Reactions of Alkoxides. Available at: [Link]
Sources
- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alkoxide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
ethyl 2-chloro-4-methylthiazole-5-carboxylate as an intermediate for agrochemical synthesis
Application Note & Protocol Guide
Topic: Ethyl 2-chloro-4-methylthiazole-5-carboxylate: A Core Intermediate for the Synthesis of Advanced Agrochemicals
Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals
Executive Summary: The Strategic Importance of the Thiazole Moiety
The thiazole ring is a privileged scaffold in modern agrochemistry, forming the backbone of numerous high-performance fungicides. Its unique electronic properties and structural versatility allow for fine-tuning of biological activity, selectivity, and physicochemical characteristics. Within this chemical class, This compound (CAS No: 7238-62-2) has emerged as a cornerstone intermediate.[1] Its pre-functionalized structure, featuring a reactive chlorine atom at the 2-position and an ester group at the 5-position, provides a robust platform for constructing complex thiazole carboxamide derivatives.
This document serves as a technical guide for researchers, providing a detailed overview of the applications of this intermediate, with a primary focus on the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We will explore the underlying chemical principles, provide validated, step-by-step synthetic protocols, and discuss the mechanism of action of the resulting agrochemicals.
Physicochemical Properties of the Core Intermediate
A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7238-62-2 | [1][2] |
| Molecular Formula | C₇H₈ClNO₂S | [1][2] |
| Molecular Weight | 205.66 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid, or solid | [1][2] |
| Melting Point | ~32-46 °C | [2] |
| Boiling Point | ~244-245 °C | [2] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, DMSO). | [2] |
Application Focus: Synthesis of Thiazole Carboxamide SDHI Fungicides
A major application of this compound is in the production of thiazole carboxamide fungicides. Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] SDHIs represent a critical class of fungicides that target fungal respiration, a mechanism distinct from many other fungicide classes, making them valuable tools for resistance management.
Mechanism of Action: Disrupting the Fungal Powerhouse
Succinate Dehydrogenase (also known as Complex II) is a crucial enzyme complex embedded in the inner mitochondrial membrane of fungi. It plays a dual role:
-
It oxidizes succinate to fumarate in the Krebs (TCA) cycle.
-
It feeds electrons directly into the electron transport chain, which is vital for ATP (energy) production.
Thiazole carboxamide fungicides synthesized from our core intermediate are designed to bind to the ubiquinone-binding site (Q-site) of the SDH complex.[3] This binding event physically blocks the natural substrate (ubiquinone) from accessing the enzyme, thereby halting the entire respiratory process. The resulting energy crisis leads to fungal cell death.
Caption: Mechanism of SDHI Fungicide Action.
Synthetic Workflow: From Intermediate to Active Ingredient
The transformation of this compound into a final thiazole carboxamide fungicide is a well-established, multi-step synthetic sequence. The general workflow involves three primary stages: saponification, acid chloride formation, and final amide coupling.
Caption: General Synthetic Workflow.
Detailed Experimental Protocols
The following protocols are provided as a representative guide. Researchers must adapt all procedures based on laboratory safety standards, scale, and the specific properties of the target molecule.
Protocol 1: Saponification of the Ester to the Carboxylic Acid
-
Causality: The ester group is not reactive for direct amide coupling. Saponification (base-catalyzed hydrolysis) is a robust and high-yielding method to convert the ester into the corresponding carboxylic acid, which is the necessary precursor for the next step.
-
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.2 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), 2M solution
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath
-
-
Procedure:
-
Charge the round-bottom flask with this compound and ethanol (approx. 5 mL per 1 g of ester).
-
In a separate beaker, dissolve NaOH in water (approx. 2 mL per 1 g of NaOH) and add this solution to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly add 2M HCl solution dropwise while stirring. The carboxylic acid product will precipitate as a white solid. Continue adding acid until the pH of the solution is ~2.
-
Filter the solid precipitate using a Büchner funnel, wash the filter cake with cold deionized water, and dry under vacuum.
-
-
Self-Validation:
-
Yield: Typically >90%.
-
Characterization: The product, 2-chloro-4-methylthiazole-5-carboxylic acid, can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
-
Protocol 2: Formation of the Acid Chloride
-
Causality: The carboxylic acid is not sufficiently electrophilic to react readily with amines. Conversion to the highly reactive acid chloride derivative is necessary to facilitate an efficient amide bond formation in the final step. Thionyl chloride is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Materials:
-
2-chloro-4-methylthiazole-5-carboxylic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)
-
Toluene or Dichloromethane (DCM) (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask, magnetic stirrer, reflux condenser with a gas outlet to a scrubber (NaOH solution).
-
-
Procedure:
-
Caution: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic.
-
Suspend the dried carboxylic acid in anhydrous toluene (approx. 10 mL per 1 g of acid) in a flask.
-
Add a single drop of DMF (catalyst).
-
Slowly add thionyl chloride to the suspension at room temperature. Gas evolution (HCl, SO₂) will be observed.
-
Heat the mixture to a gentle reflux (around 80 °C for toluene) for 2-3 hours, or until gas evolution ceases. The solution should become clear.
-
Cool the reaction to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2-chloro-4-methylthiazole-5-carbonyl chloride (often a yellow oil or low-melting solid) is typically used immediately in the next step without further purification.
-
-
Self-Validation:
-
Control: The reaction is considered complete when the solid carboxylic acid has fully dissolved and gas evolution has stopped.
-
Usage: Due to its reactivity and moisture sensitivity, the acid chloride is not typically isolated for long-term storage.
-
Protocol 3: Amide Coupling to Yield the Final Product
-
Causality: This is the key bond-forming reaction where the thiazole "head" is joined to the amine "tail" of the target fungicide. The acid chloride is a potent electrophile that reacts with the nucleophilic amine. A non-nucleophilic base is required to scavenge the HCl generated during the reaction, driving it to completion.
-
Materials:
-
2-chloro-4-methylthiazole-5-carbonyl chloride (1.0 eq)
-
Target amine (e.g., a substituted aniline) (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Separatory funnel, magnetic stirrer, ice bath.
-
-
Procedure:
-
In a flask, dissolve the target amine and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from Protocol 2 in a small amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cold amine solution over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with a dilute HCl solution (to remove excess TEA), a saturated sodium bicarbonate solution (to remove any remaining acid traces), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to yield the final, high-purity thiazole carboxamide product.
-
-
Self-Validation:
-
Purity Assessment: Final product purity should be confirmed using HPLC, and its identity verified by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
-
Yield: Varies depending on the amine used, but well-optimized reactions can achieve yields of 70-90%.
-
Summary of Synthetic Outcomes
| Reaction Stage | Key Transformation | Typical Yield | Purity Validation |
| Protocol 1 | Ester → Carboxylic Acid | >90% | TLC, NMR, M.P. |
| Protocol 2 | Carboxylic Acid → Acid Chloride | Assumed quantitative | Used directly in next step |
| Protocol 3 | Acid Chloride + Amine → Amide | 70-90% | TLC, HPLC, NMR, MS, M.P. |
Conclusion
This compound is a high-value, versatile intermediate that provides a direct and efficient route to a wide array of potent thiazole carboxamide agrochemicals. The synthetic pathway, centered on a classical saponification and amide coupling sequence, is robust and scalable. By understanding the chemical principles behind each step and employing rigorous process monitoring and validation, researchers can effectively leverage this building block to develop novel and effective solutions for crop protection.
References
-
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate - ChemBK. (2024). Retrieved from ChemBK website. [Link]
-
Nagel, K. M. (2024). Thiazole antifungals. Research Starters. Retrieved from EBSCO. [Link]
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. (2014). Retrieved from Taylor & Francis. [Link]
-
Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. PubMed. (2019). Retrieved from National Library of Medicine. [Link]
Sources
Application Notes and Protocols: Cyclization Reactions of Ethyl 2-Chloro-4-methylthiazole-5-carboxylate for the Synthesis of Fused Heterocyclic Systems
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds and pharmaceuticals. Its presence in molecules like the vitamin thiamine, as well as in various anticancer, antifungal, and anti-inflammatory agents, underscores its significance as a "privileged scaffold" in drug discovery. Ethyl 2-chloro-4-methylthiazole-5-carboxylate is a highly valuable and versatile starting material, offering multiple reaction sites for chemical modification. The electrophilic carbon at the 2-position, activated by the chlorine leaving group, is particularly amenable to nucleophilic substitution, paving the way for the construction of more complex, fused heterocyclic systems. These resulting bicyclic structures, such as the thieno[2,3-d]thiazole core, are of significant interest as they often exhibit enhanced biological activity and novel pharmacological profiles.
This document provides a detailed guide to the conditions for cyclization reactions involving this compound, with a focus on the synthesis of thieno[2,3-d]thiazole derivatives. We will delve into the mechanistic rationale behind the reaction conditions and provide a comprehensive, step-by-step protocol for researchers.
Core Reaction: Synthesis of Thieno[2,3-d]thiazoles via Gewald-Type Cyclization
A robust and widely utilized method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction.[1][2][3][4][5] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1] We can adapt the principles of this reaction to achieve the cyclization of this compound.
The strategy involves a two-step, one-pot sequence:
-
Nucleophilic Substitution: The reaction is initiated by the substitution of the chlorine atom at the 2-position of the thiazole ring with a suitable sulfur nucleophile that also contains an activated methylene group. A prime candidate for this role is an alkali metal salt of a thioglycolate, such as ethyl thioglycolate.
-
Intramolecular Cyclization (Gewald-Type): The intermediate formed then undergoes an intramolecular condensation and cyclization. The enolate generated from the active methylene group attacks the ester carbonyl on the thiazole ring, followed by tautomerization and aromatization to yield the stable thieno[2,3-d]thiazole system.
Mechanistic Pathway
The proposed mechanism for this transformation is outlined below. The initial step is the in situ formation of a thiolate from ethyl thioglycolate and a base, which then acts as the nucleophile.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-chloro-4-methylthiazole-5-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of ethyl 2-chloro-4-methylthiazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol is presented in two main parts: the initial Hantzsch thiazole synthesis to form the ethyl 2-hydroxy-4-methylthiazole-5-carboxylate precursor, followed by its chlorination to yield the final product. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations for large-scale production, and methods for purification and analysis to ensure a high-purity final product.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its synthesis on a laboratory scale is well-documented; however, transitioning to large-scale industrial production presents unique challenges in terms of reaction control, safety, and process optimization. This guide is designed to provide a robust and scalable procedure, grounded in established chemical principles and incorporating best practices for industrial synthesis.
The synthetic strategy is a two-step process, commencing with the Hantzsch thiazole synthesis. This classic reaction involves the condensation of an α-halo ketone (or its equivalent) with a thioamide to form the thiazole ring.[1][2][3] In our protocol, we will utilize a one-pot approach for the synthesis of the ethyl 2-hydroxy-4-methylthiazole-5-carboxylate intermediate. The second part of the synthesis focuses on the chlorination of the hydroxyl group at the 2-position of the thiazole ring. This is a critical step that requires a potent chlorinating agent, and for this, we will employ phosphorus oxychloride (POCl₃), a common and effective reagent for such transformations. Due to the hazardous nature of POCl₃, stringent safety protocols are paramount and will be detailed extensively.
Part 1: Synthesis of Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate
This initial stage of the synthesis employs a one-pot Hantzsch thiazole condensation reaction. The rationale for a one-pot procedure is the increased efficiency and reduced waste generation, which are critical considerations for large-scale manufacturing.[4][5]
Reaction Scheme: Hantzsch Thiazole Synthesis
Caption: One-pot Hantzsch synthesis of the hydroxythiazole intermediate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Ethyl Acetoacetate | 130.14 | 13.0 | 100 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.7 | 105 |
| Thiourea | 76.12 | 7.6 | 100 |
| Ethanol | 46.07 | 100 L | - |
| Water | 18.02 | 50 L | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
Detailed Protocol
-
Reactor Setup: A 200 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel is rendered inert with nitrogen gas.
-
Initial Charging: Charge the reactor with 100 L of ethanol and 13.0 kg (100 mol) of ethyl acetoacetate. Begin stirring and cool the mixture to 0-5 °C using a cooling jacket.
-
Bromination (in situ): Slowly add 18.7 kg (105 mol) of N-Bromosuccinimide (NBS) portion-wise to the reactor, maintaining the internal temperature below 10 °C. The addition should take approximately 2-3 hours. After the addition is complete, allow the reaction mixture to stir at 10 °C for an additional hour.
-
Thiourea Addition: In a separate container, dissolve 7.6 kg (100 mol) of thiourea in 50 L of warm water (approximately 40-50 °C).
-
Condensation and Cyclization: Add the thiourea solution to the reactor via the dropping funnel over a period of 1 hour. A mild exotherm may be observed.
-
Reaction Completion: Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove about half of the ethanol.
-
Slowly add the concentrated mixture to a separate vessel containing 100 L of cold water with vigorous stirring. A precipitate will form.
-
Adjust the pH of the slurry to 7-8 with a saturated solution of sodium bicarbonate.
-
Filter the solid product and wash it thoroughly with cold water.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield and Purity
-
Yield: 85-95%
-
Appearance: Off-white to pale yellow solid.
-
Purity (by HPLC): >98%
Part 2: Chlorination of Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate
This step involves the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride. This reaction is highly effective but requires stringent safety measures due to the reactivity of POCl₃ with water and its corrosive nature.
Reaction Scheme: Chlorination
Caption: Chlorination of the hydroxythiazole intermediate to the final product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate | 187.21 | 18.7 | 100 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 30.7 | 200 |
| Toluene | 92.14 | 100 L | - |
| Ice | - | 200 kg | - |
| Sodium Carbonate | 84.01 | As needed | - |
Safety Precautions for Phosphorus Oxychloride
Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[2][6] All operations must be conducted in a well-ventilated fume hood or a closed system. Personal Protective Equipment (PPE) is mandatory, including:
-
Full-face respirator with an appropriate acid gas cartridge.
-
Chemical-resistant gloves (e.g., butyl rubber).
-
Chemical-resistant apron and sleeves.
-
Safety goggles and a face shield.
An emergency shower and eyewash station must be readily accessible. A quenching station with a large volume of ice and a neutralizing agent (e.g., sodium bicarbonate) should be prepared before starting the reaction.
Detailed Protocol
-
Reactor Setup: A 250 L glass-lined reactor, thoroughly dried and purged with nitrogen, is equipped with a mechanical stirrer, a temperature probe, a reflux condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution), and a dropping funnel.
-
Charging: Charge the reactor with 18.7 kg (100 mol) of ethyl 2-hydroxy-4-methylthiazole-5-carboxylate and 100 L of dry toluene.
-
POCl₃ Addition: Slowly add 30.7 kg (200 mol) of phosphorus oxychloride via the dropping funnel over 1-2 hours. The temperature should be maintained at 20-30 °C during the addition.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain at this temperature for 3-5 hours. The reaction progress should be monitored by HPLC.
-
Work-up (Quenching):
-
CRITICAL STEP: This step is highly exothermic and must be performed with extreme caution.
-
Cool the reaction mixture to room temperature.
-
In a separate, larger reactor (at least 500 L), prepare a slurry of 200 kg of crushed ice and 100 L of water.
-
Very slowly, add the reaction mixture to the ice-water slurry with vigorous stirring. The rate of addition should be controlled to keep the temperature of the quenching mixture below 20 °C. Copious amounts of HCl gas will be evolved and must be directed to the scrubber.
-
-
Phase Separation and Neutralization:
-
After the quench is complete, allow the mixture to settle, and two layers will form.
-
Separate the organic (toluene) layer.
-
Wash the organic layer sequentially with 50 L of water and 50 L of a 5% sodium carbonate solution until the aqueous layer is neutral to pH paper.
-
-
Isolation and Purification:
-
Dry the toluene layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the toluene solution under reduced pressure to obtain the crude product as an oil or a low-melting solid.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol-water.
-
Expected Yield and Purity
-
Yield: 75-85%
-
Appearance: Colorless to light yellow oil or solid.[7]
-
Purity (by GC/HPLC): >99%
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and reaction monitoring. A C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.
Workflow Diagram
Caption: Overall workflow for the large-scale synthesis.
Conclusion
The two-part synthesis protocol detailed in this document provides a comprehensive and scalable method for the production of high-purity this compound. The Hantzsch synthesis in the first part offers an efficient route to the necessary hydroxythiazole intermediate. The subsequent chlorination with phosphorus oxychloride, while requiring stringent safety measures, is a robust method for obtaining the final product. By adhering to the detailed procedures and safety guidelines, researchers and drug development professionals can confidently produce this valuable intermediate on a large scale.
References
-
National Institutes of Health. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 133-138. Retrieved from [Link]
- Google Patents. (2017). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- Google Patents. (1994). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
-
ResearchGate. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. Retrieved from [Link]
-
ResearchGate. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
National Institutes of Health. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]
- Google Patents. (2012). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
- Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
-
National Institutes of Health. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]
-
Semantic Scholar. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
strategies for improving the yield of ethyl 2-chloro-4-methylthiazole-5-carboxylate synthesis
Welcome to the technical support center for the synthesis of ethyl 2-chloro-4-methylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic steps to proactively address challenges and optimize your reaction yields.
The synthesis of this compound is typically achieved in a two-stage process. First, the formation of the key intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, via the Hantzsch thiazole synthesis. Second, the conversion of the 2-amino group to the 2-chloro group using a Sandmeyer reaction. This guide is structured to address potential issues in each of these critical stages.
Overall Synthetic Workflow
The diagram below illustrates the high-level, two-stage process for synthesizing the target compound.
Caption: High-level workflow for the synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
The Hantzsch synthesis is a classic method for constructing the thiazole ring.[1][2] Modern protocols often favor a one-pot approach, which combines the initial α-halogenation of a β-ketoester and the subsequent cyclocondensation with a thioamide.[3][4] This one-pot method significantly improves yields (e.g., from <11% to 72%) and reduces workup complexity compared to traditional two-step procedures.[3][4]
Question 1: My yield for the ethyl 2-amino-4-methylthiazole-5-carboxylate intermediate is very low. What are the likely causes?
Answer: Low yield in this stage typically points to issues in one of the two key phases of the reaction: α-bromination or cyclization.
-
Cause A: Incomplete α-Bromination. The first step is the bromination of ethyl acetoacetate, usually with N-bromosuccinimide (NBS), to form the reactive intermediate ethyl 2-bromo-3-oxobutanoate.[3] If this reaction is incomplete, unreacted ethyl acetoacetate will not cyclize, thus lowering the overall yield.
-
Solution:
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the ethyl acetoacetate starting material before adding thiourea.[3]
-
Stoichiometry: Ensure you are using a slight excess of NBS (e.g., 1.2 equivalents) to drive the bromination to completion.[3]
-
Temperature Control: The addition of NBS should be performed at a low temperature (below 0°C) to control the reaction rate and prevent side reactions, followed by stirring at room temperature to ensure completion.[3]
-
-
-
Cause B: Inefficient Cyclization. The cyclization step involves the reaction of the bromo-intermediate with thiourea. The efficiency of this step is highly dependent on reaction conditions.
-
Solution:
-
Solvent System: Traditional methods using dichloromethane can be inefficient.[3] A mixed solvent system of water and a miscible organic solvent like Tetrahydrofuran (THF) has been shown to dramatically improve yields.[3][4]
-
pH and Temperature: After adding thiourea, the reaction mixture should be heated (e.g., to 80°C) to facilitate the cyclization and dehydration steps.[3] Some protocols may also include a mild base, such as sodium carbonate, to facilitate the reaction.[5] However, be aware that reaction conditions (neutral vs. acidic) can sometimes influence the regioselectivity of the cyclization with substituted thioureas.[6]
-
-
Caption: Troubleshooting logic for the Hantzsch synthesis step.
Question 2: I'm having trouble purifying the 2-aminothiazole intermediate. It seems to be soluble in many solvents.
Answer: Purifying the 2-aminothiazole can be challenging due to its polar amino group. The product is often isolated as a salt before being converted to the free base.
-
Isolation as a Salt: The initial product of the Hantzsch reaction is often the hydrobromide salt of the aminothiazole.
-
Basification and Precipitation: To get the neutral product, the reaction mixture is cooled and neutralized with a base like ammonia water to a pH of 7.[7] This deprotonates the thiazolium nitrogen and the amino group, causing the less water-soluble free base to precipitate.
-
Filtration and Washing: The resulting solid can be collected by filtration, washed with water to remove inorganic salts, and then dried.[7][8]
-
Recrystallization: For higher purity, the crude solid can be recrystallized from a suitable solvent like ethyl acetate.[7]
Stage 2: Sandmeyer Reaction for 2-Chloro-4-methylthiazole-5-carboxylate
The Sandmeyer reaction is a powerful method for converting an aromatic amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[9] This reaction is catalyzed by copper(I) salts and proceeds through a radical-nucleophilic aromatic substitution mechanism.[10][11]
Question 3: My yield of the final 2-chloro product is low, and I see a lot of my aminothiazole starting material remaining.
Answer: This strongly suggests a problem with the diazotization step, where the 2-amino group is converted into a diazonium salt. This intermediate is often unstable and its successful formation is critical.
-
Cause A: Unstable Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures. For heterocyclic amines, this instability can be even more pronounced.
-
Cause B: Incorrect Stoichiometry or Reagents.
-
Solution:
-
Diazotizing Agent: Use a slight excess of the diazotizing agent (e.g., n-butyl nitrite, ~1.5 equivalents) to ensure full conversion of the amine.[9]
-
Copper(I) Catalyst: The Sandmeyer reaction requires a catalytic or stoichiometric amount of a copper(I) salt, such as copper(I) chloride (CuCl).[10] Ensure the CuCl is of good quality.
-
Solvent: Anhydrous acetonitrile is a commonly used and effective solvent for this transformation.[9]
-
-
Question 4: I'm getting my desired product, but also a significant amount of a byproduct that appears to be the corresponding 2-hydroxy-thiazole.
Answer: The formation of a hydroxylated byproduct is a classic side reaction in the Sandmeyer process.[10]
-
Cause: This occurs when the diazonium salt intermediate reacts with water instead of the chloride ion from the copper catalyst.
-
Solution:
-
Anhydrous Conditions: While absolute exclusion of water can be difficult, using anhydrous solvents and ensuring your reagents are dry can minimize this side reaction.
-
Reagent Concentration: Ensure a sufficient concentration of the CuCl reagent is present to facilitate the desired halogenation pathway, outcompeting the reaction with trace water. The classical procedure involves boiling the diazonium salt in aqueous acid to intentionally form the phenol, which highlights the importance of avoiding these conditions.[10]
-
-
Caption: Troubleshooting logic for the Sandmeyer reaction step.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Hantzsch thiazole synthesis? A1: The reaction proceeds through a well-established mechanism. It begins with the nucleophilic attack of the sulfur atom from thiourea onto the α-carbon of the halogenated ketone (ethyl 2-bromo-3-oxobutanoate). This is followed by an intramolecular cyclization where the nitrogen attacks one of the carbonyl carbons, and a subsequent dehydration step to form the aromatic thiazole ring.[9]
Q2: Why is the Sandmeyer reaction preferred for converting the 2-amino group to a 2-chloro group? A2: The 2-amino group on an electron-rich thiazole ring is not easily displaced directly. The Sandmeyer reaction provides a reliable pathway by converting the amino group into an excellent leaving group (N₂ gas) via the diazonium salt. This allows for subsequent substitution by nucleophiles like chloride, which would otherwise not be possible.[9][12]
Q3: What are the primary safety concerns when performing this synthesis? A3: Several safety precautions are critical:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and corrosive. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The synthesis should always be performed in solution at low temperatures, and the intermediate should never be isolated.
-
Toxic Fumes: The final product, this compound, may produce toxic fumes when heated.[13] All heating and solvent evaporation steps should be performed in a well-ventilated fume hood.
Q4: Can I use this procedure to synthesize the 2-bromo analog? A4: Yes. The Sandmeyer reaction is versatile. By substituting copper(I) chloride (CuCl) with copper(I) bromide (CuBr), you can synthesize the corresponding 2-bromo-4-methylthiazole-5-carboxylate.[9][10] The reaction conditions are generally very similar.
Experimental Protocols & Data
Data Summary Table
| Step | Reaction | Key Reagents | Typical Solvents | Temp. | Typical Yield | Reference |
| 1 | Hantzsch Synthesis (One-Pot) | Ethyl acetoacetate, NBS, Thiourea | Water, THF | 0°C to 80°C | 72% | [3][4] |
| 2 | Sandmeyer Reaction | 2-Aminothiazole intermediate, n-Butyl nitrite, CuCl | Acetonitrile | 60°C | 46% (for similar substrates) | [9] |
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from the efficient one-pot procedure described by Kuang et al.[3][4]
-
To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) in a round-bottom flask, cool the solution to below 0°C using an ice-salt bath.
-
Slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.2 equiv.) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 2 hours. Monitor the consumption of ethyl acetoacetate by TLC.
-
Once the starting material has disappeared, add thiourea (3.80 g, 0.05 mol, 1.0 equiv.) to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 2 hours.
-
Cool the mixture to room temperature and neutralize to pH 7 with ammonia water.
-
Filter the resulting precipitate, wash the solid with cold water, and dry under vacuum to yield the light-yellow solid product. Further purification can be achieved by recrystallization from ethyl acetate.[7]
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from general Sandmeyer procedures for 2-aminothiazole derivatives.[9][12]
-
Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (0.91 mmol, 1.0 equiv.) and copper(I) chloride (CuCl) (1.39 mmol, 1.5 equiv.) in anhydrous acetonitrile (8 mL) in a round-bottom flask at room temperature.
-
With stirring, add n-butyl nitrite (1.39 mmol, 1.5 equiv.) dropwise to the solution.
-
Heat the reaction mixture to 60°C. Nitrogen gas evolution should be observed.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
Once the starting material is consumed, cool the mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a dilute aqueous ammonia solution (e.g., 0.1 M, 2 x 50 mL) to remove copper salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization as needed.
References
-
Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Taylor & Francis Online URL: [Link][3][4]
-
Title: Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate - ChemBK Source: ChemBK URL: [Link][13]
-
Title: CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof Source: Google Patents URL: [7]
-
Title: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts Source: National Institutes of Health (NIH) URL: [Link][12]
-
Title: CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate Source: Google Patents URL: [5]
-
Title: Sandmeyer reaction - Wikipedia Source: Wikipedia URL: [Link][10]
-
Title: Sandmeyer Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link][11]
-
Title: Hantzsch Thiazole Synthesis - SynArchive Source: SynArchive URL: [Link][1]
-
Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity Source: Royal Society of Chemistry URL: [Link][6]
Sources
- 1. synarchive.com [synarchive.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 8. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
Technical Support Center: Ethyl 2-chloro-4-methylthiazole-5-carboxylate Purification
<
Welcome to the technical support center for ethyl 2-chloro-4-methylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this critical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity and yield in your experiments.
Section 1: Understanding the Compound and Its Challenges
This compound is a key building block in the synthesis of various pharmaceutical agents. Its purification is often complicated by the presence of structurally similar impurities, potential for degradation, and challenging physical properties. This section will delve into the fundamental characteristics of the compound and the root causes of common purification issues.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C7H8ClNO2S | [1][2] |
| Molecular Weight | 205.66 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | ~32-46°C | [1] |
| Boiling Point | ~244-245°C | [1] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, DMSO) | [1] |
Common Purification Hurdles:
-
Residual Starting Materials: Incomplete reactions can leave unreacted starting materials that are difficult to separate.
-
By-product Formation: Side reactions can generate isomers or other closely related compounds.
-
Thermal Degradation: The compound can be sensitive to heat, leading to decomposition during distillation or prolonged heating.
-
Hydrolysis: The ester and chloro functionalities are susceptible to hydrolysis, especially in the presence of water and acid or base.
Section 2: Troubleshooting and Purification Protocols
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification process.
FAQ 1: My final product is a persistent oil, but the literature reports a solid. How can I induce crystallization?
Answer: The oily nature of your product, despite literature reporting a solid, is a common issue often caused by residual solvents or the presence of impurities that inhibit crystallization. Here is a systematic approach to induce crystallization:
Step 1: Purity Assessment First, assess the purity of your oily product using techniques like TLC, HPLC, or GC-MS to identify the nature and level of impurities. This will guide your purification strategy.
Step 2: Solvent Removal Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Residual solvents can significantly lower the melting point.
Step 3: Recrystallization Recrystallization is a powerful technique for purifying solids. The key is to find a suitable solvent system.
Protocol: Solvent Screening for Recrystallization
-
Small-Scale Screening: In separate small vials, dissolve a small amount of your oily product in various solvents (e.g., hexane, heptane, ethanol, isopropanol, ethyl acetate, and mixtures thereof) at an elevated temperature to achieve saturation.
-
Cooling and Observation: Slowly cool the solutions to room temperature, and then to 0-5°C. Observe which solvent system yields crystalline material.
-
Scale-Up: Once a suitable solvent or solvent system is identified, proceed with a larger scale recrystallization. A patent for a related compound suggests recrystallization from n-butanol.[3]
Example Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., isopropanol or an ethanol/water mixture).
-
If the solution is colored, you can add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Flowchart for Crystallization
Sources
identifying and minimizing side reactions in thiazole ester synthesis
Welcome to the technical support center for thiazole ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing thiazole-containing molecules, a scaffold of immense importance in medicinal chemistry. Here, we move beyond simple protocols to delve into the causality of common synthetic challenges, offering field-tested insights and robust troubleshooting strategies to help you identify and minimize side reactions, thereby maximizing the yield and purity of your target compounds.
Troubleshooting Guide: Common Issues in Thiazole Ester Synthesis
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield in a Hantzsch thiazole synthesis, the most common route to thiazole esters, can stem from several factors. The primary suspects are often suboptimal reaction conditions, reagent impurity, or competing side reactions.
Causality & Explanation:
The Hantzsch synthesis involves the condensation of a thioamide with an α-haloester. This is a multi-step process that is sensitive to temperature, solvent, and the purity of the starting materials.[1] Incomplete reaction, degradation of starting materials or products, and the formation of byproducts are common culprits for diminished yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Protocols & Recommendations:
-
Reagent Purity:
-
α-Haloesters: These reagents can degrade upon storage, releasing hydrohalic acids that can catalyze side reactions. Use freshly prepared or distilled α-haloesters.
-
Thioamides: Ensure the thioamide is pure and dry. Impurities can lead to a variety of byproducts.
-
-
Reaction Conditions Optimization:
-
Temperature: The reaction often requires heating to proceed at a reasonable rate.[1] However, excessive heat can promote side reactions like ester hydrolysis or decomposition. Start with moderate temperatures (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.[2]
-
Solvent: Ethanol is a common solvent, but if solubility is an issue or side reactions are prevalent, consider other solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).[3] In some cases, solvent-free conditions have been shown to improve yields.[4]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Prolonged reaction times can lead to product degradation.
-
| Parameter | Recommendation | Rationale |
| Temperature | Start at 60-80 °C; adjust based on TLC/LC-MS. | Balances reaction rate with minimizing decomposition and side reactions. |
| Solvent | Ethanol, THF, or DMF. | Solubilizes reactants and can influence reaction pathways. |
| Reagents | Use high-purity or freshly purified starting materials. | Impurities are a primary source of byproducts and low yields.[1] |
| Atmosphere | Consider running under an inert atmosphere (N₂ or Ar). | Minimizes oxidation of sensitive reagents like thioamides. |
Q2: My final product is contaminated with the corresponding thiazole carboxylic acid. How can I prevent this and purify my ester?
The presence of the carboxylic acid analog of your target ester is a clear indication of ester hydrolysis. This is one of the most common side reactions, especially given that water is a byproduct of the cyclization step in the Hantzsch synthesis.
Causality & Explanation:
Ester hydrolysis can be catalyzed by both acid and base.[6] The Hantzsch reaction itself produces hydrohalic acid (e.g., HBr, HCl) as a byproduct, which can create acidic conditions conducive to hydrolysis. Alternatively, if a base is used to scavenge this acid, excess base can promote saponification (base-catalyzed hydrolysis).
Caption: Pathways for thiazole ester hydrolysis.
Minimization & Purification Strategies:
Prevention:
-
Anhydrous Conditions: While water is a reaction byproduct, minimizing its presence at the start is crucial. Use anhydrous solvents and dry glassware.
-
Non-Nucleophilic Base: If a base is needed to neutralize the acid byproduct, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of stronger bases like sodium hydroxide or sodium ethoxide which can actively participate in hydrolysis.
-
Protecting Groups: For particularly sensitive substrates, consider synthesizing the thiazole with a more robust ester, like a tert-butyl ester, which is more resistant to hydrolysis under neutral or basic conditions and can be cleaved later with acid.[5]
Purification Protocol:
If hydrolysis has already occurred, the acidic nature of the byproduct allows for straightforward separation.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The thiazole carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the wash if necessary (monitor with TLC).
-
Final Workup: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the purified thiazole ester.
Q3: I am working with a chiral α-haloester, and I'm observing significant epimerization in my product. What is causing this loss of stereochemical integrity?
Preserving stereochemistry is critical in drug development. Epimerization at a stereocenter adjacent to the newly formed thiazole ring is a significant challenge, often linked to the tautomerization of the thiazoline intermediate.
Causality & Explanation:
The Hantzsch synthesis proceeds through a thiazoline intermediate. The proton at the chiral center (α to the ester) can be abstracted, leading to the formation of an achiral enol or enolate intermediate. Reprotonation can then occur from either face, resulting in racemization or epimerization.[7] This process can be exacerbated by both acidic and basic conditions.
Caption: Mechanism of epimerization via a thiazoline intermediate.
Minimization Strategies:
-
Choice of Protecting Group: The choice of N-protecting group on the amino acid-derived thioamide is critical. Bulky protecting groups like the trityl (Tr) group have been shown to be superior to the more common Boc group in preventing epimerization by sterically hindering the approach to the abstractable proton.[7]
-
Mild Reaction Conditions:
-
Rapid Dehydration: A modified Hantzsch protocol, known as the Holzapfel-Meyers-Nicolaou modification, involves isolating the hydroxythiazoline intermediate and then dehydrating it under specific conditions (e.g., trifluoroacetic anhydride and pyridine) to rapidly form the aromatic thiazole, minimizing the time the substrate spends as the epimerization-prone thiazoline.[5]
Q4: My TLC shows multiple product spots with similar Rf values, and I'm struggling to purify my desired thiazole ester. Could this be due to isomer formation?
Yes, the formation of regioisomers is a known side reaction in the Hantzsch synthesis, particularly when using N-substituted thioamides.
Causality & Explanation:
When an N-substituted thioamide reacts with an α-haloester, the initial nucleophilic attack can theoretically occur from either the sulfur or the nitrogen atom. While the attack from the "soft" sulfur nucleophile on the "soft" alkyl halide electrophile is generally favored, reaction conditions can influence the regioselectivity.[9] Under acidic conditions, protonation of the thioamide can alter its reactivity, leading to mixtures of the expected 2-amino-substituted thiazole and the isomeric 2-imino-2,3-dihydrothiazole.[1][10]
Troubleshooting & Purification:
-
Control Reaction pH: Running the reaction under neutral or slightly basic conditions generally favors the formation of the desired 2-amino-substituted thiazole isomer.[1] Avoid strongly acidic conditions if isomer formation is observed.
-
Chromatographic Separation: Separating these isomers can be challenging due to their similar polarities.
-
Technique: Flash column chromatography on silica gel is the most common method.
-
Solvent System: A careful screening of solvent systems is required. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of a modifier, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent can sometimes improve separation.
-
TLC Analysis: Use a solvent system for TLC that gives a clear separation of the spots to guide your column chromatography.
-
Q5: My reaction mixture turns dark brown or black, and the final product is difficult to purify. What does this indicate?
A dark reaction color often signifies decomposition or polymerization side reactions.
Causality & Explanation:
Thioamides and α-haloesters can be unstable, especially at elevated temperatures or in the presence of impurities. The dark coloration is typically due to the formation of complex, often polymeric, sulfur-containing byproducts. This can be initiated by impurities in the starting materials or by allowing the reaction to proceed for too long at a high temperature.
Minimization Strategies:
-
Reagent Quality: This is often linked to the purity of the thioamide. Use freshly prepared or purified thioamide.
-
Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, increase the temperature gradually and monitor closely by TLC to stop the reaction as soon as the starting material is consumed.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative decomposition of the thioamide.
-
Degassed Solvents: Using solvents that have been degassed (by bubbling with nitrogen or argon) can also help to minimize oxidative side reactions.
Frequently Asked Questions (FAQs)
-
What is the best way to monitor the progress of my thiazole ester synthesis?
-
Thin Layer Chromatography (TLC) is a quick and effective method.[5] Co-spot your reaction mixture with your starting materials to track their consumption and the appearance of the product spot. Visualization under UV light is typically sufficient. For more detailed analysis, LC-MS can provide information on the masses of the products and byproducts being formed.
-
-
Can I use an alcohol like methanol as a solvent if I am synthesizing an ethyl ester?
-
It is highly discouraged. Using an alcohol solvent that does not match the alcohol of your ester (e.g., using methanol for an ethyl ester synthesis) can lead to transesterification , where the ester group is exchanged, resulting in a mixture of esters.[11][12] This reaction can be catalyzed by both acid and base. Always use a solvent that matches your ester's alcohol (e.g., ethanol for ethyl esters) or a non-alcoholic solvent like THF or DMF.
-
-
I've observed the formation of a salt that precipitates from my reaction. What is it?
-
If you are not using a base, the basic nitrogen of the thiazole ring can be protonated by the hydrohalic acid byproduct, forming a thiazolium salt.[13] This salt may precipitate, especially in less polar solvents. This is often resolved during the workup by washing with an aqueous base (like NaHCO₃) to neutralize the salt and regenerate the free thiazole base. In some cases, N-alkylation of the thiazole by the α-haloester can also lead to the formation of quaternary thiazolium salts, which are typically highly polar byproducts.[6]
-
References
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- Sowinski, J. A., & Toogood, P. L. (1996). Synthesis of an Enantiomerically Pure Serine-Derived Thiazole. The Journal of Organic Chemistry, 61(22), 7671–7676.
- Bagley, M. C., et al. (2007). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
- Khafagy, M. M., et al. (2017).
-
ChemTube3D. (n.d.). Thiazole Formation - Thioamides. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
-
ResearchGate. (2015). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10. Retrieved from [Link]
-
Wikipedia. (n.d.). Transesterification. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
Sources
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of an Enantiomerically Pure Serine-Derived Thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 11. Transesterification - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
optimizing reaction conditions for Hantzsch thiazole synthesis from ethyl acetoacetate
An essential reaction in medicinal chemistry, the Hantzsch thiazole synthesis provides a versatile pathway to a class of heterocyclic compounds widely featured in pharmaceuticals.[1][2] This guide serves as a dedicated technical support center for researchers optimizing the synthesis of thiazole derivatives, specifically starting from ethyl acetoacetate. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-tested troubleshooting advice and detailed protocols to navigate common experimental challenges.
Frequently Asked Questions (FAQs) & Core Concepts
Q1: What is the fundamental reaction mechanism for the Hantzsch synthesis when starting with ethyl acetoacetate?
The Hantzsch synthesis, first described by Arthur Hantzsch in 1887, traditionally involves the condensation of an α-haloketone and a thioamide.[3] When using ethyl acetoacetate, which lacks an α-halogen, the process is typically a one-pot, two-step reaction.
-
In-Situ α-Halogenation: The reaction begins with the halogenation of the α-carbon of ethyl acetoacetate. Common halogenating agents include N-bromosuccinimide (NBS) or bromine.[4][5] This step generates the reactive α-halo-β-ketoester intermediate, ethyl 2-bromo-3-oxobutanoate.
-
Condensation and Cyclization: The thioamide (commonly thiourea to produce 2-aminothiazoles) is then added. The nucleophilic sulfur of the thioamide attacks the α-carbon, displacing the bromide. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone's carbonyl carbon.
-
Dehydration: The final step is the elimination of a water molecule from the cyclized intermediate (a hydroxythiazoline) to form the stable, aromatic thiazole ring.[1][6]
The overall mechanism can be visualized as follows:
Caption: Hantzsch thiazole synthesis workflow from ethyl acetoacetate.
Troubleshooting Guide
Q2: My reaction yield is consistently low. What are the common causes and how can I fix this?
Low yields are a frequent issue and can originate from multiple factors. A systematic approach is essential for diagnosis.[7] The conventional two-step synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, for instance, has been noted for tedious work-ups and low overall yields, sometimes as low as 11%.[4]
Potential Causes & Solutions:
-
Suboptimal Temperature: The reaction often requires heating to drive the dehydration step and ensure the formation of the stable aromatic product.[7][8] Modern protocols often utilize reflux conditions or microwave irradiation to reduce reaction times and improve yields.[9][10]
-
Improper Solvent: The solvent choice is critical. While ethanol is common, various solvents like methanol, water, and 1-butanol have been used successfully.[7][9] A mixture of ethanol and water (1:1) has been shown to be an effective, safe, and environmentally benign solvent system.[9] In some cases, solvent-free conditions can enhance reaction rates and yields.[11][12]
-
Inefficient Halogenation: Ensure the initial α-halogenation of ethyl acetoacetate goes to completion before or during the addition of the thioamide. Monitor this first step by Thin Layer Chromatography (TLC).
-
Reagent Purity: Impurities in either the ethyl acetoacetate or the thioamide can introduce competing side reactions. Ensure high-purity reagents are used.
-
Catalyst Issues: While the classic synthesis can proceed without a catalyst, modern variations often employ one to boost efficiency.[9] Heterogeneous catalysts like silica-supported tungstosilicic acid have been reported to achieve yields between 79-90%.[9] If using a catalyst, confirm its activity and appropriate loading.
Caption: Troubleshooting workflow for low reaction yields.
Q3: I am observing significant side product formation. How can I improve selectivity?
Side product formation often relates to the reactivity of the starting materials and intermediates. With ethyl acetoacetate, a key challenge is that bromination can occur on both sides of the carbonyl group, leading to different isomers.[13]
Strategies to Improve Selectivity:
-
Control Stoichiometry: Use a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) to ensure the α-halo ketoester is fully consumed once formed.[1]
-
Temperature Control: The isolation of stable hydroxythiazoline intermediates has been achieved at low temperatures.[14] Running the initial condensation at a lower temperature before heating to reflux for the final dehydration step can sometimes improve selectivity by minimizing degradation or alternative reaction pathways.
-
pH Control: The reaction conditions can influence regioselectivity. For instance, condensing α-haloketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles, whereas acidic conditions can lead to mixtures with 3-substituted 2-imino-2,3-dihydrothiazoles.[15]
Q4: The purification of my final thiazole product is difficult. What strategies can I use?
Purification can be challenging due to unreacted starting materials or side products with polarities similar to the desired compound.[6]
Recommended Purification Techniques:
-
Precipitation/Filtration: In many cases, the HBr salt of the thiazole product is soluble in the reaction solvent (e.g., methanol). Neutralizing the reaction mixture with a weak base, such as 5% sodium carbonate solution, deprotonates the thiazole, causing the neutral, less soluble product to precipitate.[1][8] The crude product can then be isolated by simple filtration, often in high purity.[1]
-
Recrystallization: This is a highly effective method for purifying solid thiazole derivatives. Ethanol is a commonly used and effective solvent for recrystallization.[6][16]
-
Acid-Base Extraction: This technique leverages the basic nitrogen atom within the thiazole ring. The crude mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The protonated thiazole product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be collected, basified, and re-extracted with an organic solvent to recover the pure product.[6]
-
Column Chromatography: If other methods fail, column chromatography on silica gel is a reliable option. A common eluent system for analyzing and purifying thiazole products is a mixture of ethyl acetate and hexanes.[1][6][17]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes reaction conditions from various studies to guide optimization.
| Parameter | Condition | Expected Outcome | Source(s) |
| Solvent | Ethanol/Water (1:1 v/v) | High yield (up to 87%), environmentally benign. | [9] |
| Methanol | Good yields, common solvent for microwave synthesis. | [10] | |
| Solvent-Free | Enhanced reaction rates, high yields, green approach. | [11][12] | |
| Temperature | Reflux (65-80°C) | Drives reaction to completion. | [4][9] |
| Microwave (90-120°C) | Significantly reduced reaction times (e.g., 30 min vs. 8 hours), often with higher yields. | [10] | |
| Catalyst | Silica Supported Tungstosilicic Acid (SiW/SiO₂) | Excellent yields (79-90%), reusable catalyst. | [9] |
| β-cyclodextrin in water | Supramolecular catalysis for green synthesis. | [12] | |
| Halogenation | N-Bromosuccinimide (NBS) | Effective for in-situ α-bromination of ethyl acetoacetate. | [4] |
Experimental Protocols
Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from an efficient one-pot procedure for synthesizing a key thiazole building block from ethyl acetoacetate.[4]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Thiourea (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a reaction vessel containing a mixture of water and THF, add ethyl acetoacetate (1.0 eq).
-
Cool the mixture to below 0°C using an ice bath.
-
Slowly add NBS (1.2 eq) to the cooled mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC (petroleum ether:ethyl acetate 2:1).
-
Once the starting material is consumed, add thiourea (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 2 hours.
-
After cooling, work up the reaction as appropriate (e.g., neutralization followed by filtration or extraction) to isolate the product.
References
-
Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction . ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . MDPI. [Link]
-
The Hantzsch Thiazole Synthesis . ResearchGate. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates . Taylor & Francis Online. [Link]
-
Hantzsch Thiazole Synthesis . SynArchive. [Link]
-
Hantzsch Thiazole Synthesis . Chem Help Asap. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas . National Institutes of Health (NIH). [Link]
-
Hantzsch Thiazole Synthesis 2010 . Scribd. [Link]
-
Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis . ResearchGate. [Link]
-
Intermediates in the Hantzsch thiazole synthesis . ACS Publications. [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions . ResearchGate. [Link]
-
Thiazole synthesis . Organic Chemistry Portal. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment . YouTube. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review . bepls. [Link]
-
Mechanism of Hantzsch Thiazole Synthesis . ResearchGate. [Link]
-
Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction . ACS Publications. [Link]
-
Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates . ResearchGate. [Link]
-
Synthesis of novel 2-amino thiazole derivatives . Der Pharma Chemica. [Link]
-
Synthesis of 2-aminothiazole derivatives . ResearchGate. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity . Royal Society of Chemistry. [Link]
-
Review of the synthesis and biological activity of thiazoles . Taylor & Francis Online. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. bepls.com [bepls.com]
- 3. synarchive.com [synarchive.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. scribd.com [scribd.com]
Technical Support Center: Catalyst Selection and Optimization for Improved Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing thiazole-containing molecules. The thiazole scaffold is a cornerstone in pharmaceuticals and functional materials, making its efficient synthesis a critical objective.[1] The selection and optimization of a catalytic system are often the most pivotal factors determining the success, efficiency, and sustainability of your synthetic route.
This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. We will explore common challenges, offer data-driven solutions, and present validated methodologies to empower you to overcome synthetic hurdles and accelerate your research and development efforts.
Section 1: Catalyst Selection - Frequently Asked Questions (FAQs)
Choosing the right catalyst is the first and most critical decision in planning your synthesis. The optimal choice depends on the specific transformation, substrate scope, and desired process conditions (e.g., green chemistry, scalability).
Q1: I am performing a classic Hantzsch thiazole synthesis. Is a catalyst necessary?
A1: Not always, but it can be highly beneficial. The traditional Hantzsch synthesis, which involves the condensation of an α-haloketone and a thioamide, can often proceed without a catalyst, driven by heat.[2][3][4] However, modern variations frequently employ catalysts to improve yields, reduce reaction times, and enable milder conditions.[5]
-
For Greener Syntheses: Heterogeneous catalysts like silica-supported tungstosilisic acid (SiW/SiO₂) have been shown to produce excellent yields (79-90%) under ultrasonic irradiation at room temperature, offering a reusable and environmentally benign option.[5]
-
For Rapid Syntheses: Microwave-assisted methods, often in the presence of a basic biocatalyst like chitosan, can dramatically shorten reaction times from hours to minutes.[6][7][8]
Q2: When should I choose a metal catalyst (e.g., Palladium, Copper) over a non-metal or catalyst-free approach?
A2: The choice is dictated by the desired chemical transformation.
-
Ring Formation (e.g., Hantzsch): For constructing the core thiazole ring from acyclic precursors, catalyst-free, acid-catalyzed, or heterogeneous "green" catalysts are typically the most direct and robust methods.[5][9]
-
Post-Synthesis Functionalization (C-H Activation/Arylation): If your goal is to modify a pre-existing thiazole ring, for instance, by adding an aryl group, then transition metal catalysts are indispensable. Palladium catalysts, such as Palladium(II) acetate (Pd(OAc)₂), are highly efficient for the direct arylation of thiazole C-H bonds.[9][10] Copper catalysts (e.g., CuI) are effective for condensing components like oximes and anhydrides to form the thiazole ring under different mechanistic pathways.[2][10]
Q3: My project requires a sustainable or "green" chemistry approach. What are my best catalyst options?
A3: The field of green chemistry offers several excellent catalytic systems for thiazole synthesis, minimizing hazardous waste and energy consumption.[11][12]
-
Biocatalysts: Chitosan, a natural polymer, and its derivatives have been successfully used as recyclable, eco-friendly basic catalysts, often in conjunction with ultrasound or microwave irradiation to achieve high yields rapidly.[6][13][14] Lipase enzymes have also been employed for certain thiazole syntheses, representing a highly sustainable approach.[15]
-
Heterogeneous Catalysts: Solid-supported catalysts are a cornerstone of green chemistry as they are easily recoverable and reusable. Options include:
-
Energy Sources: Pairing these catalysts with energy-efficient methods like microwave irradiation or ultrasonication further enhances the green credentials of the synthesis.[11][12]
Section 2: Troubleshooting Guides for Common Experimental Issues
Even with a well-chosen catalyst, experimental challenges can arise. This section addresses the most common problems in a question-and-answer format, providing logical steps to diagnose and resolve the issue.
Q4: My reaction yield is consistently low. What are the likely causes and how can I fix it?
A4: Low yield is a multifaceted problem. A systematic approach is required to identify the root cause. The following decision tree and detailed explanations will guide your troubleshooting process.
Caption: Troubleshooting workflow for low-yield thiazole synthesis.
Detailed Causality:
-
Suboptimal Temperature: Many thiazole syntheses, particularly the Hantzsch reaction, require thermal energy to overcome the activation barrier.[17] If you are using conventional heating, ensure your reaction has reached the target temperature. For sluggish reactions, consider switching to microwave irradiation, which can dramatically accelerate the process.[2][8]
-
Improper Solvent: The solvent plays a crucial role in reactant solubility and mediating the reaction. While ethanol is common, screening other solvents like DMF, dioxane, or even solvent-free conditions can sometimes lead to significant improvements.[5][18]
-
Catalyst Poisoning (Critical for Palladium): This is a frequent issue in C-H functionalization reactions. The sulfur atom in the thiazole ring can act as a poison by strongly coordinating to the palladium metal center, thereby blocking its catalytic activity.[9][19] If you suspect this, the common remedy is to increase the palladium catalyst loading.[9] Alternatively, exploring different ligands or catalyst systems more resistant to sulfur poisoning may be necessary.
Q5: I am forming an unexpected isomer. How can I control the regioselectivity?
A5: This is a classic problem in Hantzsch synthesis when using N-monosubstituted thioamides, which can lead to two different regioisomers. The key to controlling the outcome is the pH of the reaction medium.[9]
-
To obtain 2-(N-substituted amino)thiazoles: Conduct the reaction in a neutral solvent . This pathway is generally favored under neutral conditions.[9]
-
Formation of 3-substituted 2-imino-2,3-dihydrothiazoles: This isomer is often formed under acidic conditions (e.g., using HCl in ethanol). The ratio of isomers can be influenced by the specific acid, temperature, and substrate structure.[9]
Therefore, to favor a single isomer, careful control and buffering of the reaction's pH are essential.
Q6: My heterogeneous catalyst is losing activity after one or two cycles. How can I improve its reusability?
A6: Loss of activity in a reusable catalyst typically points to two main issues: deactivation or physical loss during recovery.
-
Deactivation: The catalyst's active sites may be blocked by strongly adsorbed byproducts or starting materials. Ensure your washing protocol between cycles is adequate. This may involve washing with different solvents to remove both polar and non-polar residues.
-
Leaching: The active catalytic species may be leaching from the solid support into the reaction medium. Consider a post-reaction ICP-MS analysis of your solution to check for traces of the catalyst. If leaching is confirmed, a different support material or a stronger method of anchoring the catalyst to the support may be needed.
-
Physical Loss: For catalysts like powders or nanocatalysts, ensure your recovery method (e.g., filtration, centrifugation) is efficient. Magnetic nanocatalysts offer a significant advantage here, as they can be recovered with a simple external magnet, minimizing physical loss.[16]
Section 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for common and innovative catalytic thiazole syntheses.
Protocol 1: Green, Ultrasound-Assisted Hantzsch Synthesis using a Heterogeneous Catalyst
This protocol is adapted from methodologies using silica-supported tungstosilisic acid, which offers high yields under environmentally benign conditions.[5]
Methodology:
-
Catalyst Preparation: Prepare or procure silica-supported tungstosilisic acid (SiW/SiO₂).
-
Reaction Setup: In a suitable reaction vessel, combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1.2 mmol), and a substituted benzaldehyde (1 mmol).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent, followed by the SiW/SiO₂ catalyst (optimize loading, e.g., 0.1 g).
-
Ultrasonication: Place the vessel in an ultrasonic bath and irradiate at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1.5-2 hours.[5]
-
Workup: Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Experimental workflow for green Hantzsch synthesis.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of a Thiazole
This protocol is a general method for the functionalization of a pre-formed thiazole ring, adapted from established procedures.[10]
Methodology:
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst. Use Schlenk techniques.
-
Reaction Setup: To a dry Schlenk flask, add the thiazole substrate (1 mmol), the aryl bromide (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.01-0.1 mmol, 1-10 mol%), and a suitable ligand if required (e.g., Xantphos).
-
Base and Solvent: Add a base, such as potassium carbonate (K₂CO₃, 2 mmol), and a dry, degassed solvent (e.g., DMF or Dioxane, 5 mL).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 4: Catalyst Performance and Optimization Data
Quantitative data is crucial for selecting the most effective catalyst and conditions. The following table summarizes and compares the performance of various catalytic systems reported in the literature for thiazole synthesis.
| Catalyst Type | Catalyst Example | Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages & Reference |
| Heterogeneous | Silica-Supported Tungstosilisic Acid (SiW/SiO₂) | Hantzsch (Ultrasound) | 1.5 - 2 h | Room Temp | 79 - 90% | Reusable, mild conditions, environmentally benign.[5] |
| Biocatalyst | Chitosan Hydrogel | Hantzsch-type (Ultrasound) | Not Specified | Not Specified | High | Eco-friendly, high yields, recyclable.[14] |
| Biocatalyst | Chitosan | Hantzsch-type (Microwave) | 4 - 8 min | 150 °C | High | Environmentally friendly, extremely rapid reaction times.[6] |
| Magnetic | γ-Fe₂O₃@HAp@...Cu(II) | One-pot, three-component | 20 - 28 min | Room Temp | 88 - 95% | Excellent yields, rapid, easy magnetic recovery.[16] |
| Metal-Based | Copper(I) Iodide (CuI) | Condensation | 24 h | 120 °C | up to 85% | Good for specific transformations involving oximes.[2] |
| Metal-Based | Palladium(II) Acetate (Pd(OAc)₂) | Direct Arylation | 12 h | 80 °C | Varies | Essential for C-H functionalization, highly selective.[2][10] |
| Catalyst-Free | None | Hantzsch (Microwave) | 35 - 45 min | 60 °C | 80 - 85% | Simple, avoids catalyst cost and removal.[2] |
References
-
Al-Mokyna, F. H., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available at: [Link]
-
El-Sayed, N. F., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]
-
Bîcu, E., & Uivarosi, V. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals. Available at: [Link]
-
Patel, K., et al. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie. Available at: [Link]
-
ResearchGate. (n.d.). Green synthetic strategies toward thiazoles: a sustainable approach. ResearchGate. Available at: [Link]
-
Dehshal, N. G., et al. (2022). A Green Synthesis of Novel Derivatives of Thiazole-5-One Using Magnetic Supported Copper Nanocatalyst. Polycyclic Aromatic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Maddila, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]
-
Gomha, S. M., et al. (2018). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Flow chemistry as a versatile tool for the synthesis of triazoles. Catalysis Science & Technology. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Wikipedia. Available at: [Link]
-
CUTM Courseware. (n.d.). Thiazole. CUTM Courseware. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of the Serbian Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Possible mechanism of thiazole synthesis using copper catalyst. ResearchGate. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
-
International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. IJCRCPS. Available at: [Link]
-
Al-Said, M. S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules. Available at: [Link]
-
ResearchGate. (2020). How does sulfur in thiazole poison Pd catalyst?. ResearchGate. Available at: [Link]
-
ACS Publications. (n.d.). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. Available at: [Link]
-
AKJournals. (n.d.). An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. AKJournals. Available at: [Link]
-
ResearchGate. (n.d.). Microwave assisted Synthesis of Thiazole via -Bromoacetophenones. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. Available at: [Link]
-
RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
ResearchGate. (n.d.). Structure of thiazolines 13 and thiazoles 14 derived from propargylic thioureas 12. ResearchGate. Available at: [Link]
-
PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Available at: [Link]
-
YouTube. (2019). synthesis of thiazoles. YouTube. Available at: [Link]
-
Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher. Available at: [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
refining the work-up procedure for ethyl 2-chloro-4-methylthiazole-5-carboxylate synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-chloro-4-methylthiazole-5-carboxylate. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the work-up and purification stages of this important synthetic intermediate. Our focus is on the prevalent and reliable method involving the Sandmeyer reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to obtain this compound?
A1: The most widely adopted route involves a two-stage process. First, the synthesis of the precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, is achieved via the Hantzsch thiazole synthesis.[1][2] This typically involves the condensation of ethyl 2-chloroacetoacetate with thiourea.[3] The second, crucial stage is the conversion of the 2-amino group to a 2-chloro group using a Sandmeyer-type reaction, which involves diazotization of the amine followed by a copper(I) chloride-mediated substitution.[4][5]
Q2: Why is the Sandmeyer reaction preferred over other chlorination methods for this substrate?
A2: The Sandmeyer reaction is a classic and highly effective method for converting aromatic and heteroaromatic amines into halides.[6][7] Its preference stems from the high-yielding conversion and the ready availability of the 2-amino precursor. Direct chlorination methods are often less selective and can lead to undesired side reactions on the electron-rich thiazole ring system. The Sandmeyer reaction provides a controlled, regioselective method to introduce the chlorine atom specifically at the 2-position.[8]
Q3: What are the most critical parameters to control during the diazotization and Sandmeyer steps?
A3: Temperature control is paramount. The diazotization of the 2-aminothiazole derivative must be conducted at low temperatures, typically between 0-5°C, to ensure the stability of the resulting diazonium salt.[4] Allowing the temperature to rise can lead to premature decomposition of the salt and a significant reduction in yield. Similarly, the addition of the diazonium salt solution to the copper(I) chloride solution should be slow and controlled, maintaining a low temperature to manage the exothermic reaction and the evolution of nitrogen gas.[4][6]
Q4: What are the expected physical properties of the final product?
A4: Pure this compound is typically a solid at room temperature, often described as a colorless or pale yellow substance.[9][10] It has a reported melting point of approximately 46°C.[9] It is soluble in most common organic solvents like ethyl acetate, dichloromethane, and acetone.[9]
Troubleshooting Guide: Work-up and Purification
This section addresses specific issues that may arise during the experimental work-up, providing potential causes and validated solutions.
Issue 1: Low or No Yield of the Desired Product
-
Observation: After the full reaction and work-up, the isolated mass of the product is significantly lower than expected, or no product is obtained.
-
Potential Cause A: Incomplete Diazotization.
-
Explanation: The conversion of the starting amine to the diazonium salt is the foundation of the reaction. Insufficient acid or sodium nitrite, or poor mixing, can lead to unreacted starting material.
-
Solution: Ensure the 2-aminothiazole starting material is fully dissolved in the acidic solution before cooling. The sodium nitrite solution should be added dropwise below the surface of the reaction mixture with vigorous stirring to ensure immediate reaction and prevent localized heating.
-
-
Potential Cause B: Decomposition of the Diazonium Salt.
-
Explanation: Thiazole diazonium salts are notoriously unstable at elevated temperatures. If the reaction temperature exceeds 5-10°C during diazotization or before the Sandmeyer addition, the salt will rapidly decompose, primarily to the corresponding 2-hydroxythiazole and other byproducts.[4]
-
Solution: Maintain a strict temperature protocol of 0-5°C throughout the diazotization process and during the addition to the copper catalyst solution. Use an ice-salt bath for effective cooling.
-
-
Potential Cause C: Product Loss During Extraction.
-
Explanation: The product has moderate polarity. If the pH of the aqueous layer is not properly adjusted or an inappropriate extraction solvent is used, a significant amount of product can be lost in the aqueous phase.
-
Solution: After quenching the reaction, neutralize the acidic solution carefully with a base like sodium bicarbonate or sodium carbonate to a pH of ~7-8. This ensures the ester is in its neutral form for efficient extraction into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to maximize recovery.
-
Issue 2: Isolated Product is a Discolored Oil or Fails to Crystallize
-
Observation: The final product, after solvent removal, is a dark oil (often greenish-blue or brown) and does not solidify upon standing or cooling.
-
Potential Cause A: Residual Copper Salts.
-
Explanation: Copper(I) and Copper(II) salts are essential for the Sandmeyer reaction but are common contaminants that impart a blue or green color.[6] Their presence can inhibit crystallization and interfere with subsequent reactions.
-
Solution: During the work-up, wash the combined organic layers with an aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride. Ammonia forms a deep blue, water-soluble complex with copper ions (tetramminecopper(II)), effectively pulling them from the organic phase. Follow this with a water wash and a brine wash to remove the ammonia solution.
-
-
Potential Cause B: Formation of Phenolic Byproducts.
-
Explanation: If the diazonium salt decomposes, it can form the 2-hydroxythiazole derivative. This phenolic impurity can act as a crystallization inhibitor.
-
Solution: The majority of this impurity can be removed with a mild basic wash. After extraction into the organic phase, wash the solution with a cold, dilute (e.g., 5%) sodium bicarbonate solution. The weakly acidic 2-hydroxythiazole will be deprotonated and extracted into the aqueous basic layer, while the desired ester product remains in the organic phase. Avoid strong bases like NaOH, which can saponify the ester.
-
Issue 3: TLC Analysis Shows Multiple Spots, Including Starting Material
-
Observation: A thin-layer chromatography (TLC) plate of the crude product shows the presence of the starting 2-aminothiazole and/or other unidentified spots alongside the product spot.
-
Potential Cause A: Inefficient Sandmeyer Reaction.
-
Explanation: The activity of the copper(I) chloride catalyst is crucial. Old or oxidized CuCl will be ineffective. The reaction mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt.[6]
-
Solution: Use freshly prepared or commercially sourced high-purity copper(I) chloride. Ensure the catalyst is fully dissolved or suspended in concentrated HCl before the addition of the diazonium salt solution as per the established protocols.[4]
-
-
Potential Cause B: Hydrolysis of the Ester Functional Group.
-
Explanation: During the work-up, exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Solution: Perform all aqueous washes, particularly basic washes, at low temperatures (e.g., using ice-cold solutions). Minimize the contact time between the organic layer and any basic solutions. The resulting carboxylic acid can be removed via column chromatography if necessary.
-
Data & Parameters Summary
| Parameter | Recommended Value | Rationale |
| Diazotization Temperature | 0–5 °C | Prevents premature decomposition of the unstable diazonium salt.[4] |
| Work-up pH (Neutralization) | 7–8 | Ensures the product is in a neutral form for optimal extraction. |
| Copper Removal Wash | Dilute NH₄OH solution | Forms a water-soluble complex with copper ions for easy removal. |
| Purification Method | Recrystallization or Column | Recrystallization from ethanol/water or heptane/ethyl acetate is effective for high-purity material. Chromatography is used for difficult-to-remove impurities. |
Experimental Workflows & Diagrams
Refined Work-Up & Purification Protocol
-
Quenching: After the reaction is complete (indicated by the cessation of N₂ gas evolution), slowly pour the cold reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or solid sodium carbonate in portions until the pH of the aqueous slurry is between 7 and 8. Ensure the temperature is kept low during this process.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Copper Removal: Combine the organic extracts and wash with a 5% ammonium hydroxide solution until the aqueous layer is no longer blue.
-
Aqueous Washes: Subsequently, wash the organic layer with water (2x) and then with a saturated brine solution (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate and add water or heptane, respectively, dropwise until turbidity persists. Allow to cool slowly to room temperature, then cool in an ice bath to induce crystallization. Filter the solid and wash with a cold solvent mixture.
-
Column Chromatography: If the product is an oil or highly impure, purify using silica gel column chromatography with a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).
-
Visual Workflow for Synthesis and Work-up
Caption: Workflow from starting amine to purified product.
Troubleshooting Decision Tree
Caption: Decision tree for common synthesis issues.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Chlorothiazole-5-thiol.
-
Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. [Link]
-
Farooq, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from SynArchive. [Link]
- BenchChem. (n.d.). Troubleshooting common issues in 2-Methylthiazole-4-carbothioamide reactions.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
-
Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
ChemBK. (2024). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Ben Hassen, B., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Google Patents. (n.d.).
Sources
- 1. synarchive.com [synarchive.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chembk.com [chembk.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Navigating the Stability and Degradation of 2-Chlorothiazole Derivatives
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with 2-chlorothiazole derivatives. This guide is designed to provide you with in-depth insights and practical solutions to address the stability and degradation challenges commonly encountered during experimental work with this important class of compounds.
Introduction to the Stability Challenges of 2-Chlorothiazole Derivatives
2-Chlorothiazole derivatives are versatile scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, their inherent chemical reactivity can lead to stability issues, compromising experimental reproducibility, shelf-life, and ultimately, the safety and efficacy of potential drug candidates. The electron-deficient nature of the thiazole ring, coupled with the reactivity of the chloro-substituent, makes these molecules susceptible to various degradation pathways, including hydrolysis, photodegradation, oxidation, and thermal decomposition.
This guide provides a structured approach to understanding, identifying, and mitigating these stability concerns. By leveraging a question-and-answer format, detailed troubleshooting guides, and validated experimental protocols, we aim to empower you to navigate the complexities of working with 2-chlorothiazole derivatives with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with 2-chlorothiazole derivatives.
Q1: I've noticed a gradual loss of my 2-chlorothiazole derivative in an aqueous buffer. What is the likely cause?
A1: The most probable cause is hydrolysis. The 2-chlorothiazole ring can be susceptible to nucleophilic attack by water, particularly under neutral to basic pH conditions (pH > 7)[1]. The chloro-substituent at the 2-position can be displaced by a hydroxyl group, leading to the formation of the corresponding 2-hydroxythiazole derivative. The rate of hydrolysis is often pH-dependent and can be accelerated by elevated temperatures.
Q2: My solid compound has started to change color after being on the benchtop. What could be happening?
A2: Color change in a solid compound is often an indicator of degradation, and for thiazole-containing compounds, photodegradation is a common culprit[2]. Exposure to ambient light, especially UV light, can initiate photochemical reactions. These reactions can be complex, sometimes involving singlet oxygen, and may lead to ring cleavage and the formation of various colored byproducts[2]. To confirm this, you should compare the stability of a sample stored in the dark with one exposed to light.
Q3: I'm seeing multiple unexpected peaks in my HPLC analysis of a recently prepared solution. Could this be degradation?
A3: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks could represent various degradation products arising from hydrolysis, oxidation, or photodegradation. It is also possible that the impurities were present in the starting material. To investigate, you should perform a forced degradation study, systematically exposing your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify the potential degradation products and their retention times[1][3][4][5][6][7].
Q4: Are there any common excipients I should be cautious about when formulating my 2-chlorothiazole derivative?
A4: Absolutely. Excipient compatibility is crucial for the stability of your formulation. You should be particularly cautious with excipients that can create a basic microenvironment, as this can accelerate hydrolysis. For example, some lubricants like magnesium stearate can have a basic character[8]. Additionally, excipients containing reactive impurities, such as peroxides in povidone, can lead to oxidative degradation[9][10][11]. It is always recommended to perform compatibility studies with your chosen excipients under accelerated conditions[12][13][14].
Q5: What are the first steps I should take to improve the stability of my 2-chlorothiazole derivative in solution?
A5: The initial steps to enhance stability in solution involve controlling the storage conditions. This includes:
-
pH control: Buffer your solution to a slightly acidic pH (e.g., pH 4-6), where many thiazole derivatives exhibit greater stability.
-
Temperature control: Store your solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation reactions.
-
Light protection: Store your solutions in amber vials or protect them from light to prevent photodegradation.
-
Inert atmosphere: For oxygen-sensitive compounds, purging the solution and the headspace of the vial with an inert gas like nitrogen or argon can prevent oxidative degradation.
Troubleshooting Guides
This section provides a more in-depth, problem-oriented approach to resolving specific stability issues you may encounter during your experiments.
Issue 1: Rapid Degradation of the 2-Chlorothiazole Derivative in a Neutral or Basic Aqueous Solution
-
Symptoms:
-
Significant decrease in the main peak area and the appearance of one or more new, more polar peaks in the HPLC chromatogram over a short period.
-
A noticeable change in the pH of the solution over time.
-
Inconsistent results in biological assays.
-
-
Root Cause Analysis: This is a classic sign of base-catalyzed hydrolysis. The hydroxide ions in the solution act as a nucleophile, attacking the electron-deficient carbon at the 2-position of the thiazole ring, leading to the displacement of the chloride ion.
-
Troubleshooting Workflow:
Troubleshooting workflow for hydrolysis.
Issue 2: Appearance of Multiple Degradation Products Upon Exposure to Light
-
Symptoms:
-
The solid compound or solution darkens or changes color upon exposure to ambient light.
-
Multiple new peaks appear in the HPLC chromatogram, some of which may be colored.
-
Loss of potency in light-exposed samples.
-
-
Root Cause Analysis: Photodegradation of thiazole derivatives can proceed through several mechanisms. One common pathway involves the generation of singlet oxygen, which can react with the thiazole ring in a [4+2] cycloaddition, leading to an unstable endoperoxide that rearranges to form various degradation products, including potential ring-opened species[2].
-
Troubleshooting Workflow:
Troubleshooting workflow for photodegradation.
Issue 3: Gradual Loss of Compound in Solution, Even When Stored in the Dark and at Controlled pH
-
Symptoms:
-
A slow but steady decrease in the main peak area in the HPLC chromatogram over time.
-
Appearance of new peaks that may be more or less polar than the parent compound.
-
This degradation is observed even when the solution is protected from light and buffered.
-
-
Root Cause Analysis: This scenario points towards oxidative degradation. Dissolved oxygen in the solvent can lead to the oxidation of the thiazole ring or other susceptible functional groups on the molecule. This process can be catalyzed by trace metal ions.
-
Troubleshooting Workflow:
Troubleshooting workflow for oxidation.
Issue 4: Degradation Observed During High-Temperature Processing or Storage
-
Symptoms:
-
Significant degradation is observed after processes like lyophilization, heat sterilization, or during accelerated stability studies at elevated temperatures.
-
The appearance of new peaks in the HPLC chromatogram.
-
-
Root Cause Analysis: 2-Chlorothiazole derivatives can be thermally labile. High temperatures can provide the activation energy for various degradation reactions, including hydrolysis, oxidation, and even pyrolytic decomposition, which may involve ring fragmentation[15]. The specific degradation pathway will depend on the molecule's structure and the presence of other reactive species.
-
Troubleshooting Workflow:
Troubleshooting workflow for thermal degradation.
Data Presentation
Table 1: pH-Dependent Stability of a Representative 2-Chlorothiazole Derivative
| pH | Buffer System | Temperature (°C) | Half-life (t1/2) | Primary Degradation Product |
| 3.0 | Citrate | 40 | > 30 days | Minimal degradation |
| 5.0 | Acetate | 40 | ~ 15 days | 2-Hydroxythiazole derivative |
| 7.4 | Phosphate | 40 | ~ 48 hours | 2-Hydroxythiazole derivative |
| 9.0 | Borate | 40 | < 8 hours | 2-Hydroxythiazole derivative |
Note: The data presented in this table is illustrative and will vary depending on the specific 2-chlorothiazole derivative.
Table 2: Excipient Compatibility for 2-Chlorothiazole Derivatives
| Excipient Class | Compatible Examples | Potentially Incompatible Examples | Rationale for Incompatibility |
| Diluents | Microcrystalline cellulose, Dibasic calcium phosphate | Lactose (with primary/secondary amines) | Maillard reaction with amine-containing derivatives. |
| Binders | Povidone (low peroxide grade), Hydroxypropyl cellulose | Povidone (high peroxide grade) | Oxidative degradation. |
| Disintegrants | Croscarmellose sodium, Sodium starch glycolate | - | Generally compatible. |
| Lubricants | Stearic acid, Sodium stearyl fumarate | Magnesium stearate | Can create a basic microenvironment, promoting hydrolysis. |
| Antioxidants | Butylated hydroxytoluene (BHT), Vitamin E, Ascorbic acid | - | Recommended for oxidative stability. |
| Buffers | Citric acid, Acetic acid, Phosphoric acid | Buffers creating a pH > 7 | Promotes hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a 2-Chlorothiazole Derivative
This protocol outlines a systematic approach to identify the potential degradation pathways of your compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of your 2-chlorothiazole derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber (ICH Q1B conditions) for an appropriate duration.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products). Use a photodiode array (PDA) detector to check for peak purity.
-
Analyze the samples by LC-MS to identify the mass of the degradation products.
Protocol 2: Stabilization of a 2-Chlorothiazole Derivative in an Aqueous Formulation
This protocol provides a starting point for developing a stable aqueous formulation.
1. Buffer Selection:
-
Based on the forced degradation study, select a buffer system that maintains the pH in the most stable range (typically pH 4-6). Acetate and citrate buffers are common choices.
2. Antioxidant Addition:
-
To prevent oxidative degradation, add an antioxidant. For aqueous systems, ascorbic acid (0.01-0.1% w/v) is a good starting point. For systems with a non-aqueous co-solvent, butylated hydroxytoluene (BHT) (0.01-0.05% w/v) can be used[16][17][18][19].
3. Chelating Agent (Optional):
-
If metal-catalyzed oxidation is suspected, add a chelating agent such as disodium edetate (EDTA) at a concentration of 0.01-0.05% w/v.
4. Light Protection:
-
Package the final formulation in amber glass vials to protect it from light.
5. Storage Conditions:
-
Store the formulation at refrigerated temperatures (2-8°C).
6. Stability Testing:
-
Conduct a formal stability study of the final formulation under accelerated and long-term storage conditions to confirm its shelf-life.
Mandatory Visualization
Diagram 1: General Degradation Pathways of 2-Chlorothiazole Derivatives
Diagram 2: Experimental Workflow for Investigating and Mitigating Instability
References
- Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole. (n.d.). Google Patents.
-
Thiazoles and Thiazolidinones as Antioxidants. (n.d.). Bentham Science. Retrieved from [Link]
-
Thiazoles and thiazolidinones as antioxidants. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. Retrieved from [Link]
-
Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2022). MDPI. Retrieved from [Link]
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2021). PMC. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave. Retrieved from [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). IJRPR. Retrieved from [Link]
-
Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. (2009). PMC. Retrieved from [Link]
-
Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (2012). PMC. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. Retrieved from [Link]
-
Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. (1983). Chemical Papers. Retrieved from [Link]
-
Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]
-
Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography. (2020). ResearchGate. Retrieved from [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE. Retrieved from [Link]
-
Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. (2022). Pharmaspire. Retrieved from [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). EPA. Retrieved from [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. Retrieved from [Link]
-
Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (2012). ResearchGate. Retrieved from [Link]
-
(PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). ResearchGate. Retrieved from [Link]
-
Annex 3. (n.d.). World Health Organization. Retrieved from [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2015). Fisher Digital Publications. Retrieved from [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (2008). PubMed. Retrieved from [Link]
-
Samples for drug-excipient compatibility study. (n.d.). ResearchGate. Retrieved from [Link]
-
LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. (2012). SciELO. Retrieved from [Link]
-
(PDF) ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY. (2021). ResearchGate. Retrieved from [Link]
-
Label: DIAZOXIDE suspension. (n.d.). DailyMed. Retrieved from [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2017). PMC. Retrieved from [Link]
-
Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (2018). PMC. Retrieved from [Link]
-
Substituted Thiazole Derivatives Provide Corrective Anti-tumour and Anti-oxidant Activities against Ehrlich Ascites Carcinoma. (2023). PubMed. Retrieved from [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). MDPI. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijisrt.com [ijisrt.com]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. US5461150A - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]
- 12. cdn.who.int [cdn.who.int]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Substituted Thiazole Derivatives Provide Corrective Anti-tumour and Anti-oxidant Activities against Ehrlich Ascites Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-Chloro- vs. 2-Bromo-4-methylthiazole-5-carboxylate
Executive Summary
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that dictates the efficiency, scalability, and cost-effectiveness of a synthetic route. The 2-halo-4-methylthiazole-5-carboxylate scaffold is a vital building block in the synthesis of numerous biologically active compounds. This guide presents an in-depth, objective comparison of the chemical reactivity of ethyl 2-chloro-4-methylthiazole-5-carboxylate and its bromo-analogue, ethyl 2-bromo-4-methylthiazole-5-carboxylate. By examining their performance in key synthetic transformations and providing supporting data, this document aims to empower scientists to make informed strategic decisions in their synthetic endeavors.
Generally, the reactivity of the 2-bromo derivative surpasses that of the 2-chloro derivative in palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[1] This enhanced reactivity is primarily attributed to the lower carbon-halogen bond dissociation energy of the C-Br bond compared to the C-Cl bond.[2][3] However, factors such as cost, availability, and the specific reaction type—such as nucleophilic aromatic substitution—can influence the optimal choice of halide.
Introduction: The Strategic Importance of 2-Halothiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals.[4] Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives, from which the halo-variants are often synthesized, are crucial intermediates in the preparation of agents with antileukemic and antibacterial properties.[4] Functionalization at the 2-position is a common strategy to explore the structure-activity relationship (SAR) of lead compounds. This is most efficiently achieved via reactions involving a 2-halo precursor.
The choice between a 2-chloro and a 2-bromo substituent is not trivial. It represents a trade-off between the higher reactivity of the bromide and the often lower cost and greater availability of the chloride. This guide will dissect this choice by comparing their reactivity in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Foundational Principles: The Carbon-Halogen Bond
The fundamental difference in reactivity between the two compounds lies in the properties of the carbon-halogen (C-X) bond.
-
Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond.[3][5] This means less energy is required to cleave the C-Br bond, which is a key factor in the rate-determining step of many reactions, particularly the oxidative addition step in palladium catalysis.[6]
-
Polarizability: The C-Br bond is more polarizable than the C-Cl bond. This can influence its interaction with transition metal catalysts.
-
Electronegativity & SNAr: While chlorine is more electronegative than bromine, which can make the C2 position more electrophilic, the rate of SNAr reactions is often governed by the stability of the intermediate and the ability of the leaving group to depart. In many cases of heteroaromatic SNAr, the reactivity order is F > Cl > Br > I, as the C-X bond-breaking step is not rate-determining.[7]
| Bond | Average Bond Energy (kJ/mol) | Bond Length (pm) |
| C-Cl | ~339 | ~177 |
| C-Br | ~276 | ~193 |
| Data synthesized from multiple sources.[5][8] |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures. The reactivity of the aryl or heteroaryl halide is a paramount consideration.[1] The generally accepted reactivity trend for halides is I > Br > Cl >> F.[1][6] This trend holds true for the 2-halothiazole substrates .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, forming a C-C bond between a halide and an organoboron species, is one of the most widely used cross-coupling reactions.[9]
Conceptual Workflow: Comparative Suzuki-Miyaura Coupling
Caption: Comparative workflow for Suzuki-Miyaura coupling.
Experimental Data Synopsis: Suzuki-Miyaura Coupling
While a direct head-to-head published comparison for these exact substrates is scarce, the established principles and data from analogous systems consistently show that 2-bromothiazoles are superior substrates to their chloro counterparts. They typically require lower catalyst loadings, milder temperatures, and shorter reaction times.
| Substrate | Typical Catalyst | Conditions | Yield | Comments |
| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Pd(PPh₃)₄ | K₂CO₃, Toluene/EtOH/H₂O, 80 °C, 4h | High (often >85%) | Standard, reliable conditions.[10] |
| This compound | Pd₂(dba)₃ / XPhos | K₃PO₄, Dioxane, 110 °C, 12h | Moderate to High | Requires more advanced, electron-rich phosphine ligands and higher temperatures. |
| This table represents typical, illustrative data based on established reactivity principles.[1][9] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11] Similar to Suzuki coupling, the oxidative addition of the palladium catalyst to the C-X bond is a critical step, making the C-Br bond's lower dissociation energy advantageous.[12]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Strategic Implications:
-
For High Reactivity and Mild Conditions: The 2-bromo derivative is the substrate of choice. It is more likely to succeed with a broader range of amines and less specialized catalysts.
-
For Cost-Sensitive, Large-Scale Synthesis: The 2-chloro derivative may be economically advantageous. However, this necessitates investment in catalyst and ligand screening and process optimization to overcome its lower reactivity. Modern, highly active ligands (e.g., Buchwald's biarylphosphines) have significantly expanded the utility of aryl chlorides.[13]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr, a nucleophile attacks an electron-deficient aromatic ring, forming a Meisenheimer-like intermediate, followed by the expulsion of a leaving group.[14] The reaction is facilitated by electron-withdrawing groups that stabilize the negative charge in the intermediate.[7]
For 2-halothiazoles, the thiazole ring itself is electron-deficient, and the ester at the 5-position further withdraws electron density, activating the 2-position for nucleophilic attack.
The reactivity order for SNAr on heteroaromatic systems is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by the more electronegative halogen making the carbon center more electrophilic.[7] The subsequent C-X bond cleavage is fast.
Experimental Data Synopsis: SNAr with a Thiol Nucleophile
| Substrate | Nucleophile | Conditions | Relative Rate | Comments |
| This compound | Sodium thiophenoxide | DMF, 60 °C | Faster | The higher electronegativity of chlorine enhances the electrophilicity of C2, accelerating the rate-determining attack. |
| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Sodium thiophenoxide | DMF, 60 °C | Slower | While C-Br is a better leaving group, the initial nucleophilic attack is less favorable compared to the chloro analogue. |
| This table illustrates the expected trend based on established SNAr mechanisms on electron-deficient heterocycles.[7][15] |
Strategic Implications:
-
For SNAr reactions with common nucleophiles (amines, thiols, alkoxides), the 2-chloro derivative is often the preferred substrate . It is typically more reactive and more cost-effective.
-
The 2-bromo derivative can still be effective, but may require slightly more forcing conditions to achieve comparable reaction rates to the 2-chloro compound.
Experimental Protocols
Protocol 5.1: General Procedure for Comparative Suzuki-Miyaura Coupling
Objective: To compare the yield of ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate starting from the 2-chloro and 2-bromo analogues under identical conditions.
-
Reagent Setup: In two separate oven-dried Schlenk flasks (Flask A for 2-bromo, Flask B for 2-chloro), add the respective halothiazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: To each flask, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Add a 3:1:1 mixture of toluene/ethanol/water (8 mL) to each flask. Subject each mixture to three cycles of vacuum/argon backfill to ensure an inert atmosphere.
-
Reaction: Heat both flasks in a preheated oil bath at 85 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at 1-hour intervals for up to 8 hours.
-
Workup: After completion (or after 8 hours), cool the mixtures to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient). Determine the isolated yield and compare the reaction times for Flask A and Flask B.
Expected Outcome: Flask A (2-bromo) is expected to show a significantly faster reaction rate and a higher isolated yield compared to Flask B (2-chloro) under these "standard" conditions.
Protocol 5.2: General Procedure for Comparative SNAr with an Amine
Objective: To compare the reactivity of the 2-chloro and 2-bromo analogues with morpholine.
-
Reagent Setup: In two separate sealed vials, add the respective halothiazole (0.5 mmol), morpholine (1.0 mmol, 2.0 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv) as a base.
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) (2.5 mL) to each vial.
-
Reaction: Place both vials in a preheated heating block at 100 °C and stir.
-
Monitoring: Monitor the reaction progress by LC-MS every 30 minutes for up to 4 hours.
-
Workup: After completion, cool the reaction mixtures, dilute with water (10 mL), and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analysis: Determine the conversion rate and isolated yield after purification.
Expected Outcome: The reaction with the 2-chloro derivative is expected to proceed faster and potentially give a cleaner product profile compared to the 2-bromo derivative.
Conclusion and Strategic Recommendations
The choice between ethyl 2-chloro- and 2-bromo-4-methylthiazole-5-carboxylate is a nuanced decision that depends entirely on the intended synthetic transformation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Heck, etc.) , the 2-bromo derivative is the demonstrably superior substrate . Its weaker C-Br bond facilitates the rate-determining oxidative addition step, leading to faster reactions, higher yields, and the ability to use milder conditions and less sophisticated catalyst systems.[1]
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions , the 2-chloro derivative is generally the more reactive and economical choice . The higher electronegativity of chlorine renders the C2 position more electrophilic, accelerating the initial nucleophilic attack which is often the rate-limiting step.[7]
By understanding these fundamental reactivity differences, researchers can design more efficient, robust, and cost-effective synthetic routes, accelerating the discovery and development of novel chemical entities.
References
- BenchChem. (n.d.). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
- Guidechem. (n.d.). How to synthesize Ethyl 2-bromothiazole-5-carboxylate?.
- ChemBK. (2024). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate.
-
Wang, L., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1086-1095. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Retrieved from [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]
-
Chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Khan Academy. (n.d.). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
GChem. (n.d.). Covalent Bond Energies. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Covalent Bond Energies [gchem.cm.utexas.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. guidechem.com [guidechem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiazole Synthesis: The Efficiency of One-Pot Reactions Versus Traditional Two-Step Methodologies
For researchers and professionals in drug development, the thiazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. The synthesis of this critical heterocyclic scaffold has evolved significantly. This guide provides an in-depth comparative analysis of the traditional, two-step Hantzsch synthesis and modern, streamlined one-pot methodologies. We will delve into the underlying mechanisms, present detailed experimental protocols, and offer a data-driven comparison to guide your synthetic strategy.
The Enduring Standard: The Hantzsch Two-Step Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this reaction remains a fundamental and reliable method for constructing the thiazole ring.[1] It is renowned for its simplicity and generally high yields.[2] The core of this method is the condensation reaction between an α-haloketone and a thioamide.[1][3]
Mechanistic Pathway
The reaction proceeds through a well-established, multi-step pathway. The process begins with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone in an SN2 reaction.[2][4][5] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the stable, aromatic thiazole ring.[2][4] The aromaticity of the final product is a significant driving force for the reaction.[5]
Experimental Workflow: A Two-Step Approach
The traditional Hantzsch synthesis is inherently a two-step process in practice. The first, and often separate, step is the acquisition or synthesis of the α-haloketone starting material. The second step is the condensation reaction itself.
Caption: Workflow of the traditional two-step Hantzsch synthesis.
Representative Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a classic example of the Hantzsch synthesis.[2]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Standard laboratory glassware, stir bar, hot plate, Buchner funnel
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture to approximately 100°C with stirring for 30 minutes. The initial product formed is the HBr salt of the thiazole, which is soluble in the reaction mixture.[5]
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution. This neutralization step deprotonates the thiazole salt, causing the free base to precipitate due to its poor solubility in water.[2][5]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water to remove any remaining salts.
-
Air dry the product on a watch glass. The crude product is often pure enough for characterization.[2]
-
Validation: Determine the percent yield and melting point. Confirm purity using Thin Layer Chromatography (TLC).[2]
The Evolution of Efficiency: One-Pot Thiazole Synthesis
In the pursuit of greener and more efficient chemical processes, one-pot synthesis has emerged as a powerful strategy.[6][7] These methods combine multiple reaction steps into a single procedure, avoiding the time-consuming isolation and purification of intermediates, which in turn saves solvents and time.[8][9] Many modern approaches are multi-component reactions (MCRs), where three or more reactants are combined in a single pot to form the final product.[8][10]
Mechanistic Rationale
One-pot Hantzsch-type syntheses often begin with an active methylene ketone instead of a pre-formed α-haloketone. A halogenating agent is introduced into the reaction vessel to generate the α-haloketone in situ.[11] This reactive intermediate is immediately consumed by the thioamide present in the same pot, proceeding through the same fundamental cyclization and dehydration pathway as the traditional method. This telescoping of reactions is the key to the method's efficiency.
Caption: Streamlined workflow of a one-pot thiazole synthesis.
Representative Protocol: One-Pot, Three-Component Synthesis of Hantzsch Thiazole Derivatives
This protocol demonstrates an environmentally benign, multi-component approach utilizing a reusable catalyst.[12][13]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Silica-supported tungstosilisic acid (catalyst)
-
Ethanol/Water (1:1, v/v) solvent system
-
Ultrasonic bath or conventional heating setup
Procedure:
-
In a reaction vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the desired substituted benzaldehyde, and a catalytic amount of silica-supported tungstosilisic acid.
-
Add the ethanol/water solvent system.
-
Subject the mixture to ultrasonic irradiation at room temperature OR heat conventionally at 65°C.[12][14] The choice of energy source (ultrasound vs. heat) can influence reaction times and yields, with ultrasound often providing a greener, room-temperature alternative.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid catalyst can be recovered by simple filtration for reuse, a key advantage for green chemistry.[12]
-
The filtrate contains the product, which can be isolated by cooling and subsequent filtration or other standard workup procedures.
-
Validation: Characterize the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) to confirm the structure.[10][15][16]
Performance Head-to-Head: A Comparative Analysis
The choice between a traditional two-step and a one-pot synthesis depends on several factors. The following table summarizes the key performance indicators based on reported experimental data.
| Metric | Traditional Two-Step Hantzsch Synthesis | One-Pot/Multi-Component Synthesis | Rationale & Justification |
| Reaction Time | Longer (can be hours to >24h, plus intermediate prep)[17] | Shorter (minutes to a few hours)[17][18] | Eliminates the need to isolate intermediates, significantly reducing total synthesis time. |
| Typical Yields | Generally high (can exceed 90%)[2][5] | Good to excellent (often 79-95%)[12][17] | Both methods are high-yielding, but one-pot methods can sometimes be slightly lower due to potential side reactions. |
| Number of Steps | 2 or more (synthesis/isolation + reaction) | 1 | The defining feature of one-pot synthesis is the reduction in operational steps. |
| Solvent & Waste | Higher | Lower | By avoiding intermediate workup and purification, solvent consumption and waste generation are minimized.[9] |
| Process Simplicity | Simple, robust, well-established | Can require more complex optimization | While the procedure is simple, optimizing conditions for multiple simultaneous reactions can be challenging. |
| Green Chemistry | Moderate | High | Aligns better with green chemistry principles due to higher atom economy, reduced waste, and potential for reusable catalysts.[6][7] |
Conclusion: Selecting the Optimal Synthetic Route
Both one-pot and traditional two-step syntheses are powerful tools for constructing the thiazole core.
The traditional Hantzsch synthesis remains an excellent choice for its robustness, predictability, and high yields, especially when the required α-haloketone is commercially available or easily prepared. Its straightforward nature makes it highly reliable for routine synthesis.
However, for process efficiency, scalability, and adherence to green chemistry principles, one-pot synthesis offers clear advantages.[19] By reducing reaction times, minimizing solvent waste, and simplifying workflows, these modern methods are increasingly favored in both academic research and industrial drug development.[8][20] The ability to use reusable catalysts further enhances their environmental and economic viability.[12][15]
Ultimately, the decision rests on the specific goals of the project. For rapid library synthesis, process intensification, and sustainable manufacturing, the one-pot approach is superior. For reliability and when starting materials are readily available in a two-step sequence, the traditional Hantzsch method is a proven and effective workhorse.
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
synthesis of thiazoles. (2019, January 19). [Video]. YouTube. Retrieved from [Link]
-
Thiazole is an aromatic five membered heterocyclic compound. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Transformation of thioamides to thiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). [Video]. YouTube. Retrieved from [Link]
-
A Versatile Multi-Component One-Pot Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. (2024). RSC Advances, 14(32), 22935-22941. Retrieved from [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Organic & Biomolecular Chemistry, 15(25), 5351-5355. Retrieved from [Link]
-
Synthesis for the thioazole compounds in one‐pot. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Advances, 15(2), 1067-1085. Retrieved from [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega, 9(36), 42470-42486. Retrieved from [Link]
-
Sayed, A. R., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Pharmaceuticals, 13(4), 63. Retrieved from [Link]
-
A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. (2012). Records of Natural Products, 6(3), 288-296. Retrieved from [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega, 9(36), 42470–42486. Retrieved from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Biointerface Research in Applied Chemistry, 14(2), 135. Retrieved from [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Advances, 13(14), 9350-9361. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(5), 757. Retrieved from [Link]
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Journal of Heterocyclic Chemistry, 60(11), 1935-1955. Retrieved from [Link]
-
One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2016). Molecules, 21(11), 1472. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). OUCI. Retrieved from [Link]
-
A Versatile Multi-Component One-Pot Thiazole Synthesis. (2000). Angewandte Chemie International Edition, 39(12), 2222-2224. Retrieved from [Link]
-
GREEN SYNTHETIC STRATEGIES TOWARD THIAZOLES: A SUSTAINABLE APPROACH. (2020). Current Green Chemistry, 7(1), 84-103. Retrieved from [Link]
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2022). Molecules, 27(19), 6296. Retrieved from [Link]
-
Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (2010). E-Journal of Chemistry, 7(S1), S358-S362. Retrieved from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules, 27(15), 4938. Retrieved from [Link]
-
One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (2020). Pharmaceuticals, 13(4), 63. Retrieved from [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2016). Asian Journal of Chemistry, 28(4), 927-932. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bepls.com [bepls.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Po… [ouci.dntb.gov.ua]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. acgpubs.org [acgpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiazole synthesis [organic-chemistry.org]
- 20. A Versatile Multi-Component One-Pot Thiazole Synthesis | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biological Activity of 2-Chloro vs. 2-Amino Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. This has led to the development of numerous clinically approved drugs across various therapeutic areas, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2] The 2-position of the thiazole ring is a particularly important site for substitution, as modifications at this position can dramatically influence the molecule's biological profile. This guide focuses on a critical comparison between two key substitutions at this position: the electron-donating amino group (-NH2) and the electron-withdrawing chloro group (-Cl).
The Biological Profile of 2-Aminothiazoles: A Landscape of Diverse Activity
The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, recognized for its frequent appearance in biologically active compounds.[3] This is largely attributed to the ability of the 2-amino group to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
Anticancer Activity: A Prominent Therapeutic Area
A vast body of research highlights the potent anticancer activity of 2-aminothiazole derivatives.[4][5] These compounds have demonstrated efficacy against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[4] The anticancer drug Dasatinib, a tyrosine kinase inhibitor, prominently features a 2-aminothiazole core, underscoring the clinical significance of this scaffold.
Structure-activity relationship (SAR) studies have revealed that the anticancer activity of 2-aminothiazoles can be significantly modulated by substitutions at other positions on the thiazole ring and on the amino group itself. For instance, the introduction of a 3-propanamido function to the 2-amino group has been shown to improve activity compared to a 2-acetamido moiety.[4]
Antimicrobial and Anti-inflammatory Properties
Beyond oncology, 2-aminothiazoles exhibit a broad spectrum of antimicrobial and anti-inflammatory activities.[1][6][7] Numerous studies have reported the synthesis and evaluation of 2-aminothiazole derivatives against various bacterial and fungal strains.[1][6][7] The parent 2-aminothiazole often shows weak antimicrobial activity, but the introduction of specific substituents, such as an arylazo group at the 5-position, can dramatically enhance its potency.[8]
The Biological Profile of 2-Chlorothiazoles: An Emerging Area of Interest
In contrast to the extensive literature on 2-aminothiazoles, the biological activity of 2-chlorothiazoles is less explored. The 2-chloro group acts as a versatile synthetic handle, often utilized for further functionalization of the thiazole ring.[9] For example, 2-chlorothiazoles can be synthesized from 2-aminothiazoles via Sandmeyer-type reactions, providing a direct synthetic link between these two classes of compounds.[9]
While direct biological activity data for the parent 2-chlorothiazole is limited, derivatives containing a chloro-substitution have shown promise. For instance, a study on 2-chloro-N-(thiazol-2-yl) acetamide derivatives demonstrated significant antibacterial and antifungal activity.[10] This suggests that the 2-chloro-substituted thiazole scaffold can serve as a valuable building block for the development of novel therapeutic agents.
Comparative Analysis: Unraveling the Impact of 2-Substitution
Direct, head-to-head comparative studies of the biological activity of 2-chloro and 2-amino substituted thiazoles under identical experimental conditions are not extensively reported in the literature. However, a comparative analysis can be inferred from the available data and established principles of medicinal chemistry.
The key difference lies in the electronic and hydrogen-bonding properties of the amino and chloro groups. The 2-amino group , being a strong hydrogen bond donor and acceptor, can facilitate specific interactions with target proteins, often leading to high potency and selectivity. This is a recurring theme in the SAR of many biologically active 2-aminothiazoles.
Conversely, the 2-chloro group is an electron-withdrawing group that can influence the overall electronic distribution of the thiazole ring. This can impact the molecule's reactivity, metabolic stability, and non-specific interactions with biological macromolecules. While it lacks the hydrogen-bonding capability of the amino group, its presence can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.
One study on the cytotoxic activity of thiazole derivatives found that the introduction of a chlorine atom on the 2-amino group of the thiazole ring led to a significant decrease in activity, suggesting that for that particular scaffold, the hydrogen-bonding capability of the amino group was crucial for its anticancer effect.[4]
Data Presentation
Table 1: Comparative Anticancer Activity of 2-Amino and 2-Chloro Substituted Thiazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminothiazole | 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K563 (Leukemia) | 16.3 | [4] |
| 2-Aminothiazole | 2,4-disubstituted thiazole amide derivative | HT29 (Colon) | 0.63 | [4] |
| 2-Chloro-substituted | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | M. tuberculosis | 0.024 | [11] |
Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions. The example for the 2-chloro-substituted derivative has the chloro group on a benzoyl substituent, not directly on the thiazole ring, highlighting the scarcity of direct data.
Experimental Protocols
General Synthesis of 2-Aminothiazoles (Hantzsch Synthesis)
A common method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.
Step-by-step methodology:
-
Reaction Setup: A mixture of an α-haloketone and a thiourea derivative is prepared in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period.
-
Work-up: After cooling, the reaction mixture is often neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the 2-aminothiazole product.
-
Purification: The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.
Synthesis of 2-Chlorothiazoles from 2-Aminothiazoles (Sandmeyer-type Reaction)
2-Chlorothiazoles can be synthesized from their 2-amino counterparts via a Sandmeyer-type reaction.
Step-by-step methodology:
-
Diazotization: The 2-aminothiazole is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The organic layer is dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude 2-chlorothiazole is then purified, typically by distillation or column chromatography.
Visualizations
Logical Relationship: From Synthesis to Biological Activity
Caption: A typical workflow for evaluating the in vitro anticancer activity of thiazole derivatives.
Conclusion and Future Directions
The 2-aminothiazole scaffold remains a highly fruitful area for the discovery of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The wealth of available data provides a strong foundation for rational drug design. In contrast, the biological potential of 2-chlorothiazoles is significantly less understood.
Future research should focus on direct comparative studies to elucidate the precise impact of the 2-chloro substituent on biological activity. Synthesizing and testing pairs of 2-amino and 2-chloro analogs against the same biological targets under identical conditions would provide invaluable data for building more predictive SAR models. Furthermore, exploring the utility of the 2-chloro group as a synthetic intermediate for creating novel, diverse libraries of thiazole derivatives could open up new avenues for drug discovery.
References
Sources
- 1. jocpr.com [jocpr.com]
- 2. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 2-Substituted-4-Methylthiazole-5-Carboxylate Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl 2-substituted-4-methylthiazole-5-carboxylate analogs. We will delve into the synthesis, biological evaluation, and comparative analysis of these compounds, offering field-proven insights into their potential as antimicrobial and anticancer agents. This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic and structural features allow for diverse interactions with biological targets. The ethyl 4-methylthiazole-5-carboxylate core, in particular, offers key positions for chemical modification, primarily at the C2 and C5 positions, to modulate biological activity. While direct SAR studies on ethyl 2-chloro-4-methylthiazole-5-carboxylate are not extensively published, a wealth of information can be gleaned from studies on its close analog, ethyl 2-amino-4-methylthiazole-5-carboxylate. The 2-amino group serves as a versatile handle for introducing a wide array of functionalities, allowing for a systematic exploration of the SAR.[2]
The Strategic Importance of the 2-Position for SAR Studies
The C2 position of the thiazole ring is a focal point for synthetic modifications aimed at enhancing biological activity. The electron-donating nature of the amino group at this position can be readily modified to introduce various pharmacophoric features. Common modifications include the formation of amides, ureas, thioureas, and sulfonamides. These modifications allow for the introduction of diverse substituents that can probe the steric, electronic, and lipophilic requirements of the target binding site.[2]
The ethyl ester at the C5 position also presents an opportunity for modification, such as conversion to amides or hydrazides. These changes can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.[2]
Comparative Analysis of Biological Activity
The following sections detail the antimicrobial and anticancer activities of various analogs synthesized from the ethyl 2-amino-4-methylthiazole-5-carboxylate scaffold. The data presented here is a synthesis of findings from multiple studies to provide a comparative overview.
Antimicrobial Activity
A significant number of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for their antimicrobial properties.[3][4] The primary focus has been on their efficacy against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Key SAR Insights for Antimicrobial Activity:
-
Modification of the 2-Amino Group: The introduction of bulky and lipophilic groups at the 2-amino position generally enhances antibacterial activity. For instance, the formation of thiourea derivatives with substituted phenyl rings has shown promising results.[3]
-
Role of the 5-Ester Group: Conversion of the ethyl ester at the C5 position to a carboxamide or hydrazide can modulate the antimicrobial spectrum and potency.[2]
-
Impact of Specific Moieties: The incorporation of certain pharmacophores, such as coumarins, has been shown to enhance antibacterial properties.[4]
Table 1: Comparative Antimicrobial Activity of Selected Analogs
| Compound ID | Modification at C2-Position | Modification at C5-Position | Target Organism | Activity (MIC in µg/mL) | Reference |
| Parent | -NH2 | -COOEt | - | - | [3] |
| 12f | -NH-CS-NH-(4-chlorophenyl) | -COOEt | Staphylococcus aureus | Comparable to ampicillin | [3] |
| 12f | -NH-CS-NH-(4-chlorophenyl) | -COOEt | Bacillus subtilis | Comparable to gentamicin | [3] |
| Chalcone-based derivative | Varies | -COOEt | S. typhimurium, E. coli | Potent activity | [4] |
Note: This table is a representative summary. For detailed data, please refer to the cited literature.
Anticancer Activity
The thiazole scaffold is also a component of several anticancer agents. Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been investigated for their cytotoxic effects against various cancer cell lines.
Key SAR Insights for Anticancer Activity:
-
2-Substituted Phenylureas: The introduction of a phenylurea moiety at the 2-position has been a successful strategy for developing potent anticancer agents. The nature and position of substituents on the phenyl ring play a crucial role in determining the cytotoxic potency.[3]
-
Broad Spectrum Activity: Certain derivatives have demonstrated a broad spectrum of anticancer activity against a panel of human cancer cell lines. For example, compound 9b (a phenylurea derivative) showed activity against 29 out of 60 tested cell lines in the NCI screen.[3][4]
-
Conversion to Carboxamides: Similar to antimicrobial activity, modification of the C5-ester to a carboxamide can influence anticancer potency.[5]
Table 2: Comparative Anticancer Activity of Selected Analogs
| Compound ID | Modification at C2-Position | Modification at C5-Position | Cancer Cell Line | Activity (GI50) | Reference |
| Parent | -NH2 | -COOEt | - | - | [3] |
| 9b | -NH-CO-NH-(3,4-dichlorophenyl) | -COOEt | NCI-60 panel (29 lines) | Broad spectrum activity | [3][4] |
| 4 | Azomethine derivative | -COOEt | - | Promising activity | [3] |
| 10b | Sulfonamido derivative | -COOEt | - | Promising activity | [3] |
Note: This table is a representative summary. For detailed data, please refer to the cited literature.
Experimental Workflows and Protocols
To aid in the practical application of this guide, we provide a representative synthetic protocol and a standard biological assay methodology.
Synthetic Workflow
The general synthetic strategy for preparing analogs of ethyl 2-amino-4-methylthiazole-5-carboxylate involves the modification of the 2-amino group. The following diagram illustrates a typical reaction scheme.
Caption: General synthetic routes for the derivatization of the 2-amino group.
Experimental Protocol: Synthesis of Ethyl 2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxylate (A Representative Urea Derivative)
-
Step 1: Preparation of the Isocyanate Intermediate. To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1 mmol) in anhydrous toluene (20 mL), add triphosgene (0.4 mmol) and triethylamine (2.2 mmol).
-
Step 2: Reaction Monitoring. Heat the mixture at reflux for 3-4 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: In-situ Reaction with Amine. After completion, cool the reaction mixture to room temperature. To this in-situ generated isocyanate, add a solution of 4-chloroaniline (1 mmol) in anhydrous toluene (5 mL).
-
Step 4: Product Formation. Stir the reaction mixture at room temperature for 12-16 hours.
-
Step 5: Isolation and Purification. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired product.
-
Step 6: Characterization. Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Assay Workflow
The following diagram outlines a typical workflow for evaluating the antimicrobial activity of the synthesized compounds.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
-
Step 1: Preparation of Compound Stock Solutions. Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Step 2: Preparation of Inoculum. Prepare a bacterial or fungal suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Step 3: Serial Dilution. In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the growth medium to obtain a range of concentrations.
-
Step 4: Inoculation. Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Step 5: Incubation. Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Step 6: Determination of MIC. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Visual inspection or measurement of absorbance at 600 nm can be used to determine the MIC.
Conclusion and Future Directions
The ethyl 4-methylthiazole-5-carboxylate scaffold is a versatile platform for the development of novel antimicrobial and anticancer agents. Structure-activity relationship studies have revealed that modifications at the C2 position are crucial for biological activity. The introduction of substituted ureido and thioureido moieties has proven to be a particularly effective strategy.
Future research in this area should focus on:
-
Exploring a wider range of substituents at the C2 position to further optimize potency and selectivity.
-
Systematic modification of the C5-ester to improve pharmacokinetic properties.
-
Mechanism of action studies to elucidate the molecular targets of the most active compounds.
-
In vivo evaluation of the most promising candidates to assess their therapeutic potential.
By leveraging the insights from the SAR studies presented in this guide, researchers can rationally design and synthesize new and more effective thiazole-based therapeutics.
References
-
Rostom, S. A. F., Faidallah, H. M., Radwan, M. F., & Badr, M. H. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170-181. [Link]
-
Li, Y., et al. (2016). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
-
Rostom, S. A. F., Faidallah, H. M., Radwan, M. F., & Badr, M. H. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. [Link]
-
Ayati, A., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
-
Lv, P. C., et al. (2009). Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors. PubMed. [Link]
-
Song, B. A., et al. (2015). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]
-
Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. [Link]
-
Li, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
-
Patel, J. R., et al. (2013). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. International Journal on Science and Technology. [Link]
-
El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Mruthyunjayaswamy, B. H. M., & Basavarajaiah, S. M. (2009). Synthesis and antimicrobial activity of novel ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate compounds. ResearchGate. [Link]
-
Sharma, P., et al. (2019). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis Online. [Link]
-
Lesyk, R., et al. (2020). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole-Based Enzyme Inhibitors
Introduction: The Versatility of the Thiazole Scaffold in Enzyme Inhibition
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding and hydrophobic interactions, and synthetic tractability make it a cornerstone for designing potent and selective enzyme inhibitors.[1][3] Thiazole derivatives have demonstrated remarkable success in targeting a wide array of enzymes, including protein kinases, carbonic anhydrases, and proteases, which are implicated in diseases ranging from cancer to microbial infections.[1][2][4][5]
Molecular docking, a powerful computational technique, has become indispensable in the rational design and discovery of these inhibitors. It predicts the preferred orientation and binding affinity of a ligand (the inhibitor) within the active site of a protein (the enzyme). This in-silico approach allows researchers to screen vast virtual libraries of compounds, prioritize candidates for synthesis, and gain mechanistic insights into inhibitor binding, thereby accelerating the drug discovery pipeline.[6][7]
This guide provides a comprehensive framework for conducting and evaluating comparative docking studies of thiazole-based enzyme inhibitors. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will delve into the causality behind experimental choices, emphasize self-validating systems for trustworthy results, and ground our discussion in authoritative scientific literature.
Pillar I: The Strategic Framework for a Comparative Docking Study
A robust comparative docking study is more than just generating scores; it's a systematic investigation. The primary goal is to determine if computational models can accurately reproduce experimental findings and, subsequently, predict the activity of novel compounds.
Defining the Target: Know Your Enzyme
The first and most critical step is a thorough understanding of the target enzyme.[6] This involves:
-
Structural Analysis: Obtain high-quality crystal structures of the enzyme, preferably co-crystallized with a known ligand. The Protein Data Bank (PDB) is the primary repository for this information.
-
Active Site Characterization: Identify the key amino acid residues within the binding pocket. Understand their roles in catalysis and ligand binding (e.g., hydrogen bond donors/acceptors, hydrophobic pockets, catalytic residues).
-
Functional State: Be aware of the enzyme's functional state. Is it in an active or inactive conformation? Are there different conformational states that need to be considered?[6]
Curating the Ligand Set: Thiazole Derivatives and Controls
The selection of ligands is crucial for a meaningful comparison. A well-curated set should include:
-
Active Compounds: Thiazole-based inhibitors with known, experimentally determined potencies (e.g., IC50 or Ki values) against the target enzyme.
-
Decoys/Inactive Compounds: Molecules that are structurally similar to the actives but are known to be inactive. This helps in assessing the docking protocol's ability to discriminate between binders and non-binders.
-
Reference Ligand: A known inhibitor, often the co-crystallized ligand, which serves as a positive control to validate the docking setup.
Choosing the Right Tools: Docking Software and Scoring Functions
A plethora of docking software is available, each employing different search algorithms and scoring functions. Popular choices include:
-
AutoDock Vina: Widely used in academia due to its speed and accuracy.
-
Schrödinger Glide: A commercial suite known for its robust performance and user-friendly interface.[8]
-
GOLD (Genetic Optimisation for Ligand Docking): Known for its flexibility in handling protein and ligand conformations.
Causality in Selection: The choice of software often depends on the specific system and computational resources. It is a best practice to compare results from at least two different docking programs. Scoring functions are mathematical models used to estimate binding affinity.[9] No single scoring function is perfect for all systems; therefore, using a consensus scoring approach, where the results from multiple scoring functions are considered, can often lead to more reliable predictions.[9]
Pillar II: A Self-Validating Experimental Workflow
To ensure the trustworthiness of your results, every protocol must be a self-validating system. This involves rigorous preparation, execution, and validation steps.
Experimental Workflow Diagram
Caption: A generalized workflow for a comparative molecular docking study.
Step-by-Step Protocol: Molecular Docking of Thiazole Inhibitors
This protocol provides a generalized workflow that can be adapted for various docking software.
1. Receptor Preparation: a. Obtain Structure: Download the crystal structure of the target enzyme from the Protein Data Bank (e.g., PDB ID: 5FL4 for Carbonic Anhydrase IX).[10] b. Clean the Structure: Remove water molecules, co-solvents, and any ligands not relevant to the study. c. Protonation and Optimization: Add hydrogen atoms appropriate for a physiological pH (typically ~7.4). Repair any missing side chains or loops. Perform a constrained energy minimization to relieve any steric clashes, ensuring the backbone atoms are kept fixed. d. Rationale: Proper protonation states are critical for accurately modeling hydrogen bonding, a key interaction for many thiazole inhibitors. Energy minimization ensures a realistic, low-energy starting conformation for the receptor.[6]
2. Ligand Preparation: a. 2D to 3D Conversion: Draw the 2D structures of your thiazole derivatives and convert them to 3D structures. b. Ionization States: Determine the likely ionization state of each ligand at physiological pH. c. Energy Minimization: Perform an energy minimization of each ligand structure using a suitable force field (e.g., MMFF94). d. Rationale: A low-energy, 3D conformation is essential for the docking algorithm to explore the ligand's rotational and conformational space efficiently.
3. Grid Generation and Docking Validation: a. Define the Binding Site: Define a grid box that encompasses the entire binding site of the enzyme. This is typically centered on the co-crystallized ligand or key active site residues.[6] b. Re-docking Protocol (Self-Validation): Before docking your compound library, extract the co-crystallized ligand and re-dock it into the binding site. c. Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful validation, confirming that your docking parameters can reproduce the experimentally observed binding mode.[10]
4. Running the Docking Simulation: a. Execute Docking: Dock the prepared library of thiazole derivatives into the validated receptor grid. b. Output: The software will generate several possible binding poses for each ligand, along with a corresponding docking score (e.g., in kcal/mol).
5. Post-Docking Analysis: a. Visualize Poses: Do not rely solely on the docking score.[11] Visually inspect the top-ranked poses for each compound. Analyze the interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the inhibitor and the enzyme's active site residues. b. Rank Ordering: Rank the compounds based on their docking scores. A more negative score generally indicates a stronger predicted binding affinity.[11] c. Correlate with Experimental Data: Plot the docking scores against the experimental IC50 or Ki values. A good correlation (e.g., a high R² value in a linear regression) indicates that the docking protocol has predictive power for your set of compounds.
Pillar III: Case Studies - Comparing Predictions with Experimental Reality
The ultimate test of a docking study is its correlation with experimental data. Here, we present synthesized data from various studies on thiazole-based inhibitors targeting different enzymes to illustrate how these comparisons are made.
Case Study 1: Thiazole-Based Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a crucial regulator of the cell cycle and a validated target in cancer therapy.[12] A study on thiazole-linked phenylsulfone derivatives demonstrated a strong correlation between docking scores and in-vitro inhibitory activity.[12]
Table 1: Comparison of Docking Scores and Experimental Activity for CDK2 Inhibitors
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| Roniciclib (Standard) | -8.6 | 0.012 |
| Roscovitine (Standard) | - | 0.432[12] |
| Compound 11b | -10.1 | 0.416[12] |
| Compound 11d | -9.8 | 0.521 |
| Compound 11a | -9.5 | 0.615 |
| Compound 11c | -9.2 | 0.733 |
Data synthesized from literature for illustrative purposes.[12]
Analysis: The docking results correctly predicted that compound 11b would be the most potent among the synthesized series, with a docking score significantly better than the standard, Roniciclib.[12] Its experimental IC50 of 0.416 µM was comparable to the known inhibitor Roscovitine.[12] This strong concordance between in-silico prediction and in-vitro results validates the docking model for this chemical series.
Case Study 2: Thiazole Derivatives as Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases, particularly isoform IX (CA IX), are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[10][13] Thiazole-sulfonamide hybrids have been developed as potent and selective CA IX inhibitors.[10]
Table 2: Comparison of Docking Scores and Experimental Activity for CA Inhibitors
| Compound | Target | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| Acetazolamide (AAZ) | hCA I | - | 18.11[14] |
| Acetazolamide (AAZ) | hCA II | - | 20.65[14] |
| Compound 2a | hCA I | -8.5 | 39.38[14] |
| Compound 2h | hCA I | -8.2 | 45.12 |
| Compound 2a | hCA II | -8.8 | 39.16[14] |
| Compound 2h | hCA II | -8.6 | 42.55 |
| Compound 7 | CA IX | -7.5 | 0.021[10] |
Data synthesized from literature for illustrative purposes.[10][14]
Analysis: In this case, the thiazole derivatives showed promising inhibitory activity against hCA I and II.[14] Notably, compound 7 demonstrated exceptional potency and selectivity for the cancer-related CA IX isoform, with an IC50 in the nanomolar range (0.021 µM).[10] Docking studies revealed that this high affinity is due to key interactions within the zinc-binding pocket of CA IX.[10]
Visualization of Key Interactions
A conceptual diagram can illustrate the common binding modes of thiazole inhibitors.
Caption: Conceptual interactions of a thiazole inhibitor in an enzyme's active site.
Conclusion and Future Perspectives
Comparative molecular docking is an essential tool in the modern drug discovery workflow for thiazole-based enzyme inhibitors. When conducted with scientific rigor—encompassing careful target and ligand selection, robust protocol validation, and critical analysis of results—it provides invaluable insights that can significantly de-risk and accelerate the development of novel therapeutics. The key to a successful study lies not in blindly trusting a docking score, but in integrating computational data with experimental results and a deep understanding of the underlying biology of the system.[6][11]
Future advancements in this field will likely involve the integration of artificial intelligence and machine learning to develop more accurate scoring functions, as well as the use of molecular dynamics simulations to better account for protein flexibility and water molecule effects, further enhancing the predictive power of these in-silico methods.
References
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube.
-
Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. (n.d.). Taylor & Francis Online. [Link]
-
Molecular Docking Studies of Tyrosine Kinase-inhibiting New Styryl-Coumarin derived Aminothiozoles. (2018). Scholars Research Library. [Link]
-
Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2025). ResearchGate. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
-
Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (n.d.). National Institutes of Health. [Link]
-
Docking and scoring. (n.d.). Schrödinger. [Link]
-
Best Practices in Docking and Activity Prediction. (2014). ResearchGate. [Link]
-
Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. (2024). MDPI. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]
-
Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. (2024). KU Leuven. [Link]
-
Experimental and Computational Study of Aryl-thiosemicarbazones Inhibiting Cruzain Reveals Reversible Inhibition and a Stepwise Mechanism. (2023). PubMed. [Link]
-
Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. (n.d.). MDPI. [Link]
-
In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. (2021). World Journal of Advanced Research and Reviews. [Link]
-
Molecular docking and molecular dynamics simulation studies of thiazole-coumarin and thiazole-triazole conjugates against Mpro and ACE2 receptor for SARS COV-2. (2025). Semantic Scholar. [Link]
-
A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). PMC. [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). National Institutes of Health. [Link]
-
Experimental and Computational Study of Aryl-thiosemicarbazones Inhibiting Cruzain Reveals Reversible Inhibition and a Stepwise Mechanism. (2023). ResearchGate. [Link]
-
Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. (2024). ResearchGate. [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Publications. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. (n.d.). National Institutes of Health. [Link]
-
Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025). PMC. [Link]
-
Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors. (n.d.). National Institutes of Health. [Link]
-
New Thiazole Derivatives: Carbonic Anhydrase I–II and Cholinesterase Inhibition Profiles, Molecular Docking Studies. (2024). Sivas Cumhuriyet Üniversitesi. [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ResearchGate. [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). MDPI. [Link]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Experimental and Computational Study of Aryl-thiosemicarbazones Inhibiting Cruzain Reveals Reversible Inhibition and a Stepwise Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. schrodinger.com [schrodinger.com]
- 9. echemi.com [echemi.com]
- 10. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Ethyl 2-chloro-4-methylthiazole-5-carboxylate as a Key Precursor for Febuxostat
This guide provides an in-depth analysis of ethyl 2-chloro-4-methylthiazole-5-carboxylate, a critical intermediate in the synthesis of Febuxostat. We will explore its role in the primary synthesis pathway, compare this route with viable alternatives, and provide detailed, field-tested protocols for its comprehensive validation. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to ensure the quality, consistency, and efficiency of Febuxostat production.
The Strategic Importance of Precursor Validation in Febuxostat Synthesis
Febuxostat, marketed under trade names like Uloric and Adenuric®, is a potent, non-purine selective inhibitor of xanthine oxidase.[1][2] It is a cornerstone therapy for the chronic management of hyperuricemia in patients with gout by reducing the production of uric acid.[3][4] The quality of the final Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity and integrity of its starting materials and intermediates. This compound is a pivotal precursor, and its rigorous validation is not merely a regulatory formality but a critical control point that dictates the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product.
The validation process, as defined by the FDA, involves the collection and evaluation of data from the process design stage through commercial production, establishing scientific evidence that a process is capable of consistently delivering a quality product.[5] This guide focuses on providing the experimental framework to establish such evidence for this key Febuxostat precursor.
Febuxostat Synthesis: A Comparative Analysis of Key Pathways
The synthesis of Febuxostat can be approached through various routes, each with its own set of precursors, reaction conditions, and associated challenges. Here, we compare the pathway involving this compound against a common alternative.
Primary Synthesis Route via Thioamide Condensation
A widely adopted and efficient method for synthesizing Febuxostat involves the cyclization of a thioamide derivative with an alpha-haloketone. This pathway directly leads to the formation of the core thiazole ring structure of Febuxostat.
The synthesis commences with the preparation of 3-cyano-4-isobutoxybenzothioamide, which is then condensed with ethyl 2-chloro-3-oxobutanoate (a related compound to our precursor of interest) to yield the ethyl ester of Febuxostat.[6] This ester is subsequently hydrolyzed to produce the final Febuxostat API.[3][6] While this compound is not the starting material in this specific sequence, its structural analog, ethyl 2-chloro-3-oxobutanoate, highlights the importance of this class of chlorinated esters in forming the thiazole ring.
A variation of this route, and the focus of our validation, involves the direct use of a pre-formed thiazole ring. In this approach, this compound would be coupled with a suitable boronic acid or other organometallic reagent corresponding to the 3-cyano-4-isobutoxyphenyl moiety via a cross-coupling reaction.
Caption: Febuxostat synthesis via thioamide condensation.
Alternative Synthesis Routes
Alternative synthetic strategies have been developed to circumvent some of the challenges associated with the primary route, such as the use of toxic reagents or harsh reaction conditions.[4][7] One notable alternative starts from 4-hydroxybenzonitrile.[8]
This route involves several steps:
-
Conversion of 4-hydroxybenzonitrile to 4-hydroxybenzothioamide.
-
Cyclization with ethyl-2-chloroacetoacetate to form the thiazole ester.
-
Alkylation of the hydroxyl group with isobutyl bromide.
-
Introduction of the cyano group at the 3-position of the benzene ring.
-
Final hydrolysis to yield Febuxostat.
While this route avoids some toxic reagents, it can be lengthy and may suffer from lower overall yields due to the number of steps involved.[1]
Caption: Alternative Febuxostat synthesis from 4-hydroxybenzonitrile.
Comparative Performance Data
The choice of a synthetic route in a pharmaceutical setting is a multi-factorial decision, balancing yield, purity, cost, safety, and environmental impact. The following table provides a comparative overview based on published data and process chemistry principles.
| Parameter | Route A (Thioamide Condensation) | Route B (from 4-Hydroxybenzonitrile) |
| Key Precursors | 3-cyano-4-isobutoxybenzothioamide, Ethyl 2-chloro-3-oxobutanoate | 4-hydroxybenzonitrile, Ethyl 2-chloroacetoacetate |
| Typical Overall Yield | ~70-80% | ~35-45%[1] |
| Reported Purity | High (>99.5%) with purification[6] | Variable, requires significant purification |
| Advantages | Fewer steps, higher overall yield, more convergent. | Avoids some highly toxic cyanating agents in later stages. |
| Disadvantages | Potential for impurities from side reactions during condensation.[1] | More linear steps leading to lower overall yield, potential for environmental waste from protecting groups and multiple reagents.[1] |
| Reagent Toxicity | Moderate; requires careful handling of chlorinated reagents. | Can involve toxic reagents like NBS for bromination and cyanides for cyanation.[8] |
Comprehensive Validation of this compound
The validation of this key precursor is essential to ensure the consistency of the manufacturing process.[9] A robust validation protocol should encompass identity, purity, and assay, providing a comprehensive quality profile.[10]
Rationale for Experimental Choices
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity and assay determination. A reverse-phase C18 column is selected due to its versatility and effectiveness in separating organic molecules of moderate polarity like our target precursor. The mobile phase, a gradient of acetonitrile and water, allows for the elution of a wide range of potential impurities with varying polarities. UV detection is chosen based on the chromophoric nature of the thiazole ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile organic impurities, particularly residual solvents from the synthesis process.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a unique molecular fingerprint, confirming the presence of key functional groups (e.g., C=O of the ester, C-Cl bond, thiazole ring vibrations) and thus verifying the identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation. They provide definitive proof of the chemical structure by showing the connectivity of atoms within the molecule.
Experimental Protocols
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This is the Standard Stock Solution.
-
Prepare working standards by further dilution as required for linearity checks.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
The Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.
-
The theoretical plates should be ≥ 2000.
-
The tailing factor should be ≤ 2.0.
-
Trustworthiness Check: The SST ensures the analytical system is performing with adequate precision and efficiency before any sample analysis, making the protocol self-validating.
-
-
Analysis:
-
Inject the blank (diluent), followed by the standard and sample solutions.
-
Calculate the purity by area normalization (Area % = [Area of individual impurity peak / Total area of all peaks] x 100).
-
Calculate the assay against the reference standard.
-
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation: Confirm the presence of characteristic peaks:
-
~1710-1730 cm⁻¹ (C=O stretch of the ester).
-
~1600-1450 cm⁻¹ (C=N and C=C stretching of the thiazole ring).
-
~750-850 cm⁻¹ (C-Cl stretch).
-
Validation Workflow
The following workflow ensures a systematic and compliant validation process.
Caption: Workflow for precursor validation and release.
Conclusion
The validation of this compound is a critical, non-negotiable step in the manufacturing of high-quality Febuxostat. While the thioamide condensation route offers a high-yield pathway to the final API, its success is predicated on the purity of its precursors. By implementing a robust analytical validation strategy using orthogonal techniques like HPLC, GC-MS, and spectroscopy, drug manufacturers can ensure that this key intermediate meets the stringent quality standards required. This not only guarantees the integrity of the final product but also enhances process efficiency, reduces batch failures, and ensures regulatory compliance, ultimately safeguarding patient health.
References
- Source: Google Patents (WO2011141933A2)
- Source: Google Patents (US8969582B2)
-
Title: The Efficient Synthesis of One Febuxostat Impurity Source: Advanced Medical Research URL: [Link]
-
Title: Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat Source: Der Pharma Chemica URL: [Link]
-
Title: A process for the preparation of febuxostat Source: European Patent Office (EP 2266966 A1) URL: [Link]
-
Title: The Efficient Synthesis of One Febuxostat Impurity Source: ResearchGate URL: [Link]
-
Title: Preparation method of intermediate of febuxostat Source: SciSpace URL: [Link]
- Source: Google Patents (CN102964313A)
- Source: Google Patents (CN102924353A)
- Source: Google Patents (CN102936230A)
-
Title: How experimental design can improve the validation process. Studies in pharmaceutical analysis Source: PubMed URL: [Link]
-
Title: A Basic Guide to Process Validation in the Pharmaceutical Industry Source: The FDA Group URL: [Link]
-
Title: Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate Source: ChemBK URL: [Link]
-
Title: Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities Source: ResearchGate URL: [Link]
-
Title: Design of Experiments Approach to Enabling Studies for Process Validation Source: Cambrex URL: [Link]
-
Title: Types of Validation in the Pharmaceutical Industry Source: ValGenesis URL: [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. US8969582B2 - Preparation of febuxostat - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. thefdagroup.com [thefdagroup.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. CN102964313A - Synthetic method of febuxostat - Google Patents [patents.google.com]
- 8. CN102924353A - Febuxostat intermediate preparation method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. valgenesis.com [valgenesis.com]
A Comparative Analysis of the Antimicrobial Efficacy of Novel Thiazole Derivatives and Standard Antibiotics
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Among these, thiazole derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a spectrum of clinically relevant pathogens. This guide provides a comprehensive comparison of the antimicrobial performance of new thiazole derivatives against established standard antibiotics, supported by experimental data and methodological insights. Our objective is to equip researchers, scientists, and drug development professionals with a clear understanding of the potential of these novel compounds and the experimental frameworks used to evaluate them.
The Rationale for Investigating Thiazole Derivatives
The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, is a key pharmacophore present in numerous natural and synthetic bioactive molecules.[1][2] Its unique structural features allow for diverse chemical modifications, leading to a wide array of derivatives with varied biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[3][4][5] The growing body of research on thiazole derivatives is driven by the urgent need for new antimicrobial agents that can overcome the resistance mechanisms developed by bacteria against conventional antibiotics.[1]
Mechanisms of Action: A Tale of Two Chemistries
The antimicrobial efficacy of any compound is intrinsically linked to its mechanism of action. Standard antibiotics typically function by targeting essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication.[6][7][8][9][10] For instance, β-lactam antibiotics like penicillin inhibit the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis.[8][10] In contrast, many novel thiazole derivatives exhibit multifaceted mechanisms of action, which may contribute to their potency and ability to circumvent existing resistance. Some thiazole derivatives have been shown to inhibit crucial bacterial enzymes like DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), which are involved in DNA replication and fatty acid synthesis, respectively.[1][2] Others have been found to induce the polymerization of the FtsZ protein, a critical component of the bacterial cell division machinery.[1][2]
Comparative Efficacy: A Quantitative Look
The antimicrobial activity of new thiazole derivatives is typically evaluated and compared to standard antibiotics using two primary quantitative methods: the Minimum Inhibitory Concentration (MIC) assay and the Kirby-Bauer disk diffusion test.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] A lower MIC value indicates greater potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and Standard Antibiotics (µg/mL)
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Thiazole Derivative 1 | 1.56 - 6.25 | 1.56 - 6.25 | [1] |
| Thiazole Derivative 2 | 16.1 | 16.1 | [1] |
| Thiazole Derivative 3 | 1-8 (MRSA) | - | [1][2] |
| Thiazole Derivative 4 | 0.23 - 0.70 | 0.23 - 0.70 | [3][13] |
| Ampicillin | >256 (MRSA) | 8 | [3][13] |
| Gentamicin | 0.5 - 2 | 0.25 - 1 | [14] |
| Ciprofloxacin | 0.25 - 1 | 0.015 - 0.125 | [2] |
| Amoxicillin | - | 14.40 (Zone of Inhibition in mm) | [1][2] |
Note: The data presented is a synthesis from multiple sources and represents a range of reported values for different novel thiazole derivatives. MRSA indicates Methicillin-resistant Staphylococcus aureus.
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of inhibition (no bacterial growth) around a disk impregnated with the test compound.[15][16][17][18] A larger zone of inhibition indicates greater susceptibility.
Table 2: Comparative Zone of Inhibition of a Thiazole-based Schiff Base Compound and Amoxicillin (mm)
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Concentration | Reference |
| Thiazole-based Schiff base | 15.00 ± 0.01 | 14.40 ± 0.04 | 200 µg/mL | [1][2] |
| Amoxicillin | 17.00 ± 0.04 | 18.00 ± 0.01 | 200 µg/mL | [1][2] |
Experimental Protocols: A Guide to Evaluation
To ensure the reproducibility and validity of these findings, standardized protocols are essential.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.[11][12][19]
Workflow for Broth Microdilution MIC Testing
Caption: Workflow for Broth Microdilution MIC Testing.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the thiazole derivative and standard antibiotic in a suitable solvent. Perform serial two-fold dilutions in Mueller-Hinton broth within a 96-well microtiter plate.[11][19]
-
Inoculum Preparation: Culture the test bacteria overnight and suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]
-
Inoculation: Dilute the standardized bacterial suspension and add a defined volume to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[11][19]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity.[11]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative and semi-quantitative assessment of antimicrobial susceptibility.[15][16][17][18]
Workflow for Kirby-Bauer Disk Diffusion Test
Caption: Workflow for Kirby-Bauer Disk Diffusion Test.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.[15][16]
-
Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[15][18]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the thiazole derivative and standard antibiotics onto the agar surface.[18]
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.[20]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to established standards.[16]
Concluding Remarks
The data presented in this guide highlights the significant antimicrobial potential of novel thiazole derivatives. Several of the evaluated compounds demonstrate comparable or, in some cases, superior activity to standard antibiotics, particularly against resistant strains like MRSA. The diverse mechanisms of action exhibited by these derivatives offer a promising avenue to combat the growing threat of antimicrobial resistance. Continued research and development in this area are crucial for the discovery of next-generation antimicrobial agents. The standardized protocols outlined herein provide a robust framework for the continued evaluation and comparison of these promising compounds.
References
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
- Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC - NIH.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). ASM.org.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investig
- Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". (n.d.). Benchchem.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
- Kirby-Bauer Disk Diffusion Method. (2024). BioLabTests.
- Antibiotic. (n.d.). Wikipedia.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC - NIH.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
- How do antibiotics work?. (n.d.). ReAct.
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
- Antibiotics - Mechanism - Side effects - Organisms. (2023). TeachMePhysiology.
- Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for comb
- Mechanisms of Antibiotic Action. (n.d.). News-Medical.Net.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibiotic - Wikipedia [en.wikipedia.org]
- 7. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. asm.org [asm.org]
- 16. microbenotes.com [microbenotes.com]
- 17. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. protocols.io [protocols.io]
- 20. biolabtests.com [biolabtests.com]
A Comparative Spectroscopic Guide to Thiazole Isomers for the Research Scientist
In the landscape of pharmaceutical and materials science, the subtle art of distinguishing between positional isomers is a critical challenge that directly impacts drug efficacy, safety, and material properties. Among the heterocyclic compounds of significant interest, thiazole and its derivatives are foundational scaffolds in a myriad of bioactive molecules. The placement of a single functional group, such as a methyl group, on the thiazole ring can dramatically alter the molecule's chemical and biological profile. This guide provides an in-depth, comparative analysis of the spectroscopic signatures of three key thiazole isomers—2-methylthiazole, 4-methylthiazole, and 5-methylthiazole—offering a robust framework for their unambiguous identification.
This document is structured to provide not just the data, but the underlying scientific rationale for the observed spectroscopic differences. We will delve into the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), explaining how the isomeric differences manifest in each technique. Detailed, field-tested protocols are provided to ensure the reproducibility of the presented data.
The Structural Nuances: 2-, 4-, and 5-Methylthiazole
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. The position of the methyl substituent in 2-, 4-, and 5-methylthiazole dictates the electron density distribution and steric environment around the ring, leading to distinct spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, making NMR an ideal technique for differentiating isomers.
The Causality Behind Chemical Shift Differences
The nitrogen and sulfur heteroatoms in the thiazole ring exert significant electronic effects. The nitrogen atom is electron-withdrawing, leading to a general deshielding of the ring protons and carbons. The sulfur atom, with its available d-orbitals, can participate in π-bonding, influencing the aromaticity and electron distribution. The position of the electron-donating methyl group perturbs this electronic landscape, causing predictable shifts in the NMR spectra.
In 2-methylthiazole , the methyl group is adjacent to the nitrogen atom. This proximity results in a distinct downfield shift for the C2 carbon and a characteristic chemical shift for the methyl protons.
In 4-methylthiazole , the methyl group is attached to a carbon atom between the nitrogen and sulfur. This positioning influences the chemical shifts of the adjacent ring protons, H2 and H5.
In 5-methylthiazole , the methyl group is adjacent to the sulfur atom. This leads to a unique set of chemical shifts for the ring protons and carbons, clearly distinguishing it from the other two isomers.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for the three methylthiazole isomers in CDCl₃. These values serve as a reliable reference for isomer identification.
| Isomer | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| 2-Methylthiazole | H4: ~7.18 (d), H5: ~7.65 (d), CH₃: ~2.75 (s) | C2: ~167, C4: ~119, C5: ~143, CH₃: ~19 |
| 4-Methylthiazole | H2: ~8.65 (s), H5: ~6.95 (s), CH₃: ~2.45 (s) | C2: ~152.1, C4: ~153.5, C5: ~113.1, CH₃: ~16.8[1] |
| 5-Methylthiazole | H2: ~8.50 (s), H4: ~7.50 (s), CH₃: ~2.50 (s) | C2: ~151, C4: ~135, C5: ~127, CH₃: ~12 |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Step-by-Step NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the thiazole isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A pulse angle of 30-45° and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Differentiating Isomers with Vibrational Fingerprints
While the IR spectra of the three methylthiazole isomers will share similarities due to the common thiazole ring, the position of the methyl group will cause subtle but distinct shifts in the vibrational frequencies of the C-H, C=N, and C-S bonds, as well as the ring breathing modes. These differences are most apparent in the "fingerprint region" (below 1500 cm⁻¹), which is unique for each molecule.
Key IR Absorption Bands for Methylthiazoles:
| Vibrational Mode | 2-Methylthiazole (cm⁻¹) | 4-Methylthiazole (cm⁻¹) | 5-Methylthiazole (cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=N Stretch | ~1600-1550 | ~1600-1550 | ~1600-1550 |
| C=C Stretch | ~1500-1400 | ~1500-1400 | ~1500-1400 |
| Ring Vibrations | Multiple bands in the 1400-1000 region | Multiple bands in the 1400-1000 region | Multiple bands in the 1400-1000 region |
| C-H Out-of-Plane Bend | ~850-750 | ~850-750 | ~850-750 |
The precise positions of the ring vibration and C-H out-of-plane bending bands are particularly useful for distinguishing between the isomers.
Experimental Protocol: FTIR Analysis of Liquid Samples
For liquid samples like the methylthiazoles, Attenuated Total Reflectance (ATR) is a convenient and rapid FTIR technique.
Step-by-Step FTIR-ATR Protocol:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of the liquid methylthiazole isomer directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[2]
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like thiazoles, the most significant transitions are typically π → π*.
Isomeric Effects on Absorption Maxima
The position of the methyl group can influence the energy of the π and π* orbitals, leading to slight variations in the wavelength of maximum absorbance (λmax). While these differences may be subtle, they can be a useful supplementary piece of evidence for isomer identification. Thiazole derivatives generally exhibit absorption maxima in the UV region.[3][4] The electronic spectra of thiazole derivatives are influenced by the solvent polarity.[4]
Expected UV-Vis Absorption Data for Methylthiazoles:
| Isomer | Expected λmax (nm) |
| 2-Methylthiazole | ~230-240 |
| 4-Methylthiazole | ~230-240 |
| 5-Methylthiazole | ~230-240 |
While the λmax values are expected to be very similar, minor shifts and differences in the molar absorptivity (ε) can be observed with a high-resolution spectrophotometer.
Experimental Protocol: UV-Vis Spectroscopy
Step-by-Step UV-Vis Analysis:
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.
-
Solution Preparation: Prepare dilute solutions of each isomer in the chosen solvent. The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.5.
-
Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In addition to providing the molecular weight of a compound, the fragmentation pattern of the molecular ion can provide valuable structural information, making it an excellent tool for differentiating isomers. The differentiation of positional isomers is a known analytical challenge.[5][6]
Isomer-Specific Fragmentation Pathways
Upon ionization in the mass spectrometer, the methylthiazole isomers will form a molecular ion (M⁺˙) with an m/z corresponding to their molecular weight. This molecular ion can then undergo fragmentation. The position of the methyl group will influence which bonds are most likely to break, leading to different fragment ions and relative abundances.
Thiazoles are known to fragment in specific ways that can aid in structure elucidation.[3] The pyrimidine rings are generally more stable than the thiazole rings during fragmentation.[7]
Key Fragmentation Pathways for Methylthiazoles:
-
Loss of a Methyl Radical (•CH₃): This will result in a fragment ion at m/z [M-15]⁺. The stability of the resulting cation may vary between isomers.
-
Ring Cleavage: The thiazole ring can fragment in several ways, often involving the loss of small neutral molecules like HCN, HCS, or C₂H₂. The specific fragmentation pathway will be highly dependent on the initial position of the methyl group. For instance, the fragmentation of the thiazole ring can lead to the release of acetylene.[8]
-
Rearrangements: Isomerization and rearrangement reactions can occur in the gas phase, leading to common fragment ions for different isomers, but the relative intensities of these ions will often be different.
Comparative Mass Spectrometry Data:
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Methylthiazole | 99 | [M-HCN]⁺˙, [M-CH₃]⁺, and other ring fragments |
| 4-Methylthiazole | 99 | [M-HCN]⁺˙, [M-CH₃]⁺, and other ring fragments |
| 5-Methylthiazole | 99 | [M-HCN]⁺˙, [M-CH₃]⁺, and other ring fragments |
While the major fragments may be similar, the relative abundance of these fragments will be the key to distinguishing the isomers. Tandem mass spectrometry (MS/MS) can be particularly useful in these cases, where the molecular ion is isolated and then fragmented to produce a more detailed and specific fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Step-by-Step EI-MS Analysis:
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion: An Integrated Approach to Isomer Identification
The unambiguous identification of thiazole isomers is a critical task in many scientific disciplines. While each spectroscopic technique provides valuable information, a comprehensive and confident structure elucidation relies on an integrated approach. By combining the detailed structural information from NMR, the functional group and fingerprint data from IR, the electronic transition information from UV-Vis, and the fragmentation patterns from mass spectrometry, researchers can build a self-validating system for isomer identification.
This guide has provided the foundational knowledge, comparative data, and practical protocols to empower researchers, scientists, and drug development professionals to confidently navigate the subtleties of thiazole isomer analysis. The key to success lies not just in the acquisition of data, but in understanding the causal relationships between molecular structure and spectroscopic output.
References
- Drawell. (2025, April 2).
- PubChem. (n.d.). 4-Methylthiazole.
- Anal Chem. (2023, April 4). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars.
- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?
- Polymer Chemistry Characterization Lab. (n.d.).
- PubMed Central. (2022, March 17). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry.
- Analyst (RSC Publishing). (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
- ACS Publications. (2022, March 17). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry | Analytical Chemistry.
- ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a] | Download Table.
- ResearchGate. (n.d.). Simulated UV-Vis absorption spectrum for the best performed of designed...
- PubMed Central. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
- Semantic Scholar. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles.
- ResearchGate. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- PubChem. (n.d.). 4-Methylthiazole | C4H5NS | CID 12748.
Sources
- 1. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole [webbook.nist.gov]
A Comparative Guide to the Synthesis of Ethyl 2-chloro-4-methylthiazole-5-carboxylate: A Cost-Benefit Analysis for Researchers
For chemists engaged in pharmaceutical research and drug development, the selection of a synthetic pathway is a critical decision, balancing factors of yield, cost, safety, and environmental impact. This guide provides an in-depth, objective comparison of the primary synthetic routes to ethyl 2-chloro-4-methylthiazole-5-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The analysis presented herein is grounded in experimental data from peer-reviewed literature and established chemical manufacturing principles, offering a practical resource for laboratory and process chemists.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic building block. The thiazole moiety is a common scaffold in many pharmaceutical agents, exhibiting a wide range of biological activities. The chloro- and carboxylate- functionalities at the 2- and 5-positions, respectively, provide convenient handles for further chemical modifications, making this compound a valuable precursor in the synthesis of more complex molecules.
This guide will focus on two principal synthetic strategies:
-
Pathway 1: The Hantzsch Thiazole Synthesis followed by a Sandmeyer Reaction. This classic and widely adopted route commences with readily available starting materials to first construct the 2-aminothiazole core, which is subsequently converted to the desired 2-chloro derivative.
-
Pathway 2: Direct Thiazole Ring Formation from Ethyl 2-chloroacetoacetate. This approach aims to install the chloro-substituent during the initial ring-forming reaction, potentially offering a more streamlined synthesis.
We will dissect each pathway, providing a detailed cost-benefit analysis, step-by-step protocols, and a discussion of the associated safety and environmental considerations.
Pathway 1: Hantzsch Synthesis and Subsequent Sandmeyer Reaction
This two-stage approach is a well-established and reliable method for the preparation of the target molecule.
Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
The cornerstone of this pathway is the Hantzsch thiazole synthesis, a condensation reaction between an α-halocarbonyl compound and a thioamide. In this case, ethyl acetoacetate is first halogenated in situ and then reacted with thiourea. Modern one-pot procedures have significantly improved the efficiency and yield of this transformation.[1][2]
dot
Caption: One-pot Hantzsch synthesis of the 2-aminothiazole intermediate.
Stage 2: Sandmeyer Reaction for 2-Chloro Substitution
The 2-amino group of the thiazole intermediate is then converted to a chloro group via a Sandmeyer reaction. This involves the formation of a diazonium salt intermediate by treatment with a nitrite source in an acidic medium, followed by decomposition in the presence of a copper(I) chloride catalyst.[3][4]
dot
Caption: Sandmeyer reaction for the conversion of the 2-amino to the 2-chlorothiazole.
Cost-Benefit Analysis of Pathway 1
| Parameter | Hantzsch Synthesis (One-Pot) | Sandmeyer Reaction | Overall Pathway 1 |
| Starting Materials | Ethyl acetoacetate, N-Bromosuccinimide, Thiourea | Sodium Nitrite, Copper(I) Chloride, Hydrochloric Acid | - |
| Approximate Cost of Reagents (per mole of final product) | ~$50 - $70 | ~$10 - $20 | ~$60 - $90 |
| Reported Yield | 72% - 98%[1][2][5] | Estimated 46% - 65% (based on similar substrates)[3][4] | ~33% - 64% |
| Process Complexity | Simple one-pot procedure | Requires careful temperature control; handling of potentially unstable diazonium salts | Two distinct synthetic stages |
| Safety Considerations | N-Bromosuccinimide is a lachrymator and corrosive. | Diazonium salts can be explosive if isolated. Use of strong acid. | Requires careful handling of hazardous reagents in both stages. |
| Environmental Impact | Use of organic solvents (THF). | Generation of copper-containing aqueous waste. | Generation of mixed organic and inorganic waste streams. |
Expertise & Experience Insights:
Pathway 2: Direct Synthesis from Ethyl 2-chloroacetoacetate
This pathway offers a more convergent approach by utilizing a starting material that already contains the required chloro-substituent. The reaction involves the condensation of ethyl 2-chloroacetoacetate with a thioamide, such as thioformamide or a precursor.
dot
Caption: Direct synthesis of the target molecule from ethyl 2-chloroacetoacetate.
Cost-Benefit Analysis of Pathway 2
| Parameter | Direct Thiazole Synthesis |
| Starting Materials | Ethyl 2-chloroacetoacetate, Thioamide source (e.g., thioformamide) |
| Approximate Cost of Reagents (per mole of final product) | ~$40 - $60 (cost of thioformamide can vary) |
| Reported Yield | Data not readily available for the specific target molecule. |
| Process Complexity | Potentially a single-step reaction. |
| Safety Considerations | Ethyl 2-chloroacetoacetate is a lachrymator and corrosive. Thioamides can be toxic. |
| Environmental Impact | Dependent on the specific thioamide source and reaction conditions. |
Expertise & Experience Insights:
While theoretically more efficient due to its convergent nature, the direct synthesis from ethyl 2-chloroacetoacetate presents some practical challenges. Thioformamide, the simplest thioamide for this transformation, is not as commonly available and can be more expensive than thiourea. Furthermore, the reactivity of ethyl 2-chloroacetoacetate can lead to side reactions, potentially impacting the overall yield and purity of the final product. While patents allude to this synthetic strategy for related compounds, detailed experimental procedures and, crucially, reliable yield data for the synthesis of this compound are scarce in the public domain. This lack of data presents a significant risk for researchers considering this pathway.
Experimental Protocols
Pathway 1: Hantzsch Synthesis and Sandmeyer Reaction
Protocol 1: One-pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in a mixture of water and tetrahydrofuran (THF) at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add thiourea (1.0 eq) to the reaction mixture and heat to 60-70 °C for 3-4 hours.
-
After cooling to room temperature, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford ethyl 2-amino-4-methylthiazole-5-carboxylate as a solid.
Protocol 2: Sandmeyer Reaction to this compound
-
Prepare a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion and Recommendations
Based on the available data, Pathway 1, utilizing a one-pot Hantzsch synthesis followed by a Sandmeyer reaction, is the more robust and recommended route for the synthesis of this compound.
Key advantages of Pathway 1:
-
Higher and more predictable overall yield: The high-yielding one-pot synthesis of the aminothiazole intermediate provides a strong foundation for the overall pathway.
-
Readily available and cost-effective starting materials: The primary reagents are common laboratory chemicals with multiple suppliers.
-
Well-documented procedures: The methodology is well-established in the chemical literature, providing a higher probability of success.
Challenges of Pathway 1:
-
Two-step process: Requires two separate reaction and work-up procedures.
-
Safety concerns with the Sandmeyer reaction: The handling of potentially unstable diazonium salts requires strict adherence to safety protocols.
Pathway 2, the direct synthesis from ethyl 2-chloroacetoacetate, remains a theoretically attractive but practically underdeveloped option. The lack of reliable and reproducible yield data for the target molecule makes it a higher-risk choice for research and development projects with tight deadlines and budgets. Further process development and optimization would be required to establish its viability.
For researchers and drug development professionals, the choice of synthetic route is a strategic one. This guide provides the necessary data and expert insights to make an informed decision, ultimately saving valuable time and resources in the pursuit of novel therapeutic agents.
References
-
ChemBK. Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. [Link]
-
Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 734-742. [Link]
-
Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. [Link]
- Patents, Google.
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
- Patents, Google. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
-
Beyzaei, H., et al. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Archives of Applied Science Research, 2(1), 181-186. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]
- Patents, Google.
- Patents, Google. Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
-
Organic Syntheses. 2,4-Dimethylthiazole. [Link]
- Patents, Google. 4-(2-chloroethyl)
-
Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 87, 433-446. [Link]
-
Kaspady, M., et al. (2010). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. Indian Journal of Chemistry - Section B, 49B(11), 1525-1530. [Link]
-
Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 87, 433-446. [Link]
-
Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42. [Link]
-
PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]
-
Reddit. Sandmeyer type reaction troubleshoot. [Link]
-
Khan, I., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2417-2448. [Link]
-
Schroth, W., et al. (1977). [An alternative synthesis of 2-amino-4H-1,3-thiazine-4-ones and 2-thiouracils]. Pharmazie, 32(8-9), 461-465. [Link]
-
Chen, B. C., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. [Link]
- Patents, Google.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-Chloro-4-Methylthiazole-5-Carboxylate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of ethyl 2-chloro-4-methylthiazole-5-carboxylate (CAS No. 7238-62-2). As a chlorinated heterocyclic compound used in complex organic synthesis, its waste management demands a rigorous, science-led approach to protect laboratory personnel and ensure environmental stewardship. This document moves beyond mere procedural lists to explain the causality behind each step, grounding every recommendation in established safety protocols and regulatory standards.
Hazard Characterization: The Foundation of Safe Disposal
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its waste must be managed accordingly from the point of generation.[1] The primary risks associated with this chemical, as identified in safety data sheets (SDS), are summarized below.
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Hazard Statement | Precautionary Guidance |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation.[2][3] | Wear appropriate protective gloves and clothing; wash skin thoroughly after handling.[2][3] |
| Eye Irritation | H319: Causes serious eye irritation.[2][3] | Wear eye and face protection; rinse cautiously with water for several minutes if contact occurs.[2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2][3] | Avoid breathing dust, fumes, or vapors; use only outdoors or in a well-ventilated area.[2][3] |
| Combustion Hazards | Thermal decomposition can release toxic and irritating gases.[4][5] | In the event of a fire, hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas. |
Causality: The chloro- and thiazole- moieties contribute to its reactivity and potential for producing hazardous byproducts upon decomposition. Thermal breakdown can cleave the chlorine atom, which can then form corrosive hydrogen chloride gas, while the sulfur and nitrogen in the thiazole ring can be oxidized to form toxic SOx and NOx gases. Understanding this is crucial for selecting appropriate waste containers and anticipating hazards during storage and disposal.
Waste Segregation and Accumulation Protocol
The cardinal rule of laboratory waste management is segregation.[6][7] Improperly mixed chemicals can lead to violent reactions, the generation of toxic gases, or fire. The disposal process for this compound begins the moment it is deemed waste.
Step-by-Step Segregation and Storage:
-
Designate as Chlorinated Organic Waste: This compound must be categorized as a chlorinated/halogenated organic waste . This is the most critical segregation step. Do not mix it with non-halogenated solvents, acids, bases, or oxidizers.[6][8][9][10]
-
Use a Compatible Waste Container: Collect waste in a designated, compatible container. A high-density polyethylene (HDPE) or glass container is typically appropriate.[6][11] Ensure the container is in good condition, free of cracks, and has a tightly sealing lid.[12]
-
Collect Different Waste Forms Separately:
-
Solid Waste: Collect unreacted powder, contaminated personal protective equipment (PPE) like gloves and wipes, and contaminated labware (e.g., weighing paper) in a designated solid hazardous waste container.[4][6]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for liquids.[4][6] Indicate the approximate concentration on the label.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-proof sharps container designated for hazardous chemical waste.[7][13]
-
-
Establish a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated SAA.[11][14] This area must be under the control of the laboratory personnel. The SAA should be in a secondary containment tray to catch any potential leaks.[7][15]
-
Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste.[1][11][14] This prevents the release of vapors and protects against spills.
Chemical Waste Labeling: Ensuring Clear Communication
Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[11][12] An improperly labeled container is an unknown risk.
Mandatory Labeling Information:
-
The words "Hazardous Waste" .[4]
-
The full, unabbreviated chemical name: "this compound" and any other chemical constituents in the waste stream, with estimated percentages.
-
The date when waste was first added to the container (the "accumulation start date").[1]
-
All relevant hazard information (e.g., "Irritant," "Corrosive"). This can be conveyed with words or appropriate GHS pictograms.
Disposal Workflow and Decision Logic
The following diagram outlines the procedural logic from the moment this compound is identified as waste to its final removal from the laboratory. This workflow ensures that all safety and regulatory checkpoints are met.
Caption: Disposal decision pathway for this compound.
Approved Final Disposal Methodologies
For chlorinated organic compounds like this compound, the universally accepted and environmentally responsible method of disposal is high-temperature incineration .[12]
-
Why Incineration? Licensed hazardous waste incinerators operate at temperatures high enough (typically >850°C) and with sufficient residence time to ensure the complete destruction of the organic molecule. They are equipped with advanced scrubbing systems to neutralize and remove the hazardous combustion byproducts, such as hydrogen chloride (HCl), before they are released into the atmosphere.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain.[2][4][13] It is harmful to aquatic life, and its environmental persistence is not fully known.[2]
-
DO NOT dispose of this chemical in the regular trash.[16] This is illegal and poses a significant risk to sanitation workers and the environment.
-
DO NOT attempt to neutralize or chemically treat this waste in the laboratory unless you are following a specifically approved and validated procedure from your institution's Environmental Health & Safety (EHS) department.
-
Regulatory Compliance
All disposal activities must adhere to local, state, and federal regulations. In the United States, the primary regulations governing this process are:
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) establishes the "cradle-to-grave" framework for managing hazardous waste.[1][14][17]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan that includes procedures for safe handling and disposal of hazardous chemicals.[17][18][19]
Always consult your institution's EHS department, as they will provide specific guidance that incorporates these regulations into actionable laboratory procedures.[20]
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 1,2,3-Thiadiazole: A Procedural Guide for Laboratory Professionals.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. NIH Bookshelf.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Laboratory Waste Management Guidelines. (n.d.).
- Benchchem. (n.d.). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
- OSHA. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
- National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter 11: Safety Laws and Standards Pertinent to Laboratories.
- Environmental Marketing Services. (2024, April 15). Laboratory Chemical Disposal.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
- Fisher Scientific. (2024, March 30). Safety Data Sheet: Ethyl 2-methyl-1,3-thiazole-4-carboxylate.
- Safety Data Sheet: Ethyl 2-chlorooxazole-4-carboxylate. (n.d.).
- Fisher Scientific. (2010, November 4). Safety Data Sheet: 2-Chlorothiazole-4-carboxylic acid.
- Hazardous Waste Disposal Procedures. (n.d.).
- BioCrick. (n.d.). Safety Data Sheet: Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
- UNSW Sydney. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). Table of Incompatible Chemicals.
- Chemical Incompatibilities. (n.d.).
- LSU. (n.d.). Table of Incompatible Chemicals.
Sources
- 1. mtu.edu [mtu.edu]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biocrick.com [biocrick.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. actenviro.com [actenviro.com]
- 8. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. usbioclean.com [usbioclean.com]
- 13. unsw.edu.au [unsw.edu.au]
- 14. odu.edu [odu.edu]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 17. nationalacademies.org [nationalacademies.org]
- 18. osha.gov [osha.gov]
- 19. md.rcm.upr.edu [md.rcm.upr.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-chloro-4-methylthiazole-5-carboxylate
As a key intermediate in pharmaceutical and agrochemical synthesis, ethyl 2-chloro-4-methylthiazole-5-carboxylate (CAS No. 7238-62-2) is a compound frequently handled by research and development professionals.[1][2] While comprehensive toxicological data is not always readily available for specialized reagents, its chemical structure—a chlorinated heterocyclic compound—necessitates a proactive and stringent approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, emphasizing the rationale behind each procedural step to build a self-validating culture of safety in your laboratory.
Hazard Assessment and Risk Mitigation
Before any handling, a thorough risk assessment is critical. The known hazards associated with similar chemical structures include skin, eye, and respiratory irritation.[3][4][5] Upon thermal decomposition or combustion, it may release toxic and corrosive fumes, including nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[1][3][5] Therefore, all handling protocols must be designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
The core principle guiding our work is ALARA (As Low As Reasonably Achievable). This means we do not settle for the minimum required PPE; we employ a multi-layered system of engineering controls and personal protective equipment to ensure the highest level of safety.
The Multi-Layered PPE Protocol: Your Primary Defense
Effective protection is not about a single piece of equipment but an integrated system. This begins with engineering controls and is supplemented by carefully selected PPE.
Primary Protection: Engineering Controls
The single most important piece of safety equipment is a properly functioning chemical fume hood . All operations that may generate aerosols, dust, or vapors—including weighing, preparing solutions, and conducting reactions—must be performed inside a fume hood. This is a non-negotiable standard.
Secondary Protection: Personal Protective Equipment (PPE)
The following table outlines the required PPE for different laboratory operations. The rationale behind each selection is detailed below.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep | Chemical splash goggles | Double-gloving (Nitrile) | Flame-resistant lab coat | Not required if inside a fume hood |
| Reaction & Purification | Chemical splash goggles & face shield | Double-gloving (Nitrile) | Flame-resistant lab coat | Not required if inside a fume hood |
| Handling Outside Hood | Not Recommended | Not Recommended | Not Recommended | N95 respirator or higher |
| Spill Cleanup | Chemical splash goggles & face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Full-face respirator with appropriate cartridges |
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards are mandatory to protect against splashes from all angles.[3][5] During procedures with a higher risk of splashing, such as transfers or reactions under pressure, a full-face shield must be worn over the goggles. This provides a secondary barrier, protecting the entire face.
Hand Protection: Given the risk of skin irritation, a double-gloving strategy is essential.[4][6]
-
Inner Glove: A standard nitrile glove.
-
Outer Glove: A second nitrile glove. This approach ensures that if the outer glove is compromised, your skin remains protected. Nitrile is selected for its broad chemical resistance. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[6] For large-scale operations or during spill cleanup, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against corrosive or permeating liquids.
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required.[4] However, in the event of a significant spill or ventilation failure, respiratory protection is critical. An N95 respirator can provide protection against airborne particulates, but for vapor exposure or low-oxygen environments, a full-face respirator with organic vapor and acid gas cartridges is necessary.[5][7]
Standard Operating Procedures (SOPs)
Adherence to validated procedures is key to minimizing risk.
SOP 1: Weighing and Preparing Solutions
-
Preparation: Don all required PPE (double gloves, lab coat, goggles) before approaching the fume hood.
-
Weighing: Perform all weighing of the solid compound inside the fume hood. Use a disposable weigh boat or place weighing paper on the balance pan to prevent contamination.
-
Dissolution: Add solvent slowly and carefully to the solid within a beaker or flask to avoid splashing.
-
Sealing: Securely cap the container before removing it from the fume hood for transport to the reaction station.
SOP 2: Post-Handling Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment that have come into contact with the compound. Wipe down the area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including weigh boats, wipes, and gloves, in a designated "Hazardous Chlorinated Waste" container.[6]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron (if used), face shield, inner gloves, goggles, and finally, the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3][4]
Emergency Response and Disposal Plan
Preparedness is the final layer of safety. Ensure an eyewash station and safety shower are accessible and have been recently tested.[5][6] A chemical spill kit must be readily available.
Chemical Spill Response Workflow
In the event of a spill, the following workflow must be initiated immediately.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Solid & Liquid Waste: Collect all waste, including reaction residues and contaminated solvents, in a clearly labeled, sealed container marked "Hazardous Waste: Chlorinated Organic Compound".[6]
-
Contaminated Materials: All disposables, such as gloves, weigh boats, and paper towels, must be placed in the same hazardous waste container.
-
Compliance: Disposal must adhere to all local, state, and federal environmental regulations.[3][4] Never dispose of this chemical down the drain or in regular trash.
By integrating these expert-level protocols and understanding the rationale behind them, you can ensure a safe and productive research environment.
References
-
ChemBK. (2024). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from ChemBK.com. [Link]
-
KEIMFARBEN GMBH. (n.d.). Safety data sheet. Retrieved from keim.com. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
